(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-fluoro-2-methyl-3H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDPPRDVFIJASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185848 | |
| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32004-66-3 | |
| Record name | 5-Fluoro-2-methylindene-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32004-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methyl-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-METHYL-1H-INDENE-3-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZD5DN5H64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a core synthesis pathway for (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the production of various pharmaceuticals, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Sulindac. This document details the chemical transformations, experimental protocols, and quantitative data associated with a primary synthetic route.
Primary Synthesis Pathway
The most common and well-documented synthesis of this compound commences with readily available starting materials and proceeds through a series of classical organic reactions. The overall pathway involves the formation of a substituted propionic acid, followed by an intramolecular Friedel-Crafts acylation to construct the indanone core, and finally, a condensation and hydrolysis to yield the target acetic acid derivative.
Quantitative Data
The following table summarizes the key quantitative data for the primary synthesis pathway. Please note that yields are based on reported examples in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material(s) | Key Reagents | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Malonic Ester Synthesis | p-Fluorobenzyl chloride, Diethyl methylmalonate | Sodium Ethoxide | Diethyl 2-(4-fluorobenzyl)-2-methylmalonate | 282.31 | 85-95 |
| 2 | Hydrolysis | Diethyl 2-(4-fluorobenzyl)-2-methylmalonate | Potassium Hydroxide | 2-(4-Fluorobenzyl)-2-methylmalonic acid | 226.20 | 90-98 |
| 3 | Decarboxylation | 2-(4-Fluorobenzyl)-2-methylmalonic acid | Heat | 3-(4-Fluorophenyl)-2-methylpropionic acid | 182.19 | 80-90 |
| 4 | Acid Chloride Formation | 3-(4-Fluorophenyl)-2-methylpropionic acid | Thionyl Chloride | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | 200.64 | 90-98 |
| 5 | Intramolecular Friedel-Crafts Acylation | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | Aluminum Chloride | 6-Fluoro-2-methylindanone | 164.18 | 70-85 |
| 6 | Knoevenagel-Doebner Condensation & Hydrolysis | 6-Fluoro-2-methylindanone, Cyanoacetic acid | Piperidine, Pyridine | This compound | 206.21 | 75-85 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Diethyl 2-(4-fluorobenzyl)-2-methylmalonate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (1.1 molar equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Malonate: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate (1.0 molar equivalent) dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Addition of Benzyl Chloride: After the addition of the malonate is complete, add p-fluorobenzyl chloride (1.0 molar equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield diethyl 2-(4-fluorobenzyl)-2-methylmalonate as a colorless oil.
Step 2 & 3: Synthesis of 3-(4-Fluorophenyl)-2-methylpropionic acid (via Hydrolysis and Decarboxylation)
-
Hydrolysis: In a round-bottom flask, dissolve diethyl 2-(4-fluorobenzyl)-2-methylmalonate (1.0 molar equivalent) in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.5 molar equivalents).
-
Reaction: Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification & Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of ~1-2. The diacid will precipitate. Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation, which is evident by the cessation of carbon dioxide evolution.
-
Work-up: Cool the reaction mixture to room temperature, which should cause the product to crystallize. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-fluorophenyl)-2-methylpropionic acid.
Step 4 & 5: Synthesis of 6-Fluoro-2-methylindanone (via Friedel-Crafts Acylation)
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, carefully add thionyl chloride (1.2 molar equivalents) to 3-(4-fluorophenyl)-2-methylpropionic acid (1.0 molar equivalent).
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride is used directly in the next step.
-
Friedel-Crafts Acylation: In a separate three-necked flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.2 molar equivalents) in a suitable solvent such as dichloromethane or carbon disulfide. Cool the suspension in an ice bath.
-
Addition of Acid Chloride: Add the crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride dropwise to the cooled suspension of aluminum chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 6-fluoro-2-methylindanone.
Step 6: Synthesis of this compound (via Knoevenagel-Doebner Condensation & Hydrolysis)
-
Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-2-methylindanone (1.0 molar equivalent) and cyanoacetic acid (1.2 molar equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the condensation can be monitored by TLC.
-
Hydrolysis: After the condensation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture and continue to reflux for an additional 4-6 hours to hydrolyze the intermediate nitrile.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice. Acidify the mixture with concentrated hydrochloric acid to a pH of ~2-3. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Physicochemical Properties of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid is a fluorinated arylacetic acid derivative. It is primarily recognized as a process-related impurity and potential degradant of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID).[1] The presence and characterization of such impurities are of significant interest in the pharmaceutical industry to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and contextual diagrams.
Chemical Identity
This section details the fundamental identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid |
| CAS Number | 32004-66-3 |
| Molecular Formula | C₁₂H₁₁FO₂[2][3][4][5] |
| Molecular Weight | 206.21 g/mol [2][3][5][6] |
| Canonical SMILES | CC1=C(CC(=O)O)C2=C(C1)C=C(C=C2)F |
| InChI Key | QDDPPRDVFIJASZ-UHFFFAOYSA-N |
| Synonyms | 5-Fluoro-2-methyl-1H-indene-3-acetic acid; 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetic acid[2][3] |
Physicochemical Properties
The following tables summarize the available quantitative data for the physicochemical properties of this compound. It is important to note that many of these values are predicted and not experimentally determined.
Table 3.1: General Physicochemical Data
| Property | Value | Source |
| Appearance | Solid, powder, or liquid[2][6] | Commercial Suppliers |
| Purity | ≥98%[1][4] | Commercial Suppliers |
| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg (Predicted)[1][2] | Echemi, BOC Sciences |
| Density | 1.3 ± 0.1 g/cm³ (Predicted)[1][2] | Echemi, BOC Sciences |
| Flash Point | 162.1 ± 27.9 °C (Predicted)[2] | Echemi |
| Refractive Index | 1.567 (Predicted)[2] | Echemi |
Table 3.2: Solubility and Partitioning Characteristics
| Property | Value | Source |
| pKa | 4.30 ± 0.10 (Predicted) | LookChem |
| logP (XLogP3) | 3.07 (Predicted)[2] | Echemi |
Synthesis and Context as a Pharmaceutical Impurity
This compound is a known impurity in the synthesis of the NSAID Sulindac. The synthesis of Sulindac is a multi-step process, and this compound can arise as a process-related impurity or a degradation product.
General Synthetic Pathway
Caption: A plausible synthetic pathway for this compound.
Context as an Impurity in Sulindac
Sulindac is a prodrug that is metabolized in the body to its active sulfide metabolite, which is responsible for its anti-inflammatory effects. It can also be oxidized to an inactive sulfone metabolite. The presence of impurities such as this compound is carefully monitored during the manufacturing process to ensure the final drug product's quality and safety.
Caption: Metabolic pathway of Sulindac and the origin of the impurity.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely published. However, standard methodologies for analogous arylacetic acids can be applied.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the sample is recorded.
Caption: Workflow for experimental melting point determination.
Determination of Solubility
The solubility in various solvents (e.g., water, ethanol, acetone) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture for poorly soluble compounds) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by HPLC analysis. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined by HPLC. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a relevant compound in the context of pharmaceutical manufacturing, specifically as an impurity of Sulindac. While a complete, experimentally verified set of physicochemical data is not publicly available, this guide provides a summary of the known and predicted properties. For drug development professionals, understanding the characteristics of such impurities is crucial for process optimization, quality control, and ensuring the safety and efficacy of the final pharmaceutical product. Further experimental investigation is warranted to definitively establish the key physicochemical parameters of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Reliable assessment of logP of compounds of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulindac - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. homework.study.com [homework.study.com]
An In-depth Technical Guide to (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (CAS Number: 32004-66-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, with the CAS number 32004-66-3, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. It is primarily known as a key intermediate and a registered impurity in the synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1] Structurally, it features an indene core, a fused bicyclic hydrocarbon consisting of a benzene ring and a cyclopentene ring. The presence of a fluorine atom and a methyl group, along with the acetic acid side chain, contributes to its specific chemical properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its potential biological activities with a focus on cyclooxygenase (COX) inhibition, and experimental methodologies for its evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁FO₂ | [2] |
| Molecular Weight | 206.21 g/mol | [2] |
| CAS Number | 32004-66-3 | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| InChI Key | QDDPPRDVFIJASZ-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(CC(=O)O)C2=C(C1)C=C(F)C=C2 | [3] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. The following is a detailed experimental protocol adapted from related syntheses of indene derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Condensation to form Diethyl 2-(4-fluorobenzyl)-2-methylmalonate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl methylmalonate dropwise with stirring.
-
After the addition is complete, add 4-fluorobenzyl chloride dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, pour the mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-fluorobenzyl)-2-methylmalonate.
Step 2: Hydrolysis to 2-(4-fluorobenzyl)-2-methylmalonic acid
-
Dissolve the crude product from Step 1 in an ethanolic solution of potassium hydroxide.
-
Reflux the mixture for 3-4 hours.
-
Remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
Step 3: Decarboxylation to 3-(4-fluorophenyl)-2-methylpropanoic acid
-
Heat the 2-(4-fluorobenzyl)-2-methylmalonic acid from Step 2 at 160-180 °C until the evolution of carbon dioxide ceases.
-
The resulting oil is distilled under reduced pressure to give 3-(4-fluorophenyl)-2-methylpropanoic acid.
Step 4: Intramolecular Friedel-Crafts Acylation to 5-fluoro-2-methyl-1-indanone
-
To a stirred solution of the propanoic acid from Step 3 in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at room temperature.
-
Stir the mixture for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.
-
Add a Lewis acid catalyst, such as aluminum chloride, portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to afford 5-fluoro-2-methyl-1-indanone.
Step 5: Stobbe Condensation and Hydrolysis to this compound
-
To a solution of 5-fluoro-2-methyl-1-indanone from Step 4 and diethyl succinate in anhydrous tert-butanol, add potassium tert-butoxide.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to give the crude half-ester.
-
Reflux the crude half-ester with a mixture of acetic acid and hydrochloric acid for 4-6 hours to effect both hydrolysis and decarboxylation.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action
Cyclooxygenase (COX) Inhibition
As a close structural analog and impurity of the NSAID Sulindac, the primary anticipated biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
While specific quantitative data for the inhibition of COX-1 and COX-2 by this compound are not available in the current literature, the biological activity of Sulindac's active metabolite, Sulindac sulfide, provides valuable context. Sulindac itself is a prodrug that is metabolized in vivo to its active sulfide form. Sulindac sulfide is a non-selective inhibitor of both COX-1 and COX-2.[6]
Quantitative Data for Related Compounds
| Compound | Target | IC₅₀/Kᵢ | Reference(s) |
| Sulindac sulfide | COX-1 | Kᵢ = 1.02 µM | |
| COX-2 | Kᵢ = 10.43 µM | ||
| Sulindac | COX-2 | IC₅₀ = 0.79 µM | [5] |
| COX-1 | IC₅₀ > 1000 µM | [5] |
Given the structural similarities, it is highly probable that this compound also functions as a COX inhibitor. The carboxylic acid moiety is known to be a critical feature for the binding of many NSAIDs within the active site of COX enzymes.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by the target compound.
Other Potential Biological Activities
Some literature suggests that the precursor, this compound, may possess fungicide and herbicide activities.[5] However, there is currently no publicly available quantitative data or detailed studies to substantiate these claims. Further research would be necessary to explore and validate these potential non-medical applications.
Experimental Protocols for Biological Assays
To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2, a well-established in vitro enzyme inhibition assay can be employed. The following is a representative protocol.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Materials:
-
This compound
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add a specific volume of the test compound dilutions to the respective wells. Include wells for a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (solvent vehicle).
-
Pre-incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric probe (TMPD), which is oxidized during the peroxidase activity of COX, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for a set duration.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Pharmacokinetics
There is no specific pharmacokinetic data available for this compound in the public domain. However, based on its structural similarity to Sulindac, some predictions about its metabolic fate can be made. It is likely to be absorbed orally and undergo Phase I and Phase II metabolism in the liver. Potential metabolic pathways could include hydroxylation of the aromatic ring or the methyl group, and glucuronidation of the carboxylic acid moiety. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a compound of significant interest due to its role as a key impurity of the widely used NSAID, Sulindac. While its chemical and physical properties are reasonably well-documented and a plausible synthetic route can be established, there is a notable lack of quantitative data regarding its biological activity. Based on its structure, it is strongly hypothesized to be a cyclooxygenase inhibitor. This technical guide has provided a framework for its synthesis and biological evaluation. Future research should focus on determining its specific IC₅₀ values for COX-1 and COX-2, elucidating its full pharmacological and toxicological profile, and exploring its potential, if any, as a therapeutic agent or a pharmacological tool in its own right. The reported but unverified fungicide and herbicide activities also present an avenue for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of the possible sulindac impurity 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulindac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (5-fluoro-2-methyl-1H-inden-3-yl)acetic Acid (Sulindac): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established history in the management of inflammatory conditions. Beyond its anti-inflammatory properties, Sulindac has garnered significant interest for its potent anti-cancer activities, particularly in the context of colorectal cancer. This technical guide provides a comprehensive overview of the biological activities of Sulindac, focusing on its mechanism of action, pharmacokinetics, and its effects on key signaling pathways implicated in inflammation and carcinogenesis. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Introduction
Sulindac is a prodrug that belongs to the arylalkanoic acid class of NSAIDs.[1] It is administered orally and is metabolically converted in the body to its active form, sulindac sulfide.[2] The primary mechanism of action for its anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] However, emerging evidence has revealed that Sulindac and its metabolites possess biological activities that extend beyond COX inhibition, including the modulation of signaling pathways crucial to cancer development and progression.[3] This guide will delve into the multifaceted biological profile of Sulindac, providing a technical resource for the scientific community.
Pharmacokinetics
Sulindac undergoes extensive metabolism, leading to the formation of its active sulfide metabolite and an inactive sulfone metabolite. The pharmacokinetic parameters of Sulindac and its major metabolites are summarized in the table below.
| Parameter | Sulindac (Prodrug) | Sulindac Sulfide (Active) | Sulindac Sulfone (Inactive) |
| Half-life (t½) | 1.7 - 4.2 hours[4] | 15.3 - 16.1 hours[4] | 16.6 - 19.6 hours[4] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours[5] | ~3.12 hours[5] | ~2.92 hours[5] |
| Protein Binding | High | High | High |
Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism underlying the anti-inflammatory effects of Sulindac is the inhibition of COX-1 and COX-2 enzymes by its active metabolite, sulindac sulfide. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data: COX Inhibition
| Compound | Target | IC50 / Ki |
| Sulindac Sulfide | COX-1 | IC50: 1.2 µM[6], 3 µM[7]; Ki: 1.02 µM |
| Sulindac Sulfide | COX-2 | IC50: 9.0 µM[6], 3.9 µM[7]; Ki: 10.43 µM |
Anti-Cancer Activity
Sulindac has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers, most notably colorectal cancer. Its anti-neoplastic effects are attributed to both COX-dependent and COX-independent mechanisms.
Inhibition of Cancer Cell Growth
Sulindac sulfide has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | IC50 of Sulindac Sulfide |
| HCT116 | Colon Cancer | ~75-83 µM[8] |
| HT29 | Colon Cancer | ~73.3-85.2 µM[9] |
| SW480 | Colon Cancer | ~73.3-85.2 µM[9] |
| Caco-2 | Colon Cancer | ~75-83 µM[8] |
| MDA-MB-231 | Breast Cancer | Not specified |
| ZR-75-1 | Breast Cancer | Not specified |
Signaling Pathways Modulated by Sulindac
The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Sulindac and its metabolites have been shown to inhibit this pathway. One proposed mechanism is through the binding of Sulindac to the PDZ domain of the Dishevelled (Dvl) protein, a key component of the Wnt signaling cascade.[10] This interaction prevents the downstream accumulation of β-catenin in the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, such as c-myc and cyclin D1.[11][12]
Sulindac sulfide has been identified as an inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase 5 (PDE5).[2] Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG).[2] Activated PKG can then phosphorylate downstream targets, leading to the suppression of pro-survival pathways and the induction of apoptosis. This pathway is also linked to the inhibition of the Wnt/β-catenin pathway, as PKG activation can lead to the transcriptional suppression of β-catenin.[13]
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Sulindac sulfide against COX-1 and COX-2.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid, and Sulindac sulfide in an appropriate reaction buffer (e.g., Tris-HCl).
-
Pre-incubation: In a microplate, pre-incubate the COX enzyme with various concentrations of Sulindac sulfide for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Sulindac sulfide and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with Sulindac sulfide to induce apoptosis.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[15]
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[16]
-
Detection: If using a hapten-labeled dUTP, detect the incorporated label using a fluorescently-conjugated antibody or streptavidin.[16]
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye such as DAPI. Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit a fluorescent signal in their nuclei.
Conclusion
This compound (Sulindac) is a potent NSAID with a complex biological profile. Its primary anti-inflammatory activity is mediated through the inhibition of COX enzymes by its active sulfide metabolite. Furthermore, Sulindac and its metabolites exhibit significant anti-cancer properties by modulating key signaling pathways such as the Wnt/β-catenin and cGMP/PKG pathways, often in a COX-independent manner. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology, oncology, and drug development, facilitating further investigation into the therapeutic potential of this multifaceted compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of graded oral doses of sulindac in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac Inhibits Canonical Wnt Signaling by Blocking the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulindac suppresses β-catenin expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulindac targets nuclear β-catenin accumulation and Wnt signalling in adenomas of patients with familial adenomatous polyposis and in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sileks.com [sileks.com]
Spectroscopic Profile of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information generated from validated computational models. These predictions offer valuable insights for the characterization and analysis of this compound in a research and drug development context. The guide also includes detailed experimental protocols for obtaining this data empirically.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been generated using a combination of computational algorithms and spectral databases.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 11.0 | Singlet (broad) | 1H | -COOH |
| ~7.2 - 7.0 | Multiplet | 2H | Aromatic CH |
| ~6.9 - 6.7 | Multiplet | 1H | Aromatic CH |
| ~3.6 | Singlet | 2H | -CH₂-COOH |
| ~3.3 | Singlet | 2H | Indene -CH₂- |
| ~2.2 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~172 | Quaternary | -COOH |
| ~162 (d, J ≈ 245 Hz) | Quaternary | C-F |
| ~145 | Quaternary | Indene C |
| ~140 | Quaternary | Indene C |
| ~135 | Quaternary | Indene C |
| ~125 (d, J ≈ 8 Hz) | Tertiary | Aromatic CH |
| ~115 (d, J ≈ 8 Hz) | Tertiary | Aromatic CH |
| ~110 (d, J ≈ 24 Hz) | Tertiary | Aromatic CH |
| ~35 | Methylene | Indene -CH₂- |
| ~30 | Methylene | -CH₂-COOH |
| ~15 | Methyl | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1200 | Strong | C-F stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 206.07 | 40 | [M]⁺ (Molecular Ion) |
| 161.07 | 100 | [M - COOH]⁺ |
| 147.08 | 80 | [M - CH₂COOH]⁺ |
| 133.05 | 60 | [C₉H₆F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans for adequate signal-to-noise (typically 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum: Obtain a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer's sample holder.
-
Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while a softer ionization method like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis:
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for researchers working with this compound. The predicted data and detailed protocols facilitate the design of experiments and the interpretation of results, ultimately aiding in the advancement of scientific discovery and drug development.
References
Technical Guide: 1H NMR Spectroscopic Analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H NMR spectrum of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted proton NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure, established chemical shift ranges for similar functional groups, and data from related compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 (CH2) | ~3.3 | Singlet | 2H | N/A |
| H-4, H-6, H-7 (Ar-H) | 6.8 - 7.3 | Multiplet | 3H | JH-F and JH-H couplings |
| CH2 (acetic acid) | ~3.6 | Singlet | 2H | N/A |
| CH3 | ~2.1 | Singlet | 3H | N/A |
| COOH | >10 | Broad Singlet | 1H | N/A |
Experimental Protocol for 1H NMR Spectroscopy
This section details the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent may affect the chemical shift of the acidic proton. DMSO-d6 is often suitable for carboxylic acids, as it allows for the observation of the exchangeable proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Nucleus: 1H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration. More scans may be required for dilute samples.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton and proton-fluorine coupling networks.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using its 1H NMR spectrum.
An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds and a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac.[] This document outlines a theoretical fragmentation pathway, presents expected quantitative data, and provides comprehensive experimental protocols for its analysis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁FO₂[2] |
| Molecular Weight | 206.21 g/mol [2] |
| CAS Number | 32004-66-3[2] |
| Appearance | Solid[] |
| IUPAC Name | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid[2] |
Theoretical Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily initiated by the loss of the carboxylic acid group and subsequent rearrangements of the indene core.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed EI fragmentation pathway for this compound.
Predicted Mass Spectral Data
The following table summarizes the expected major ions and their relative abundances in the mass spectrum of this compound.
| m/z | Proposed Fragment | Relative Abundance |
| 206 | [M]⁺ (Molecular Ion) | Moderate |
| 161 | [M - COOH]⁺ | High |
| 146 | [M - COOH - CH₃]⁺ | Moderate |
| 133 | [C₁₀H₈F]⁺ | Moderate |
| 45 | [COOH]⁺ | High |
Experimental Protocols
A generalized experimental workflow for the analysis is presented below.
Caption: General workflow for GC-MS analysis.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/s.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a less volatile or thermally labile compound, LC-MS is a suitable alternative.
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Mass Range: m/z 50-500.
Data Analysis and Interpretation
The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can be compared with the theoretical pathway and spectral libraries for confirmation. In the absence of a reference spectrum, the interpretation relies on the fundamental principles of mass spectral fragmentation of carboxylic acids and aromatic compounds.[3][4] The loss of a carboxyl group (45 Da) is a common fragmentation for carboxylic acids.[3] Subsequent fragmentation of the indene ring structure will yield further characteristic ions.
This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific instrumentation and analytical requirements of their studies.
References
Is (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid a metabolite of Sulindac?
Answering the core question: Is (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid a metabolite of Sulindac?
Based on a comprehensive review of the available scientific literature, This compound is not considered a primary metabolite of Sulindac . The principal metabolic pathway of Sulindac involves the reduction and oxidation of its sulfoxide group, leading to the formation of sulindac sulfide and sulindac sulfone, respectively. The compound , this compound, represents the core indene acetic acid structure of Sulindac, lacking the 4-(methylsulfinyl)benzylidene moiety. While not a product of the primary metabolic transformations, it is plausible that this compound could arise as a minor metabolite or a degradation product resulting from the cleavage of the double bond linking the indene and benzylidene rings. A closely related compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, has been identified as a potential critical degradation impurity of Sulindac, which lends support to the hypothesis of the cleavage of the benzylidene group under certain conditions.
This technical guide provides a detailed overview of the established metabolic pathways of Sulindac, quantitative data on its major metabolites, and the experimental protocols employed for their analysis.
The Primary Metabolic Pathway of Sulindac
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as an inactive prodrug.[1] Its therapeutic activity is dependent on its metabolic conversion to the active form. The biotransformation of Sulindac primarily occurs in the liver and involves two key reversible and irreversible reactions centered on the sulfoxide group.[2]
-
Reduction to Sulindac Sulfide: The clinically active metabolite, sulindac sulfide, is formed through the reversible reduction of the sulfoxide group of Sulindac.[2] This reduction is catalyzed by various enzymes, including methionine sulfoxide reductases found in the liver and gut microflora.[3] Sulindac sulfide is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[3]
-
Oxidation to Sulindac Sulfone: Sulindac can also undergo irreversible oxidation to form sulindac sulfone.[2] This metabolite is pharmacologically inactive in terms of COX inhibition but has been investigated for its potential anti-cancer properties.[3]
The reversible nature of the reduction to sulindac sulfide and the subsequent enterohepatic circulation of the metabolites contribute to the prolonged half-life of the active compound.[4]
Metabolic Pathway of Sulindac
References
Potential Pharmacological Effects of Sulindac Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades. It is a prodrug that is metabolized in the body to its active sulfide metabolite, which is responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Another major metabolite is the inactive sulfone. Beyond its intended anti-inflammatory use, Sulindac and its metabolites have garnered significant interest for their potential anti-cancer properties.[2][3] The term "impurities" in the context of Sulindac can encompass both its primary metabolites and process-related impurities arising during manufacturing. This technical guide provides an in-depth overview of the known and potential pharmacological effects of these Sulindac-related compounds, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacological Effects of Sulindac Metabolites
The principal "impurities" of Sulindac in a biological context are its metabolites, Sulindac sulfide and Sulindac sulfone. Their pharmacological activities are distinct and have been the subject of extensive research.
Sulindac Sulfide: The Active Anti-inflammatory and Anti-cancer Agent
Sulindac sulfide is the primary active metabolite of Sulindac.[1] Its main mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[4] Beyond its anti-inflammatory effects, Sulindac sulfide has demonstrated potent anti-cancer activities, including the inhibition of cancer cell growth and induction of apoptosis.[3][5]
Sulindac Sulfone: A Metabolite with COX-Independent Anti-cancer Activity
Sulindac sulfone is another major metabolite, formed by the irreversible oxidation of Sulindac.[1] Unlike Sulindac sulfide, the sulfone metabolite is a weak inhibitor of COX enzymes.[6] However, it has been shown to possess anti-neoplastic properties, suggesting a mechanism of action independent of prostaglandin synthesis inhibition.[3][5] Its anti-cancer effects are primarily attributed to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[5]
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of Sulindac and its primary metabolites against various cancer cell lines and their inhibitory activity on COX enzymes.
Table 1: In Vitro Anti-cancer Activity of Sulindac and its Metabolites (IC50 values)
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Sulindac | Ovarian Cancer | OV433 | 90.5 ± 2.4 |
| OVCAR5 | 76.9 ± 1.7 | ||
| MES | 80.2 ± 1.3 | ||
| OVCAR3 | 52.7 ± 3.7 | ||
| Sulindac Sulfide | Colon Cancer | HT-29 | 34 |
| SW480 | ~73-85 | ||
| HCT116 | ~73-85 | ||
| Breast Cancer | Various | 58.8 - 83.7 | |
| Sulindac Sulfone | Colon Cancer | HT-29 | 89 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data compiled from multiple sources.
Table 2: COX-1 and COX-2 Inhibitory Activity (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Sulindac Sulfide | 1.2 - 2 | 6 - 9 |
| Sulindac Sulfone | >100 | >100 |
Data compiled from multiple sources.
Manufacturing and Degradation Impurities
Process-related impurities and degradation products of Sulindac are also of interest due to their potential to elicit pharmacological or toxicological effects. Common impurities identified include Sulindac EP Impurity A, B, C, and D.[7][8] However, there is a significant lack of publicly available data on the specific pharmacological activities of these manufacturing-related impurities. One study identified 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile as a process-related impurity and determined its crystal structure.[9] Photodegradation of Sulindac can also lead to the formation of novel byproducts, primarily through the oxidative cleavage of the exocyclic double bond.[1] Further research is needed to fully characterize the pharmacological profiles of these compounds.
Key Signaling Pathways
The anti-cancer effects of Sulindac and its metabolites are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction
Both Sulindac sulfide and sulfone are potent inducers of apoptosis in cancer cells.[5] This process is often independent of p53 but can be inhibited by the anti-apoptotic protein Bcl-2.[10] The induction of apoptosis is a key mechanism behind their anti-neoplastic activity.
Cell Cycle Arrest
Sulindac sulfide has been shown to induce cell cycle arrest, particularly at the G1/S transition.[11] This effect is mediated by the retinoblastoma (Rb) tumor suppressor protein and the cyclin-dependent kinase inhibitor p21.[10]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the pharmacological effects of Sulindac and its impurities. These should be optimized for specific cell lines and experimental conditions.
Cyclooxygenase (COX) Activity Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer
-
Test compounds (Sulindac derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells using Annexin V and propidium iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating and adherent cells) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect and quantify specific proteins involved in cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., p21, Rb, cyclins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands to determine changes in expression levels.
Conclusion
The primary "impurities" of Sulindac with significant pharmacological effects are its metabolites, Sulindac sulfide and Sulindac sulfone. Sulindac sulfide is a potent anti-inflammatory and anti-cancer agent, primarily acting through COX inhibition and the induction of apoptosis. Sulindac sulfone exhibits COX-independent anti-cancer activity by promoting apoptosis. While several manufacturing-related impurities have been identified, their pharmacological effects remain largely uncharacterized and warrant further investigation. The anti-neoplastic properties of Sulindac and its derivatives involve the modulation of key signaling pathways controlling apoptosis and the cell cycle. The experimental protocols provided herein serve as a foundation for the continued exploration of the pharmacological landscape of Sulindac and its related compounds.
References
- 1. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism and biological activity of the epimers of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. orion.tec.ac.cr [orion.tec.ac.cr]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
In vitro studies of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
Disclaimer: Initial research for in vitro studies of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid yielded insufficient public data to compile a comprehensive technical guide. This document instead focuses on the closely related and extensively studied compound, Sulindac, an FDA-approved non-steroidal anti-inflammatory drug (NSAID). This compound is recognized as an impurity of Sulindac. The in vitro data, experimental protocols, and signaling pathways detailed below pertain to Sulindac and its primary metabolites, Sulindac Sulfide and Sulindac Sulfone, and are presented to fulfill the structural and content requirements of the original request.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class.[1][2] It functions as a prodrug, undergoing metabolic conversion in the body to its active form, sulindac sulfide, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3][4] Another metabolite, sulindac sulfone, lacks significant COX inhibitory activity but exhibits distinct biological effects.[5] Beyond its established anti-inflammatory properties, Sulindac and its metabolites have garnered significant interest for their potential anti-cancer activities, which are mediated through both COX-dependent and COX-independent mechanisms.[3][6] This guide provides an in-depth overview of the in vitro studies that have elucidated the multifaceted pharmacological profile of Sulindac and its derivatives, with a focus on its anti-cancer properties.
Quantitative In Vitro Efficacy
The anti-proliferative activity of Sulindac and its metabolites has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: Anti-proliferative Activity of Sulindac and its Metabolites in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) |
| Sulindac | Ovarian Cancer | OV433 | 90.5 ± 2.4 |
| OVCAR5 | 76.9 ± 1.7 | ||
| MES | 80.2 ± 1.3 | ||
| OVCAR3 | 52.7 ± 3.7 | ||
| Sulindac Sulfide | Breast Cancer | Various | 58.8 - 83.7 |
| Colon Cancer | HCT116, HT29, Caco2 | 75 - 83 | |
| Sulindac Sulfone | Colon Cancer | - | - |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Cyclooxygenase (COX) Inhibitory Activity
| Compound | Enzyme | IC50 (µM) |
| Sulindac Sulfide | COX-1 | 1.2 |
| COX-2 | 9.0 |
Data indicates that Sulindac Sulfide is a more potent inhibitor of COX-1 than COX-2.[8]
Key In Vitro Experimental Protocols
The following section outlines the methodologies for key experiments used to characterize the in vitro activity of Sulindac and its metabolites.
Cell Viability and Proliferation Assays
MTT Assay:
-
Objective: To assess the effect of Sulindac on the metabolic activity and proliferation of cancer cells.
-
Procedure:
-
Cancer cell lines (e.g., OV433, OVCAR5, MES, OVCAR3 for ovarian cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of Sulindac concentrations (e.g., 10 to 500 µM) for a specified duration (e.g., 72 hours).[7]
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Colony Formation Assay:
-
Objective: To evaluate the long-term effect of Sulindac on the ability of single cancer cells to form colonies.
-
Procedure:
-
Cells (e.g., MES and OVCAR5) are treated with various concentrations of Sulindac (e.g., 25, 75, and 100 µM) for a defined period (e.g., 72 hours).[7]
-
After treatment, cells are harvested, counted, and re-seeded at a low density in fresh medium.
-
The cells are cultured for an extended period (e.g., 14 days) to allow for colony formation.[7]
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory potency of Sulindac metabolites on COX-1 and COX-2 enzymes.
-
Procedure:
-
Purified ovine COX-1 and COX-2 enzymes are used.[10]
-
The reaction mixture includes a buffer, heme, the enzyme, and the test compound (Sulindac Sulfide).
-
The reaction is initiated by the addition of arachidonic acid.
-
The activity of the COX enzymes is measured by detecting the product, prostaglandin E2 (PGE2), using either a colorimetric assay or a more specific liquid chromatography-tandem mass spectrometry (LC-MS-MS) method.[10][11]
-
The IC50 values are calculated from the dose-response curves.
-
Signaling Pathways Modulated by Sulindac and its Metabolites
The anti-cancer effects of Sulindac are attributed to its modulation of multiple intracellular signaling pathways. These can be broadly categorized into COX-dependent and COX-independent mechanisms.
COX-Dependent Pathway
The primary mechanism of action for Sulindac's anti-inflammatory effects is the inhibition of COX enzymes by its sulfide metabolite. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression.
Caption: COX-Dependent Pathway of Sulindac Sulfide.
COX-Independent Pathways
Sulindac and its metabolites also exert their anti-cancer effects through mechanisms that are independent of COX inhibition. These pathways are crucial for the pro-apoptotic and anti-proliferative effects observed in various cancer cells.
cGMP/PKG Signaling Pathway:
Sulindac sulfide and sulfone have been shown to inhibit cyclic guanosine monophosphate phosphodiesterase (cGMP PDE).[12][13] This leads to an accumulation of intracellular cGMP, activation of protein kinase G (PKG), and subsequent inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Caption: cGMP/PKG Signaling Pathway Inhibition by Sulindac.
Other COX-Independent Pathways:
In vitro studies have also implicated other signaling pathways in the anti-cancer effects of Sulindac:
-
PI3K/Akt Pathway: Sulindac has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[3]
-
NF-κB Signaling: Sulindac can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[3][14]
-
Stat3 Signaling: Down-regulation of the signal transducer and activator of transcription 3 (Stat3) signaling pathway has been observed following Sulindac treatment in oral squamous cell carcinoma cells.[15]
Caption: Overview of other COX-independent pathways affected by Sulindac.
Conclusion
The in vitro evidence strongly supports the role of Sulindac and its metabolites as potent anti-cancer agents, acting through a complex interplay of COX-dependent and COX-independent signaling pathways. The data presented in this guide, including quantitative measures of efficacy and an overview of key experimental protocols, provides a valuable resource for researchers in the fields of oncology and drug development. Further investigation into the nuanced molecular mechanisms of Sulindac's action will continue to inform its potential clinical applications beyond its traditional use as an anti-inflammatory drug.
References
- 1. Effect of Sulindac Binary System on In Vitro and In Vivo Release Profiles: An Assessment of Polymer Type and Its Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 4. What is Sulindac used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nonsteroidal anti-inflammatory drug sulindac causes down-regulation of signal transducer and activator of transcription 3 in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
This technical guide provides a comprehensive overview of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its discovery and history as a key intermediate and process-related impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It also presents its physicochemical properties, detailed experimental protocols for its synthesis, and discusses its known biological context.
Introduction
This compound, with the CAS number 32004-66-3, is an organic compound belonging to the indene class.[1][2] Its primary significance lies in its role as a crucial precursor in the manufacturing of Sulindac, a widely used NSAID.[2] It is also monitored as a process-related impurity in the final drug product.[] While the pharmacological properties of Sulindac and its metabolites are well-documented, this guide focuses on the specific characteristics and synthesis of this important intermediate. One source has suggested that the precursor, this compound, possesses pharmaceutical, fungicide, and herbicide activity, though detailed public data to support this is limited.[4]
Discovery and History
The history of this compound is intrinsically linked to the development of the anti-inflammatory drug Sulindac by Merck & Co. in the late 1960s and its subsequent approval for medical use. The synthesis of Sulindac involves a multi-step process where this compound is a key building block. Consequently, the discovery and optimization of the synthesis of this intermediate were critical milestones in the development of Sulindac. Over the years, its characterization has been important for quality control and impurity profiling in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 32004-66-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁FO₂ | [1] |
| Molecular Weight | 206.21 g/mol | [5] |
| IUPAC Name | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid | [5] |
| Appearance | Solid / Powder | [2] |
| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 162.1 ± 27.9 °C | [1] |
| Refractive Index | 1.567 | [1] |
| XLogP3 | 3.07 | [1] |
Experimental Protocols
The synthesis of this compound is a key step in the overall synthesis of Sulindac. Below are detailed methodologies for its preparation, based on literature descriptions.
Synthesis from 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
This protocol describes the synthesis of the acetic acid intermediate starting from 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one via a nitrile intermediate.[6]
Step 1: Synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile
-
A mixture of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (20.35 g, 124 mmol), cyanoacetic acid (13.65 g, 160.4 mmol), acetic acid (7.8 g, 129.9 mmol), and ammonium acetate (3.1 g, 40.2 mmol) in toluene (50 ml) is charged into a 100 ml round-bottomed flask equipped with a magnetic stirrer.
-
The mixture is refluxed for 24 hours and then cooled to room temperature.
-
The solvent is removed under reduced pressure. The residue, which is the crude 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, is used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
The crude nitrile from the previous step is dissolved in ethanol.
-
This ethanolic solution is added to a potassium hydroxide solution (165 g in 660 ml of water, 25% w/w, 735.2 mmol).
-
The mixture is heated to reflux for 13 hours.
-
Ethanol is removed under reduced pressure.
-
300 ml of water is added to the residue.
-
The pH of the aqueous solution is adjusted to 8 with concentrated hydrochloric acid.
-
The mixture is extracted with dichloromethane (150 ml) to remove impurities.
-
The aqueous layer is collected and the pH is further adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of a yellow solid.
-
The solid is filtered, washed with water, and dried in air to yield this compound.
The following diagram illustrates the synthesis workflow:
Use as a Precursor for Derivative Synthesis
This compound is a valuable starting material for the synthesis of various derivatives. The following protocol outlines the synthesis of its methyl ester and subsequent conversion to an acetohydrazide.[4]
Step 1: Esterification to Methyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate
-
This compound is refluxed in an excess of methanol.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction proceeds to form the corresponding methyl ester.
Step 2: Hydrazinolysis to 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide
-
The methyl ester from the previous step (100 g, 0.45 mol) is dissolved in methanol (500 mL) in a one-liter three-neck flask at room temperature and stirred for 10 minutes.
-
Hydrazine hydrate (10 g, 0.31 mol) is added dropwise.
-
The resulting mixture is refluxed for 10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase.
-
After completion, the reaction mixture is cooled to 10°C for 2 hours and filtered.
-
The crude solid is recrystallized from ethanol to obtain the acetohydrazide derivative.
This workflow is depicted below:
Biological Activity and Mechanism of Action
There is limited publicly available information on the specific biological activity of this compound. Its primary role is as an intermediate in the synthesis of Sulindac.
The pharmacological activity of Sulindac and its metabolites, however, is well-characterized. Sulindac is a prodrug that is converted in the body to its active sulfide metabolite. This active metabolite is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The general mechanism of action for NSAIDs like the active metabolite of Sulindac is illustrated in the signaling pathway diagram below. It is important to note that the specific activity of this compound on this pathway has not been extensively studied or reported.
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of the NSAID Sulindac. While its own biological activity is not well-documented, its synthesis and chemical properties are of great interest for process optimization and quality control in the pharmaceutical industry. This guide has provided a detailed overview of its physicochemical characteristics, synthesis protocols, and its relationship to the pharmacologically active drug, Sulindac. Further research into the potential biological activities of this compound could reveal novel applications.
References
The Structure-Activity Relationship of Indenyl Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indenyl acetic acid derivatives represent a significant class of compounds with a diverse range of biological activities, most notably as potent anti-inflammatory and analgesic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and experimental workflows. The indane ring system, a core structural feature, has proven to be a valuable scaffold in medicinal chemistry, leading to the development of clinically significant drugs such as Sulindac.[1][2] This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the indenyl acetic acid framework.
Anti-inflammatory and Analgesic Activity
The primary therapeutic potential of indenyl acetic acid derivatives lies in their anti-inflammatory and analgesic properties. Numerous studies have demonstrated their efficacy in various preclinical models, often exhibiting prolonged activity and an improved gastrointestinal safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][4]
Core Structure-Activity Relationships
The anti-inflammatory and analgesic activities of indenyl acetic acid derivatives are intricately linked to their chemical structure. Key modifications influencing their biological effects include substitutions on the indane ring and alterations to the acetic acid side chain.
-
Indane Ring Substitutions: The nature and position of substituents on the indane ring play a crucial role in modulating pharmacological activity. For instance, the presence of a chlorine atom at the 6-position of the indane ring has been shown to be favorable for anti-inflammatory activity.[3] Similarly, methoxy substitutions, such as in 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives, have been explored to enhance efficacy.[4]
-
Acetic Acid Side Chain Modifications: The carboxylic acid group is a critical feature for the anti-inflammatory activity of many NSAIDs, as it is involved in the inhibition of cyclooxygenase (COX) enzymes.[5][6] However, modifications of this group in indenyl acetic acid derivatives have yielded compounds with interesting properties.
-
Amide Derivatives: Conversion of the carboxylic acid to various amide derivatives has been a successful strategy to produce potent anti-inflammatory agents.[3][4] For example, a variety of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid were found to be longer acting and showed residual activity exceeding that of indomethacin.[3]
-
Ester Derivatives: Esterification of the carboxylic acid group has also been investigated, leading to compounds with retained or in some cases, enhanced anti-inflammatory effects.[7]
-
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the anti-inflammatory and analgesic activities of indenyl acetic acid derivatives.
| Compound ID | R Group (Amide Moiety) | Anti-inflammatory Activity (ED30, mg/kg) | Analgesic Activity (% Inhibition of Writhing) | Reference |
| 6x | N-methyl | - | 94 | [3] |
| 6y | N-ethyl | 6.45 | - | [3] |
| Indomethacin | - | - | - | [3] |
Table 1: Anti-inflammatory and Analgesic Activity of Amide Derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid.
| Compound | R1 | R2 | Anti-inflammatory Activity (% Inhibition) | Reference |
| 17g | H | OCH3 | 51.13 | [1] |
| 17f | OCH3 | OCH3 | 56.35 | [1] |
| 13c | H | OCH3 | 47.32 | [1] |
| 13d | OCH3 | OCH3 | 33.65 | [1] |
Table 2: Comparison of Anti-inflammatory Activity of Indan-1-acetic acid and Indan-1-carboxylic acid Derivatives.
Anticancer Activity
More recently, the indenyl scaffold has been explored for its potential in oncology. By incorporating other heterocyclic moieties, such as thiazole and formazan, novel derivatives with promising anticancer activity have been synthesized and evaluated.[8][9][10]
Quantitative Anticancer Activity Data
The following table presents the in vitro cytotoxic activity of selected indenyl-thiazole and indenyl-formazan derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | COLO205 | Better than benchmarks | [8][9] |
| 6c | COLO205 | Better than benchmarks | [8][9] |
| 6d | COLO205 | Better than benchmarks | [8][9] |
| 6e | COLO205 | Better than benchmarks | [8][9] |
| 10a | COLO205 | Better than benchmarks | [8][9] |
| 10d | SNU-16 | Better than benchmarks | [8][9] |
| 14a | COLO205 | More potent than cisplatin | [8][9] |
| 14b | COLO205 | More potent than cisplatin | [8][9] |
Table 3: Anticancer Activity of Indenyl-Thiazole and Indenyl-Formazan Derivatives.
Experimental Protocols
The evaluation of indenyl acetic acid derivatives relies on a set of standardized and well-validated experimental protocols to determine their pharmacological activities.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Wistar rats are typically used.
-
Procedure:
-
A 1% w/v solution of carrageenan is prepared in sterile saline.
-
The test compounds are administered orally (p.o.) at a specific dose (e.g., 100 mg/kg).
-
After a set period (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group (which receives only the vehicle).
-
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This is a sensitive method to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice are commonly used.
-
Procedure:
-
The test compounds are administered orally or intraperitoneally at a specific dose.
-
After a predetermined time (e.g., 30 minutes), a 0.6% v/v solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.[1]
-
Anticancer Activity: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Culture: Human cancer cell lines (e.g., COLO205, SNU-16) are cultured in an appropriate medium.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After treatment, the cells are fixed with 10% trichloroacetic acid.
-
The fixed cells are stained with 0.4% SRB solution dissolved in 1% acetic acid.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The optical density is measured at a specific wavelength (e.g., 564 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[8]
-
Signaling Pathways and Experimental Workflows
The biological activities of indenyl acetic acid derivatives are mediated through their interaction with specific cellular pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of most indenyl acetic acid derivatives, similar to other NSAIDs, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
General Workflow for SAR Studies
The process of conducting a structure-activity relationship study for indenyl acetic acid derivatives typically follows a systematic workflow.
Caption: General Workflow for SAR Studies.
Conclusion
The indenyl acetic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating the anti-inflammatory, analgesic, and anticancer activities of these compounds. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers aiming to design and develop next-generation indenyl acetic acid derivatives with enhanced efficacy and safety profiles. Future research in this area will likely focus on further elucidating the mechanisms of action for their anticancer effects and optimizing the pharmacokinetic properties of lead compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid as anti-inflammatory agents with reduced gastrointestinal ulcerogenecity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti inflammatory drugs | DOCX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties | PLOS One [journals.plos.org]
- 9. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Indenyl Acetic Acid Derivatives: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated indenyl acetic acid derivatives represent a significant class of compounds in medicinal chemistry, most notably recognized for their potent anti-inflammatory properties. The strategic incorporation of fluorine atoms into the indenyl acetic acid scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds, with a focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Core Concepts: The Role of Fluorine and the Indenyl Scaffold
The indene ring system is a key structural motif in many biologically active molecules. In the context of anti-inflammatory drugs, the indenyl acetic acid framework serves as a scaffold for positioning key pharmacophoric features that interact with the active site of COX enzymes. The introduction of fluorine, a highly electronegative and relatively small atom, can lead to several advantageous modifications:
-
Enhanced Metabolic Stability: Fluorine substitution at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's half-life.
-
Increased Binding Affinity: The strong C-F bond can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site, potentially leading to enhanced inhibitory potency.
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
A prominent example of a fluorinated indene acetic acid derivative is Sulindac , a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades.[1] Sulindac itself is a prodrug that is metabolized in the body to its active sulfide form, a potent inhibitor of both COX-1 and COX-2 enzymes.
Synthesis of Fluorinated Indenyl Acetic Acid Derivatives
The synthesis of fluorinated indenyl acetic acid derivatives typically involves multi-step sequences. A general and notable example is the synthesis of Sulindac and its analogue, 6-fluoroindan-1-acetic acid.
General Synthesis of Sulindac
The synthesis of Sulindac, or {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid, can be achieved through several reported routes. A common pathway involves the following key steps[2][3]:
-
Formation of the Indanone Core: The synthesis often starts with the construction of a substituted indanone. For instance, 6-fluoro-2-methylindanone can be prepared via an intramolecular Friedel-Crafts acylation of a substituted propionic acid.[3]
-
Introduction of the Acetic Acid Moiety: The acetic acid side chain is typically introduced via a condensation reaction, for example, a Knoevenagel condensation with cyanoacetic acid followed by hydrolysis and decarboxylation, or a Reformatsky reaction with an alpha-bromoacetate.
-
Condensation with a Substituted Benzaldehyde: The resulting indene-3-acetic acid is then condensed with a p-substituted benzaldehyde, such as p-(methylthio)benzaldehyde, to form the benzylidene moiety.
-
Oxidation of the Sulfide: Finally, the sulfide group is oxidized to the sulfoxide to yield Sulindac.
Synthesis of 6-Fluoroindan-1-acetic Acid and its 3-Oxo Derivative
A detailed synthesis for 6-fluoroindan-1-acetic acid and its 3-oxo intermediate has been reported, starting from 3-fluorobenzaldehyde[4][5]:
-
Knoevenagel Condensation: 3-Fluorobenzaldehyde is condensed with ethyl acetoacetate in the presence of a base to yield 3-fluorobenzylidene-bis-acetoacetate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated to form 3-(3-fluorophenyl)glutaric acid.
-
Cyclization: The glutaric acid derivative is cyclized using a dehydrating agent like polyphosphoric acid to afford 6-fluoro-3-oxo-indan-1-acetic acid.
-
Reduction: The 3-oxo group can be reduced, for example, via Clemmensen reduction, to yield 6-fluoroindan-1-acetic acid.
Biological Activity and Quantitative Data
The primary mechanism of action for the anti-inflammatory effects of many fluorinated indenyl acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the design of newer NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.
| Compound | Target | Parameter | Value | Reference |
| Sulindac Sulfide | COX-1 | Ki | 1.02 µM | [6] |
| COX-2 | Ki | 10.43 µM | [6] | |
| Sulindac Sulfide Amide | HT-29 Cells | IC50 | 2-5 µM | [7] |
| SW480 Cells | IC50 | 2-5 µM | [7] | |
| HCT116 Cells | IC50 | 2-5 µM | [7] | |
| 6-Fluoro-3-oxo-indan-1-acetic acid | Acetic Acid-Induced Writhing | % Inhibition (10 mg/kg) | 62.9% | [5] |
| 6-Fluoroindan-1-acetic acid | Acetic Acid-Induced Writhing | % Inhibition (10 mg/kg) | 55.4% | [5] |
Experimental Protocols
Synthesis of 6-Fluoro-3-oxo-indan-1-acetic Acid
-
Step 1: 3-Fluorobenzylidene-bis-acetoacetate: A mixture of 3-fluorobenzaldehyde, ethyl acetoacetate, and a catalytic amount of piperidine is stirred at room temperature. The resulting solid is filtered and recrystallized.
-
Step 2: 3-(3-Fluorophenyl)glutaric Acid: The bis-acetoacetate from Step 1 is hydrolyzed with a solution of sodium hydroxide, followed by acidification to precipitate the glutaric acid derivative.
-
Step 3: 6-Fluoro-3-oxo-indan-1-acetic Acid: The glutaric acid from Step 2 is heated with polyphosphoric acid with stirring. The reaction mixture is then poured into ice water, and the precipitated product is filtered and recrystallized.[5]
In Vivo Anti-inflammatory and Analgesic Assays
This is a widely used model to assess acute inflammation.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are acclimatized and fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally. A standard NSAID like indomethacin is used as a positive control.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7]
This model is used to evaluate peripheral analgesic activity.
-
Animal Preparation: Mice are divided into control, standard, and test groups.
-
Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., indomethacin) is administered, typically intraperitoneally or orally.
-
Induction of Writhing: After a predetermined time, a solution of acetic acid (e.g., 0.7-1%) is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 10-15 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [ (Wc - Wt) / Wc ] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[2][8]
Signaling Pathways and Logical Relationships
The primary mechanism of action for the anti-inflammatory effects of fluorinated indenyl acetic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins from arachidonic acid.
Caption: Cyclooxygenase signaling pathway and the inhibitory action of fluorinated indenyl acetic acid derivatives.
Conclusion
Fluorinated indenyl acetic acid derivatives continue to be a promising area of research in medicinal chemistry. Their potential as potent anti-inflammatory agents, coupled with the ability to fine-tune their pharmacological profiles through fluorination, makes them attractive candidates for the development of new therapeutics. This guide has provided an overview of their synthesis, biological evaluation, and mechanism of action, offering a foundational resource for researchers in the field. Further exploration into structure-activity relationships and the development of more selective COX-2 inhibitors within this class of compounds will undoubtedly lead to the discovery of safer and more effective anti-inflammatory drugs.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. sid.ir [sid.ir]
The MAPK/ERK Signaling Pathway: A Technical Guide for Drug Discovery
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a highly conserved signaling cascade that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway communicates signals from a wide variety of extracellular stimuli, such as growth factors and cytokines, from the cell surface to the nucleus, ultimately leading to changes in gene expression.[3][4] Dysregulation of the MAPK/ERK pathway is a common feature in many human diseases, particularly cancer, making it a critical target for therapeutic intervention.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MAPK/ERK pathway, including quantitative data on key inhibitors, detailed experimental protocols for its study, and visualizations of the signaling cascade and experimental workflows.
Core Signaling Cascade
The MAPK/ERK pathway is a multi-tiered kinase cascade.[5] The activation of this pathway is typically initiated by the binding of an extracellular ligand, such as a growth factor, to its corresponding receptor tyrosine kinase (RTK) on the cell surface.[6] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[1][6] Grb2, in complex with the guanine nucleotide exchange factor Son of Sevenless (SOS), is recruited to the plasma membrane where it activates the small GTPase, Ras.[1][4]
Activated Ras (Ras-GTP) then recruits and activates the first kinase in the cascade, a MAP kinase kinase kinase (MAPKKK), most commonly a member of the Raf family (e.g., B-Raf, c-Raf).[3][7] Activated Raf then phosphorylates and activates the dual-specificity MAP kinase kinases (MAPKKs), MEK1 and MEK2.[3][7] MEK1/2, in turn, phosphorylate and activate the final kinases in the cascade, ERK1 and ERK2 (also known as p44/42 MAPK), on specific threonine and tyrosine residues.[3]
Once activated, ERK1/2 can phosphorylate a vast array of cytoplasmic and nuclear substrates.[8] In the cytoplasm, ERK targets include cytoskeletal proteins and other kinases.[6] A significant portion of activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, such as Elk-1, c-Myc, and CREB, leading to the transcription of genes involved in cell cycle progression and other cellular responses.[3][6]
Visualization of the MAPK/ERK Signaling Pathway
Caption: The canonical MAPK/ERK signaling cascade from the cell surface to the nucleus.
Quantitative Data: MEK Inhibitors
The central role of the MAPK/ERK pathway in cancer has led to the development of numerous small molecule inhibitors targeting key components of the cascade, with a particular focus on MEK1/2.[3] The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. Below is a summary of the inhibitory potency of several well-characterized MEK inhibitors.[9]
| Inhibitor | Target | IC50 (Cell-free) | Cell-based Potency | Reference |
| Trametinib (GSK1120212) | MEK1/2 | 0.7 - 14.9 nM | 1.0 - 2.5 nM (BRAFV600E melanoma cells) | [9] |
| Selumetinib (AZD6244) | MEK1/2 | ~14 nM | Varies by cell line | [9] |
| PD0325901 | MEK1/2 | ~0.33 nM | 10 - 500 nM (typical in vitro concentration) | [9] |
| U0126 | MEK1/2 | 70 nM (MEK1), 60 nM (MEK2) | - | [9] |
| HL-085 | MEK | 1.9 - 10 nM | 0.41 - 6.2 nM (A375 cells) | [9] |
Experimental Protocols
The study of the MAPK/ERK pathway involves a variety of well-established molecular and cellular biology techniques. The following are detailed protocols for key experiments used to assess the activity and function of this pathway.
Western Blotting for Phospho-ERK (p-ERK)
Western blotting is the most common method to assess the activation state of the MAPK/ERK pathway by detecting the phosphorylated form of ERK.[9]
a. Cell Lysis and Protein Quantification:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant and determine the protein concentration using a standard protein assay, such as the BCA assay.[10]
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Load equal amounts of protein (typically 20-40 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[9]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[9]
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), typically diluted 1:1000 in blocking buffer, overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
d. Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, the membrane can be stripped of the antibodies using a stripping buffer.[10]
-
The membrane is then re-blocked and re-probed with a primary antibody for total ERK1/2 to normalize for protein loading.[10]
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
The p-ERK signal should be normalized to the total ERK signal for each sample.[9]
Immunofluorescence for Subcellular Localization of p-ERK
Immunofluorescence allows for the visualization of the subcellular localization of MAPK/ERK pathway proteins, such as the translocation of activated p-ERK from the cytoplasm to the nucleus.[9]
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat as required.[9]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against p-ERK1/2, diluted in blocking solution, overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
In Vitro Kinase Assay
A direct in vitro kinase assay can be employed to measure the inhibitory activity of a compound on MEK1/2 enzymes.[9]
-
Principle: These assays typically utilize a recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), and ATP.[9] The kinase reaction leads to the phosphorylation of the substrate.
-
Quantification: The amount of phosphorylated substrate or the amount of ADP produced is then quantified, often through luminescence-based methods.[9] Several commercial kits are available for this purpose.
Experimental Workflow Visualization
Caption: A typical experimental workflow for Western blotting to detect phospho-ERK.
Conclusion
The MAPK/ERK signaling pathway remains a critical area of research in both fundamental cell biology and translational medicine. Its intricate regulation and profound impact on cellular fate underscore its importance as a therapeutic target. A thorough understanding of the pathway's components, their interactions, and the methodologies to study them is essential for the development of novel and effective therapies targeting diseases driven by aberrant MAPK/ERK signaling. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate and modulate this key cellular pathway.
References
- 1. abeomics.com [abeomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Analytical Methods for the Detection of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (F-MIAA)
Abstract: This technical guide provides a comprehensive overview of potential analytical methodologies for the robust detection and quantification of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (F-MIAA). F-MIAA is recognized as a potential impurity in the manufacturing of certain pharmaceutical compounds. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) necessitates highly sensitive and specific analytical methods for impurity profiling. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it discusses method validation in accordance with ICH guidelines and presents a comparative summary of the quantitative performance of each technique. This guide is intended for researchers, analytical scientists, and professionals involved in drug development and quality control.
Introduction
This compound, hereafter referred to as F-MIAA, is an organic compound that can arise as a process-related impurity or degradation product in pharmaceutical manufacturing. The control of such impurities is a critical aspect of drug development and production, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures and set thresholds for the reporting, identification, and qualification of impurities.
Given the structural characteristics of F-MIAA—a carboxylic acid with a fluorinated indenyl group—several chromatographic techniques are suitable for its analysis. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is to be detected. This guide details three primary analytical approaches: HPLC-UV for routine quality control, high-sensitivity LC-MS/MS for trace-level quantification, and GC-MS, which requires a derivatization step.
General Sample Preparation Workflow
Effective sample preparation is crucial for accurate and reproducible analytical results. The primary goal is to extract F-MIAA from the sample matrix (e.g., drug substance, formulation) and prepare it in a suitable solvent for chromatographic analysis, while minimizing interference from other components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of impurities in pharmaceutical products. The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte. For F-MIAA, the aromatic indenyl ring system provides a suitable chromophore for UV detection.
Detailed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photo-Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of organic acids.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5). A low pH suppresses the ionization of the carboxylic acid group, improving retention and peak shape on a reversed-phase column.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm, which is a common wavelength for detecting the carboxyl group absorption of organic acids.[1][4] A PDA detector can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.
-
-
Standard Preparation: Prepare a stock solution of F-MIAA reference standard in the diluent (e.g., 50:50 Acetonitrile:Water). Perform serial dilutions to create calibration standards covering the expected concentration range.
-
Sample Preparation: Follow the general workflow described in Section 2, using 50:50 Acetonitrile:Water as the diluent.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the detection of F-MIAA at trace levels, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[5] This technique couples the separation power of liquid chromatography with the precise detection capabilities of a triple quadrupole mass spectrometer, allowing for the quantification of analytes in complex matrices with high confidence.
Detailed Experimental Protocol
-
Instrumentation: An LC-MS/MS system, typically a UHPLC (Ultra-High-Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A high-efficiency C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient can be employed, for example:
-
0-0.5 min: 10% B
-
0.5-4.0 min: 10% to 95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for carboxylic acids to detect the deprotonated molecule [M-H]⁻.[6]
-
Analyte: F-MIAA (Molecular Weight: 206.21 g/mol ).
-
Precursor Ion (Q1): m/z 205.1 (for [C₁₂H₁₀FO₂]⁻).
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing a standard solution of F-MIAA. A primary (quantifier) and a secondary (qualifier) product ion should be selected. For example:
-
Quantifier: 205.1 → 161.1 (corresponding to loss of CO₂)
-
Qualifier: 205.1 → 145.1 (corresponding to another characteristic fragment)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for F-MIAA.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like F-MIAA, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[7][8]
Detailed Experimental Protocol
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
Derivatization Step (Alkylation):
-
Evaporate the solvent from a known volume of the prepared sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an alkylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane), or an esterification reagent like BF₃-Methanol.[9]
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection. The derivatization converts the carboxylic acid group (-COOH) into a less polar, more volatile ester (e.g., a methyl ester or a trimethylsilyl ester).[10]
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions from the mass spectrum of the derivatized F-MIAA.
-
Method Validation Summary
Any analytical method intended for quality control of pharmaceuticals must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of F-MIAA.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the main drug substance, other impurities, and excipients.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Quantitative Data Summary
The following table summarizes the expected quantitative performance characteristics for the analytical methods described in this guide. These values are representative and should be established during formal method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | High (with good resolution) | Very High (based on MRM) | Very High (based on mass) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.5 - 50 µg/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.03 ng/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Typical Run Time | ~30 min | ~6 min | ~20 min (post-derivatization) |
Conclusion
This guide outlines three robust and reliable analytical methods for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV provides a cost-effective and straightforward approach for routine quality control where impurity levels are relatively high. GC-MS offers an alternative, particularly if this instrumentation is already established in the laboratory, though it requires an additional derivatization step. For trace-level quantification and unequivocal identification, especially in complex matrices or for genotoxicity studies, the LC-MS/MS method is unequivocally superior due to its exceptional sensitivity and specificity. All proposed methods should be fully validated in accordance with ICH guidelines before implementation in a regulated environment.
References
- 1. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. agilent.com [agilent.com]
- 3. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the HPLC Separation of Sulindac and Its Impurities
This technical guide provides a comprehensive overview of the High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its principal impurities. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed experimental protocols, comparative data, and visual representations of workflows and chemical relationships.
Introduction to Sulindac and Its Impurities
Sulindac is a prodrug that is metabolized in the body to its active sulfide metabolite. During its synthesis and storage, and through metabolic processes, several impurities can arise. The most significant of these are Sulindac Sulfone and Sulindac Sulfide. The United States Pharmacopeia (USP) also lists other related compounds.[1] A robust HPLC method is crucial for ensuring the quality, safety, and efficacy of Sulindac drug products by accurately separating and quantifying the parent drug from these impurities.
The primary impurities of Sulindac are:
-
Sulindac Sulfide: The active metabolite, formed by the reduction of the sulfoxide group of Sulindac.
-
Sulindac Sulfone: An oxidized and less active metabolite.
-
Other Related Compounds: As specified in pharmacopeias, such as the (E)-isomer of Sulindac (Related Compound A).[1]
Comparative Summary of HPLC Methods
A variety of HPLC methods have been developed for the analysis of Sulindac and its impurities. These methods differ primarily in their choice of stationary phase, mobile phase composition, and elution mode (isocratic or gradient). Below is a summary of representative methods found in the literature.
Table 1: Summary of Chromatographic Conditions for Sulindac and Impurity Analysis
| Parameter | Method 1: Fast HPLC[2] | Method 2: USP Monograph (Modern)[1] | Method 3: Plasma Analysis[3] |
| Column | Sub-2 µm C18 | 2.1 mm × 15 cm; 1.7-µm packing L1 (C18) | Reversed-phase column |
| Mobile Phase | Optimized gradient with an organic modifier (details proprietary but developed via Design of Experiments) | Gradient of Solution A (0.1% formic acid in water) and Solution B (0.1% formic acid in acetonitrile) | Methanol-acetate buffer |
| Elution | Gradient | Gradient | Isocratic |
| Flow Rate | Not specified, but optimized for a 6-minute run time | Not specified | ~2 mL/min |
| Detection | UV | UV at 326 nm | UV at 254 nm |
| Run Time | 6 minutes | Not specified | Not specified |
Quantitative Data and Performance
The performance of an HPLC method is evaluated by its ability to provide sufficient resolution between peaks of interest, as well as its sensitivity (Limit of Detection and Limit of Quantification). The following table summarizes key quantitative data from a validated, rapid HPLC method.
Table 2: Quantitative Performance Data for a Validated Fast HPLC Method
| Analyte | Retention Time (min) | Relative Retention Time (vs. Sulindac) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| Sulindac Sulfone | ~1.5 | ~0.4 | > 2.0 (vs. Sulindac) | Data not available | Data not available |
| Sulindac | ~3.8 | 1.00 | - | Data not available | Data not available |
| Sulindac Sulfide | ~5.2 | ~1.37 | > 2.0 (vs. Sulindac) | Data not available | Data not available |
| Related Compound A | Data not available | 1.26[1] | > 2.0 (vs. Sulindac) | Data not available | Data not available |
Detailed Experimental Protocol: A Rapid Gradient HPLC Method
This protocol is based on a modern, rapid HPLC method designed for the efficient separation of Sulindac and its key impurities. This method represents an improvement over older, longer pharmacopeial methods.[2][4]
4.1. Materials and Reagents
-
Sulindac Reference Standard (RS)
-
Sulindac Sulfide RS
-
Sulindac Sulfone RS
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
4.2. Chromatographic System
-
An HPLC system equipped with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.
-
Column: A C18 column with sub-2 µm particles (e.g., 50 mm x 2.1 mm).
-
Data acquisition and processing software.
4.3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: Acetonitrile and water (50:50).
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Sulindac, Sulindac Sulfide, and Sulindac Sulfone reference standards in the diluent to prepare a stock solution of known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration suitable for injection (e.g., 20 µg/mL of Sulindac).
-
Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 20 mg of Sulindac, to a 100-mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Mix well and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
4.4. Chromatographic Conditions
-
Column Temperature: 40 °C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 328 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 30% B
-
1-4 min: 30% to 90% B
-
4-5 min: 90% B
-
5-5.1 min: 90% to 30% B
-
5.1-6 min: 30% B (re-equilibration)
-
4.5. System Suitability Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area of Sulindac should not be more than 2.0%. The resolution between Sulindac and its adjacent impurity peaks should be greater than 2.0.
4.6. Analysis Inject the standard and sample preparations into the chromatograph, record the chromatograms, and calculate the amounts of impurities and the assay of Sulindac.
Visualizations
5.1. Relationship between Sulindac and Its Major Impurities
The following diagram illustrates the chemical relationship between Sulindac and its primary metabolic/degradation products, Sulindac Sulfide and Sulindac Sulfone.
5.2. Experimental Workflow for HPLC Analysis
This diagram outlines the typical workflow for the HPLC analysis of Sulindac from a pharmaceutical dosage form.
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating HPLC method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5] The goal is to generate potential degradation products and ensure that the HPLC method can separate them from the parent drug and from each other.
A typical forced degradation study for Sulindac would involve:
-
Acid Hydrolysis: Refluxing Sulindac in 0.1 N HCl.
-
Base Hydrolysis: Refluxing Sulindac in 0.1 N NaOH.
-
Oxidative Degradation: Treating Sulindac with 3% hydrogen peroxide.
-
Thermal Degradation: Exposing solid Sulindac to dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposing a solution of Sulindac to UV light.
The resulting solutions are then analyzed by the developed HPLC method to assess its specificity and to identify and characterize any significant degradation products.
Conclusion
The separation and quantification of Sulindac and its impurities can be effectively achieved using modern reversed-phase HPLC methods. The use of sub-2 µm particle columns allows for rapid and efficient separations, significantly reducing analysis time compared to older methods. A well-validated, stability-indicating HPLC method, as outlined in this guide, is indispensable for the quality control and regulatory compliance of Sulindac pharmaceutical products. Researchers and drug development professionals are encouraged to utilize the principles and protocols described herein as a foundation for their analytical work.
References
- 1. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purifying (5-fluoro-2-methyl-1H-inden-3-yl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core purification techniques for (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate and a known impurity in the synthesis of certain pharmaceuticals. This document outlines detailed experimental protocols for recrystallization and column chromatography, supported by data presentation and workflow visualizations to facilitate practical application in a laboratory setting.
Introduction
This compound is a notable compound in synthetic organic chemistry, often encountered as an impurity in the production of Sulindac. Achieving high purity of this substance is critical for its use as a reference standard and in further chemical transformations. This guide details the most effective methods for its purification, focusing on recrystallization and column chromatography as primary techniques.
Purification Strategies
The principal methods for purifying this compound from crude synthetic mixtures involve the removal of unreacted starting materials, by-products, and other process-related impurities. The selection of an appropriate technique is contingent on the impurity profile, the scale of the purification, and the desired final purity. Commercially available batches of this compound typically report purities of 95% to over 98%, setting a benchmark for successful purification.
Recrystallization
Recrystallization is a robust and scalable method for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For derivatives of this compound, recrystallization from alcoholic solvents has been shown to be highly effective, yielding significant purification with high recovery.
Based on the purification of structurally related acetohydrazide derivatives, methanol and ethanol are excellent solvent candidates for the recrystallization of this compound.[1]
| Purification Method | Solvent System | Typical Yield (%) |
| Recrystallization | Methanol | 81-86% |
| Recrystallization | Ethanol | 79-87% |
Table 1: Summary of expected yields for recrystallization based on analogous compounds.
This protocol provides a generalized procedure for the purification of this compound using methanol.
-
Dissolution: In an appropriately sized Erlenmeyer flask, suspend the crude this compound in a minimal volume of methanol at room temperature.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal growth, avoid disturbing the flask during this cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
An In-depth Technical Guide on the Use of (5-fluoro-2-methyl-1H-inden-3-yl)acetic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a critical reference standard for the quality control and analytical development of the non-steroidal anti-inflammatory drug (NSAID), Sulindac.
Introduction
This compound (CAS No. 32004-66-3) is a known process-related impurity and potential degradant of Sulindac.[][2] As a reference standard, it is essential for the accurate identification and quantification of this impurity in Sulindac active pharmaceutical ingredients (APIs) and finished drug products, ensuring their safety, efficacy, and compliance with regulatory standards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its proper handling, storage, and use in analytical methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₁FO₂ |
| Molecular Weight | 206.21 g/mol [3] |
| CAS Number | 32004-66-3 |
| Appearance | Solid powder[] |
| Purity | Typically ≥98%[][4][5] |
| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg[6] |
| Density | 1.3 ± 0.1 g/cm³[6] |
| InChI Key | QDDPPRDVFIJASZ-UHFFFAOYSA-N[3] |
Role in Drug Development: Sulindac and its Metabolism
This compound is an important analyte in the quality control of Sulindac, a prodrug that is metabolized in the body to its active sulfide form, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2] The metabolic pathway of Sulindac also involves the formation of an inactive sulfone metabolite.
Metabolic Pathway of Sulindac
The following diagram illustrates the major metabolic transformations of Sulindac.
Caption: Metabolic conversion of Sulindac.
Mechanism of Action of Sulindac's Active Metabolite
The active sulfide metabolite of Sulindac exerts its anti-inflammatory effect by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Caption: Inhibition of COX pathway by Sulindac.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to validate these methods for specific laboratory conditions.
Synthesis of this compound Derivatives
The following is a general procedure for the synthesis of derivatives of this compound, which can be adapted for various research purposes.[7]
Esterification of this compound:
-
Reflux this compound in an excess of methanol.
-
Use a catalytic amount of sulfuric acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the methyl ester product.
Hydrazinolysis of the Methyl Ester:
-
Add hydrazine hydrate dropwise to a solution of the methyl ester in methanol at room temperature.
-
Reflux the resulting mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture and filter to obtain the crude acetohydrazide.
-
Recrystallize the crude product from ethanol to yield the purified 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide.[7]
Analytical Method for Impurity Profiling
The following High-Performance Liquid Chromatography (HPLC) method is suitable for the analysis of Sulindac and its impurities, including this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate buffer) |
| Detection | UV at an appropriate wavelength |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
Note: The specific gradient and buffer composition should be optimized to achieve adequate separation of all impurities.
Data Presentation
A reference standard of this compound should be accompanied by a Certificate of Analysis (CoA) that provides detailed information on its identity and purity. The following table represents typical data found on a CoA for this reference standard.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity (IR, NMR, MS) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.5% |
| Melting Point | Report value | 175-178 °C |
| Loss on Drying | ≤ 1.0% | 0.2% |
| Residue on Ignition | ≤ 0.1% | <0.1% |
Workflow for Using as a Reference Standard
The following diagram outlines the typical workflow for using this compound as a reference standard in a research or quality control setting.
References
- 2. Crystal structure of the possible sulindac impurity 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2-methyl-1H-indene-3-acetic acid | C12H11FO2 | CID 3015608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. labcompare.com [labcompare.com]
- 6. echemi.com [echemi.com]
- 7. ijirset.com [ijirset.com]
Experimental Design for Testing the Biological Activity of Indenyl Acetic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indenyl acetic acids represent a class of compounds with significant therapeutic potential, primarily demonstrating anti-inflammatory, anticancer, and potential antiviral activities. This guide provides a comprehensive framework for the preclinical evaluation of these compounds, detailing experimental designs, in-depth protocols for key assays, and visualization of relevant biological pathways and workflows. The methodologies outlined herein are intended to facilitate a systematic investigation of the biological activities and mechanisms of action of novel indenyl acetic acid derivatives.
Overview of Biological Activities and Experimental Strategy
Indenyl acetic acid derivatives have been primarily investigated for their anti-inflammatory and cytotoxic properties. The core experimental strategy involves a tiered approach, beginning with broad screening assays to determine general activity and cytotoxicity, followed by more specific assays to elucidate the mechanism of action.
Experimental Workflow
The overall workflow for assessing the biological activity of a novel indenyl acetic acid derivative can be visualized as a multi-stage process. This begins with primary screening for desired biological effects and cytotoxicity, proceeds to secondary assays to confirm activity and determine potency, and culminates in mechanistic studies to understand the underlying molecular pathways.
Anti-Inflammatory Activity Assays
The primary anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. Therefore, the central assay for determining the anti-inflammatory potential of indenyl acetic acids is the in vitro COX inhibition assay.
Data Presentation: COX Inhibition
The inhibitory activity of indenyl acetic acid derivatives against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the gastrointestinal safety profile of a compound. A higher SI value suggests greater selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Derivative 5s | 183.12 | 2.51 | 72.95 | [1] |
| Derivative 5u | 134.06 | 1.79 | 74.92 | [1] |
| Derivative 5r | 120.15 | 1.86 | 64.40 | [1] |
| Derivative 5t | 204.51 | 9.21 | 22.21 | [1] |
| Celecoxib (Control) | >50 | 0.129 | >387.6 | [2] |
| Indomethacin (Control) | 0.09 | 1.43 | 0.06 | (Typical values) |
Experimental Protocol: In Vitro COX (Ovine) Colorimetric Inhibitor Screening Assay
This assay determines the inhibitory effect of a test compound on the peroxidase activity of COX-1 and COX-2.
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and heme in cold assay buffer immediately before use. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of test compound/reference inhibitor, and 10 µL of enzyme (COX-1 or COX-2).
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of TMPD to all wells to initiate the reaction.
-
Measurement: Shake the plate for 1 minute and read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction rate.
-
Calculation:
-
Calculate the initial activity rate and the inhibited rates.
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Plot percent inhibition versus inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.
-
Anticancer Activity Assays
The evaluation of anticancer activity begins with assessing the cytotoxicity of the compounds against various cancer cell lines. Positive hits are then further investigated for their ability to induce apoptosis (programmed cell death) and affect the cell cycle.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity is typically reported as the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or proliferation.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 4 | Colo205 (Colon) | 12.31 | [3] |
| Derivative 6c | Colo205 (Colon) | 10.32 | [3] |
| Derivative 6d | Colo205 (Colon) | 9.34 | [3] |
| Derivative 6e | Colo205 (Colon) | 11.21 | [3] |
| Derivative 10a | Colo205 (Colon) | 12.01 | [3] |
| Derivative 10d | SNU-16 (Gastric) | 1.02 | [3] |
| Derivative 14a | Colo205 (Colon) | 15.34 | [3] |
| Derivative 14b | Colo205 (Colon) | 14.39 | [3] |
| Derivative 16 | SNU-16 (Gastric) | 17.32 | [3] |
| Cisplatin (Control) | Colo205 (Colon) | 18.32 | [3] |
| Sunitinib (Control) | SNU-16 (Gastric) | 18.21 | [3] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the indenyl acetic acid derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cells
-
Caspase-3/7 substrate (e.g., a fluorogenic substrate like Ac-DEVD-AMC or a luminogenic substrate)
-
Lysis buffer
-
Assay buffer
-
Test compounds and a positive control for apoptosis induction (e.g., staurosporine)
-
96-well black or white plates (depending on the detection method)
-
Fluorometer or luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the indenyl acetic acid derivative for a specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Lysis: Lyse the cells according to the assay kit's instructions. This typically involves adding a lysis buffer and incubating.
-
Assay Reaction: Add the caspase-3/7 substrate and assay buffer to the cell lysates.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the protocol, protected from light.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 350/450 nm for AMC-based substrates) or luminescence using a plate reader.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated cells.
Antiviral Activity Assays
The evaluation of antiviral activity requires specialized BSL-2 or BSL-3 facilities, depending on the virus. The primary goal is to determine the compound's ability to inhibit viral replication without causing toxicity to the host cells.
Data Presentation: Antiviral Activity
Antiviral efficacy is reported as the 50% effective concentration (EC50), while host cell toxicity is reported as the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a crucial measure of the therapeutic window, with a higher SI being desirable.
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Positive Control |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This is a common initial screening assay to evaluate a compound's ability to protect cells from virus-induced death.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., Neutral Red or MTT)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound.
-
Remove the growth medium from the cells.
-
Add the diluted compounds to the wells.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is maximal in the virus control wells (typically 3-5 days).
-
Viability Assessment: Quantify cell viability using a reagent like Neutral Red or by performing an MTT assay as described previously.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 from the dose-response curve.
-
In parallel, run a cytotoxicity assay without the virus to determine the CC50.
-
Calculate the Selectivity Index (SI).
-
Mechanistic Studies: Signaling Pathway Analysis
Understanding how indenyl acetic acids exert their biological effects requires investigating their impact on key intracellular signaling pathways. For anti-inflammatory and anticancer activities, the NF-κB and MAPK pathways are primary targets of interest.
Proposed Signaling Pathways
Based on the known mechanisms of NSAIDs and many anticancer agents, it is proposed that indenyl acetic acids may exert their effects through the inhibition of pro-inflammatory and pro-survival signaling pathways.
Proposed Anti-Inflammatory Mechanism:
The primary anti-inflammatory effect is likely mediated by the direct inhibition of COX enzymes, reducing the production of prostaglandins. This can also lead to downstream effects on inflammatory signaling cascades. A plausible mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation.
Proposed Apoptosis Induction Mechanism:
In cancer cells, indenyl acetic acids may induce apoptosis by activating intrinsic or extrinsic cell death pathways. A common mechanism involves the activation of effector caspases. Additionally, these compounds might interfere with survival signals, such as those mediated by the MAPK/ERK pathway, which is often hyperactivated in cancer.
Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the activation of the NF-κB pathway by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., LPS)
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Pre-treat with the indenyl acetic acid derivative for 1 hour, then stimulate with LPS for 1 hour.
-
Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary anti-p65 antibody, followed by incubation with the fluorescent secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
Experimental Protocol: MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK pathway by detecting the phosphorylated forms of ERK1 and ERK2.
Materials:
-
Cells and test compounds
-
Growth factors (e.g., EGF, PDGF) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Serum-starve cells overnight. Pre-treat with the indenyl acetic acid derivative for 1-2 hours, then stimulate with a growth factor for 10-15 minutes.
-
Protein Extraction: Lyse the cells on ice and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
This comprehensive guide provides a robust framework for the systematic evaluation of indenyl acetic acid derivatives. By employing these detailed protocols and analytical approaches, researchers can effectively characterize the biological activities and elucidate the mechanisms of action of this promising class of compounds.
References
Animal Models for Studying the Effects of Sulindac Impurities: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the animal models and experimental methodologies used to study the in vivo effects of sulindac and its primary metabolites, which are the most significant and well-characterized substances accompanying the parent drug. Due to a scarcity of public-domain research on process-related impurities, this document focuses on sulindac sulfide and sulindac sulfone as the key biologically relevant analytes.
Introduction to Sulindac and its Metabolites
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) from the arylalkanoic acid class, widely used for treating inflammatory conditions.[1] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in the body.[2][3] The primary metabolic transformations involve the reversible reduction to sulindac sulfide, the active anti-inflammatory agent, and the irreversible oxidation to sulindac sulfone, which lacks significant anti-inflammatory properties but possesses anti-neoplastic activity.[4][5][6]
Understanding the in vivo behavior of these metabolites is critical for evaluating the overall efficacy and safety profile of sulindac. While manufacturing processes can introduce other impurities (such as degradation products or related substances), the sulfide and sulfone metabolites are consistently present in biological systems following administration and are the subject of extensive study.[7] This guide will focus on the animal models and methods used to assess these key metabolites.
Metabolic Pathway of Sulindac
Sulindac undergoes metabolic changes primarily in the liver and intestinal flora.[6][8] The sulfoxide group of the parent drug is the center of these transformations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulindac Sulfide, but Not Sulindac Sulfone, Inhibits Colorectal Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. The sulfide metabolite of sulindac prevents tumors and restores enterocyte apoptosis in a murine model of familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
Forced Degradation of Sulindac: A Technical Guide to Impurity Generation and Profiling
For researchers, scientists, and drug development professionals, understanding the degradation pathways of a drug substance is a critical component of ensuring its quality, safety, and efficacy. This in-depth technical guide provides a comprehensive overview of the forced degradation of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). By subjecting Sulindac to a variety of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, this document outlines the methodologies to generate and identify potential degradation products, thereby supporting the development of stability-indicating analytical methods.
Forced degradation, or stress testing, is a crucial process in pharmaceutical development that involves intentionally degrading a drug substance under more severe conditions than accelerated stability testing.[1] The primary objectives of these studies are to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and establish the degradation pathways.[2] This information is vital for developing and validating stability-indicating analytical methods, which are essential for monitoring the purity and potency of the drug substance and product throughout their shelf life.[3]
Regulatory Framework: ICH Guidelines
The ICH provides a framework for conducting forced degradation studies. The key guidelines, Q1A(R2) for stability testing and Q1B for photostability testing, recommend exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[4] The goal is to achieve a level of degradation, typically in the range of 5-20%, to ensure that a sufficient amount of degradation products are generated for detection and analysis without leading to the formation of secondary, irrelevant degradants.[1]
Known Impurities and Metabolites of Sulindac
Prior to delving into forced degradation studies, it is essential to be aware of the known impurities and metabolites of Sulindac. The primary metabolites of Sulindac are its active sulfide form and its inactive sulfone form. Pharmacopoeias also list several process-related impurities.
Table 1: Known Impurities and Metabolites of Sulindac
| Compound Name | Molecular Formula | CAS Number | Type |
| Sulindac Sulfide | C₂₀H₁₇FO₂S | 49627-27-2 | Metabolite (Active) |
| Sulindac Sulfone | C₂₀H₁₇FO₄S | 59973-80-7 | Metabolite (Inactive) / Impurity B |
| (E)-Sulindac (Impurity A) | C₂₀H₁₇FO₃S | 53933-60-1 | Process Impurity / Isomer |
| Sulindac Impurity C | C₂₀H₁₇FO₂S | 49627-27-2 | Process Impurity |
| Sulindac Impurity D | C₂₁H₁₉FO₃S | 134439-52-4 | Process Impurity |
Forced Degradation Experimental Protocols and Expected Impurities
The following sections detail the experimental protocols for subjecting Sulindac to various stress conditions and summarize the expected degradation products based on available literature.
Photolytic Degradation
Photostability testing is a critical component of forced degradation studies to evaluate the impact of light on the drug substance.
Experimental Protocol:
-
Light Source: A calibrated light source capable of emitting both UV-A and UV-B radiation should be used.
-
Sample Preparation: Prepare a solution of Sulindac in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Exposure: Expose the solution to UV-A (e.g., 365 nm) and UV-B (e.g., 313 nm) radiation for a defined period. A control sample should be kept in the dark under the same temperature conditions. The pH of the solution can be varied (e.g., pH 2 and pH 7) to assess its influence on photodegradation.[5]
-
Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.
Expected Degradation Products:
Under photolytic stress, Sulindac undergoes Z to E isomerization, followed by oxidative cleavage of the exocyclic double bond.[5]
Table 2: Summary of Photolytic Degradation of Sulindac
| Stress Condition | Key Parameters | Major Degradation Products |
| UV-A and UV-B Radiation | pH 2 and pH 7 | (E)-Sulindac, Products of oxidative cleavage |
Acid Hydrolysis
Acid hydrolysis is performed to assess the stability of the drug substance in an acidic environment.
Experimental Protocol:
-
Acid Solution: Prepare a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Sample Preparation: Dissolve a known amount of Sulindac in the acid solution.
-
Stress Condition: Heat the solution at a specific temperature (e.g., 80°C) for a defined period.
-
Neutralization: After the stress period, cool the solution and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
Expected Degradation Products:
While specific data for Sulindac is not extensively available in the public domain, hydrolysis of the sulfoxide group could potentially occur under acidic conditions.
Base Hydrolysis
Base hydrolysis evaluates the drug's stability in an alkaline environment.
Experimental Protocol:
-
Base Solution: Prepare a solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Sample Preparation: Dissolve a known amount of Sulindac in the base solution.
-
Stress Condition: Heat the solution at a specific temperature (e.g., 80°C) for a defined period.
-
Neutralization: After the stress period, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
Expected Degradation Products:
Similar to acid hydrolysis, specific degradation products of Sulindac under basic conditions are not widely reported. Potential degradation could involve the hydrolysis of the acetic acid side chain or reactions involving the indene ring system.
Oxidative Degradation
Oxidative stress testing is performed to determine the susceptibility of the drug substance to oxidation.
Experimental Protocol:
-
Oxidizing Agent: Use a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Sample Preparation: Dissolve a known amount of Sulindac in a suitable solvent and add the hydrogen peroxide solution.
-
Stress Condition: Keep the solution at room temperature for a defined period.
-
Analysis: Analyze the sample at various time points using a stability-indicating HPLC method.
Expected Degradation Products:
The primary site of oxidation in Sulindac is the sulfoxide group, which can be oxidized to the corresponding sulfone.
Table 3: Summary of Oxidative Degradation of Sulindac
| Stress Condition | Key Parameters | Major Degradation Product |
| 3% Hydrogen Peroxide | Room Temperature | Sulindac Sulfone |
Thermal Degradation
Thermal stress testing assesses the stability of the drug substance at elevated temperatures.
Experimental Protocol:
-
Sample Preparation: Place a known amount of solid Sulindac in a suitable container.
-
Stress Condition: Expose the sample to a high temperature (e.g., 105°C) for a defined period.
-
Analysis: Dissolve the stressed sample in a suitable solvent and analyze it using a stability-indicating HPLC method.
Expected Degradation Products:
Specific thermal degradation products of Sulindac are not well-documented in publicly available literature. Potential degradation could involve decarboxylation or other rearrangements of the molecule.
Analytical Method for Impurity Profiling
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Sulindac and its degradation products. A rapid HPLC method has been developed for the quantification of Sulindac and its three related impurities (Sulfide, Sulfone, and the E-isomer).[6]
Table 4: Example of a Stability-Indicating HPLC Method for Sulindac
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 328 nm) |
| Column Temperature | 30°C |
Visualizing the Forced Degradation Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Sulindac.
Caption: Workflow for Forced Degradation Studies of Sulindac.
Conclusion
Forced degradation studies are an indispensable part of the drug development process. This technical guide provides a foundational understanding of the methodologies and expected outcomes for the forced degradation of Sulindac. By systematically applying various stress conditions and utilizing robust, stability-indicating analytical methods, researchers can gain valuable insights into the degradation pathways of Sulindac. This knowledge is paramount for ensuring the development of a safe, effective, and stable pharmaceutical product. Further research to quantify degradation products under hydrolytic and thermal stress will provide a more complete impurity profile for Sulindac.
References
- 1. rjptonline.org [rjptonline.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Sulindac and Related Compounds
This guide provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its principal metabolites, Sulindac sulfide and Sulindac sulfone. It details their chemical properties, mechanisms of action, metabolic pathways, and the experimental protocols used for their characterization and analysis.
Introduction
Sulindac is a prodrug from the arylalkanoic acid class of NSAIDs, marketed as Clinoril.[1] It is prescribed for acute and chronic inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[2][3] As a prodrug, Sulindac is biologically inactive and requires metabolic activation in the body.[1][3][4] Its therapeutic effects are primarily mediated by its active metabolite, Sulindac sulfide, while it is also converted to an inactive sulfone metabolite.[3][5] This metabolic conversion process is central to its pharmacological profile, influencing both its efficacy and its side-effect profile.[4] While Sulindac sulfide is responsible for the anti-inflammatory activity through cyclooxygenase (COX) inhibition, both the sulfide and sulfone metabolites have been investigated for their anti-cancer properties.[6]
Chemical Properties and Structure
Sulindac and its metabolites are indene derivatives.[7] Sulindac itself is a sulfoxide, which is metabolically reduced to the active sulfide form or oxidized to the inactive sulfone form.[3][8] The chemical structures and key properties of these three related compounds are summarized below.
Table 1: Physicochemical Properties of Sulindac and its Metabolites
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Sulindac |
| C₂₀H₁₇FO₃S[1] | 356.41[1] | 182-185 (decomp.)[1] |
| Sulindac Sulfide |
| C₂₀H₁₇FO₂S[9] | 340.41[9] | Not specified |
| Sulindac Sulfone |
| C₂₀H₁₇FO₄S[10] | 372.41 | Not specified |
Metabolism and Pharmacokinetics
Following oral administration, Sulindac is absorbed and undergoes extensive biotransformation.[5] The parent drug is reversibly reduced to the pharmacologically active Sulindac sulfide and irreversibly oxidized to the inactive Sulindac sulfone.[3][11] This metabolic processing primarily occurs in the liver.[1][3] Sulindac and its metabolites undergo significant enterohepatic circulation, which helps maintain sustained plasma levels of the active sulfide metabolite, potentially reducing gastrointestinal side effects compared to other NSAIDs.[1][4][5]
The mean plasma half-life of Sulindac is approximately 7.8 hours, while its active sulfide metabolite has a longer half-life of 16.4 hours.[3][4] Sulindac and its metabolites are highly bound to plasma proteins, predominantly albumin.[3][5]
Caption: Metabolic pathway of Sulindac.
Table 2: Pharmacokinetic Parameters
| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone |
| Mean Half-life (t½) | 7.8 hours[3][4] | 16.4 hours[3][4] | Not specified |
| Plasma Protein Binding | 93.1%[5][7] | 97.9%[5][7] | 95.4%[5][7] |
Mechanism of Action and Signaling Pathways
The primary anti-inflammatory, analgesic, and antipyretic activities of Sulindac are attributed to its sulfide metabolite.[5]
COX Inhibition
The main mechanism of action is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, Sulindac sulfide reduces the synthesis of these pro-inflammatory molecules.[2] Sulindac sulfide inhibits both COX-1 and COX-2, with reported Ki values of 1.02 µM and 10.43 µM, respectively.[12]
Caption: Sulindac sulfide's inhibition of the COX pathway.
Other Signaling Pathways
Beyond COX inhibition, Sulindac and its metabolites influence several other cellular signaling pathways, which are particularly relevant to its potential anti-cancer properties.[2][13] These include:
-
NF-κB and MAPK Pathways: Sulindac can modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which are involved in inflammatory responses.[2] Some studies indicate that under certain conditions, Sulindac sulfide can actually induce pro-inflammatory NF-κB signaling, which may contribute to gastrointestinal side effects.[14]
-
Wnt/β-catenin and PI3K/Akt Pathways: These pathways are crucial for cell proliferation and survival, and studies suggest Sulindac may inhibit them, contributing to its ability to induce apoptosis (programmed cell death).[2]
-
cGMP/PKG Pathway: Sulindac metabolites can increase cellular cyclic GMP levels, leading to the activation of cGMP-dependent protein kinase (PKG), a pathway involved in apoptosis.[13]
-
STAT3 Pathway: Sulindac has been shown to cause a reduction in both phosphorylated and total levels of STAT3 (Signal Transducer and Activator of Transcription 3), a protein linked to carcinogenesis.[15]
Experimental Protocols
Synthesis of Sulindac Derivatives
A general method for synthesizing novel Sulindac derivatives, such as acetohydrazide derivatives, involves a multi-step process.
Protocol: Synthesis of N'-(substituted benzylidene)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide [16]
-
Esterification: Sulindac is first converted to its methyl ester by refluxing with methanol and a catalyst like BF₃·CH₃OH.[17]
-
Hydrazide Formation: The methyl ester of Sulindac is refluxed with hydrazine hydrate in methanol for an extended period (e.g., 30 hours). The resulting mixture is concentrated, cooled, and poured into ice water to precipitate the Sulindac acetohydrazide intermediate. The solid is filtered, dried, and recrystallized.[18]
-
Schiff Base Formation: A solution of the Sulindac acetohydrazide intermediate (1.0 mmol) in ethanol is prepared. The appropriate substituted benzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid are added.[16]
-
Reflux and Precipitation: The reaction mixture is heated under reflux for approximately 3 hours.[16]
-
Isolation: The mixture is then added to ice-cold water, causing the final product to precipitate. The product is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol.[16]
-
Characterization: The final compounds are characterized using elemental analysis and spectral data (e.g., IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).[16]
Quantification in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of Sulindac and its metabolites in biological fluids like plasma, urine, and bile.[19][20]
Protocol: HPLC-Tandem Mass Spectrometry (LC-MS/MS) Analysis [21][22]
-
Sample Preparation: An aliquot of the biological sample (e.g., plasma, nipple aspirate fluid) is mixed with an internal standard (e.g., indomethacin or a deuterated version of Sulindac).[21][22] The mixture is acidified (e.g., with phosphoric acid) and then extracted with an organic solvent mixture (e.g., ethyl acetate:hexane).[21] Alternatively, plasma samples can be de-proteinized with acetonitrile.[20]
-
Evaporation and Reconstitution: The organic layer is collected and evaporated to dryness. The residue is reconstituted in a mobile phase-compatible solvent.
-
Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column (e.g., C8 or C18) with a gradient elution of acetonitrile and water, often with a formic acid modifier.[21][22]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive polarity mode.[21][22] Quantification is done using selected reaction monitoring (SRM) of specific m/z transitions for Sulindac, its metabolites, and the internal standard.[21]
-
Quantification: A calibration curve is generated using standards of known concentrations in the same biological matrix to determine the concentrations of the analytes in the unknown samples.[21]
Caption: General workflow for LC-MS/MS analysis of Sulindac.
Biological Activity Data
The biological activity of Sulindac resides primarily with its sulfide metabolite.[5] The sulfone metabolite lacks significant COX-inhibitory activity but has been shown to induce apoptosis through other mechanisms.[10][23]
Table 3: In-Vitro Inhibition Data
| Compound | Target | Inhibition Value | Assay Type |
| Sulindac Sulfide | COX-1 | Ki = 1.02 µM[12] | Enzyme Inhibition |
| Sulindac Sulfide | COX-2 | Ki = 10.43 µM[12] | Enzyme Inhibition |
| Sulindac Sulfide | COX-1 | IC₅₀ = 1.9 µM[24] | Enzyme Inhibition |
| Sulindac Sulfide | COX-2 | IC₅₀ = 1.21 µM[24] | Enzyme Inhibition |
| Sulindac | COX-2 | IC₅₀ = 58 µM[24] | Enzyme Inhibition |
| Sulindac Sulfone | COX Enzymes | Lacks significant inhibitory activity[15][23] | N/A |
References
- 1. Sulindac - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinoril (Sulindac): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac | CAS 32004-67-4 | COX inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Sulindac Sulfone | C20H17FO4S | CID 5472495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biotransformation of sulindac in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulindac sulfide, COX-1 and 2 inhibitor (CAS 32004-67-4) | Abcam [abcam.com]
- 13. Sulindac independently modulates extracellular signal-regulated kinase 1/2 and cyclic GMP-dependent protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nonsteroidal anti-inflammatory drug sulindac causes down-regulation of signal transducer and activator of transcription 3 in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of sulindac and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sulindac sulfide | CAS 49627-27-2 | Cayman Chemical | Biomol.com [biomol.com]
An In-depth Technical Guide to the Cyclooxygenase (COX) Inhibition Assay of Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the protocol for determining the inhibitory activity of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), on cyclooxygenase (COX) enzymes. It includes detailed experimental methodologies, data presentation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Cyclooxygenase and Indomethacin
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway. It is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastrointestinal tract.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli like cytokines and endotoxins.[2][3] The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2.[3]
Indomethacin, chemically known as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, is a potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3][4][5] Understanding its inhibitory profile is crucial for assessing its therapeutic efficacy and potential side effects.
Quantitative Inhibitory Potency of Indomethacin
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Indomethacin can vary depending on the specific assay conditions. Below is a summary of representative data from various in vitro studies.
| Target Enzyme | Inhibitor | IC50 Value |
| COX-1 | Indomethacin | 18 nM - 230 nM |
| COX-2 | Indomethacin | 26 nM - 630 nM |
Note: The wide range in reported IC50 values can be attributed to differences in experimental conditions, such as enzyme source (e.g., ovine, human, murine), substrate concentration, and pre-incubation times.[3][6][7]
Experimental Protocol: COX Inhibition Assay
This section outlines a detailed methodology for determining the COX inhibitory activity of Indomethacin. This protocol is a synthesis of commonly used methods and can be adapted for use with purified enzymes or cell-based assays.
3.1. Materials and Reagents
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Indomethacin
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine or other reducing agent (cofactor)
-
Inhibitor solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M HCl or saturated stannous chloride solution)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection or LC-MS/MS system
3.2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare the Reaction Buffer and equilibrate to 37°C.
-
Prepare stock solutions of Indomethacin and a series of dilutions at concentrations 10-fold higher than the desired final concentrations in the appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of arachidonic acid.
-
-
Enzyme Preparation:
-
Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in ice-cold Reaction Buffer. Keep the diluted enzymes on ice.
-
-
Assay Setup:
-
The assay can be performed in microfuge tubes or a 96-well plate format.
-
Background Controls: To determine non-enzymatic conversion, prepare wells containing the Reaction Buffer, heme, and heat-inactivated enzyme.
-
100% Initial Activity Controls (Positive Controls): Prepare wells containing the Reaction Buffer, heme, active enzyme, and the inhibitor solvent (without the inhibitor).
-
Inhibitor Wells: Prepare wells containing the Reaction Buffer, heme, active enzyme, and the various dilutions of Indomethacin.
-
-
Pre-incubation:
-
Add the diluted test inhibitor or vehicle to the appropriate wells.
-
Add the diluted enzyme to all wells except the negative controls.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. This pre-incubation step is important as many COX inhibitors, including Indomethacin, exhibit time-dependent inhibition.[8][9]
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific duration (e.g., 2-20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution.
-
-
Detection of Prostaglandin Production:
-
The amount of prostaglandin (commonly PGE2) produced is quantified. This can be done using a competitive ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Indomethacin compared to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Process
4.1. COX Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and indicates the point of inhibition by NSAIDs like Indomethacin.
Caption: The COX signaling pathway, illustrating the inhibition of COX-1 and COX-2 by Indomethacin.
4.2. Experimental Workflow of COX Inhibition Assay
This diagram outlines the sequential steps involved in the COX inhibition assay.
Caption: A streamlined workflow of the in vitro COX inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the effects of cyclooxygenase (COX)-1 and COX-2 in spinal nociceptive transmission using indomethacin, a non-selective COX inhibitor, and NS-398, a COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Synthesis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the synthesis of various biologically active molecules, and its derivatives. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.
Synthesis of the Core Moiety: this compound
The synthesis of the parent compound, this compound, is a multi-step process that typically begins with readily available starting materials. The most common pathway involves the initial construction of a substituted indanone ring, followed by the introduction of the acetic acid side chain.
A key intermediate in this synthesis is 5-fluoro-2-methyl-1-indanone. One reported method for its preparation involves the acid-catalyzed cyclization of 3-dimethylamino-4'-fluoro-2-methylpropiophenone.
Once the indanone is obtained, the acetic acid side chain can be introduced via two primary methods: the Reformatsky reaction or the Knoevenagel condensation followed by reduction and hydrolysis.
Reformatsky Reaction Pathway
The Reformatsky reaction involves the reaction of the indanone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is subsequently dehydrated and hydrolyzed to yield the target acetic acid derivative.
Knoevenagel Condensation Pathway
An alternative route is the Knoevenagel condensation of the indanone with cyanoacetic acid. This is followed by decarboxylation to yield an indenylacetonitrile, which is then hydrolyzed to the final carboxylic acid.
Synthesis of Derivatives
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, including esters, amides, and hydrazides.
Esterification
Ester derivatives can be readily prepared by reacting the parent carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid.
Amide Synthesis
Amide derivatives can be synthesized by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with a primary or secondary amine.
Acetohydrazide and Subsequent Derivatives
A notable class of derivatives are the acetohydrazides, formed by the hydrazinolysis of the corresponding ester. These can then be further reacted with various electrophiles to produce a diverse library of compounds.[1]
Experimental Protocols
Synthesis of 5-fluoro-2-methyl-1-indanone[2]
A mixture of 3-dimethylamino-4'-fluoro-2-methylpropiophenone (42 g, 0.20 mole) and concentrated sulfuric acid (100 ml) is warmed to 90°C over one hour and stirred at this temperature for an additional two hours. The reaction mixture is then cooled and quenched by pouring it into ice. The product is extracted with toluene. The toluene layer is washed with aqueous sodium hydroxide and water, and then concentrated in vacuo to yield 5-fluoro-2-methyl-1-indanone.
Synthesis of Methyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate[1]
The esterification of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is carried out by refluxing the acid in an excess of methanol in the presence of a catalytic amount of sulfuric acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is worked up, for instance, by neutralization and extraction with a suitable organic solvent.
Synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide[1]
In a one-liter three-neck flask, Methyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate (100 g, 0.45 mol) is dissolved in methanol (500 mL) at room temperature and stirred for 10 minutes. Hydrazine hydrate (10 g, 0.31 mol) is then added dropwise, and the resulting mixture is refluxed for 10 hours. The progress of the reaction is monitored by TLC (20% Ethyl acetate in Hexane). After completion, the reaction mixture is cooled to 10°C for 2 hours and filtered. The crude solid is recrystallized from ethanol to obtain the product as a white solid.
General Procedure for N'-substituted-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazides[1]
-
N'-formyl derivative: To 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (4.4 g, 2.0 mmol) in a 100 ml single neck flask, formic acid (98% aq., 25 mL) is added at room temperature. The mixture is stirred for 16 hours. The reaction mixture is then poured into ice-cold water to yield a white solid, which is filtered, washed with water, dried, and recrystallized from methanol.
-
N'-acetyl derivative: Acetic acid (25 ml) is added to 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (4.4 g, 2.0 mmol) at room temperature and stirred for 12 hours. The work-up procedure is similar to the formyl derivative.
-
Other derivatives: Reactions with other electrophiles such as 4-Ethyl-2,3-dioxo-piperazine-1-carbonylchloride or 2-bromomethylbenzoate can be carried out in a suitable solvent like methanol, often in the presence of a base like triethylamine.[1]
Quantitative Data
The following table summarizes the reported yields and melting points for several derivatives of this compound.
| Compound Name | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | Methyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate | Hydrazine hydrate, Methanol | 85 | 175-178 |
| 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-formylacetohydrazide | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | Formic acid | 81 | 195-199 |
| N'-acetyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | Acetic acid | 86 | 204-206 |
| 4-ethyl-N'-(2-(5-fluoro-2-methyl-1H-inden-3-yl)acetyl)-2,3-dioxopiperazine-1-carbohydrazide | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 4-Ethyl-2,3-dioxo-piperazine-1-carbonylchloride, Triethylamine | 87 | 176-178 |
| Methyl 2-((2-(2-(5-fluoro-2-methyl-1H-inden-3-yl)acetyl)hydrazine)methyl)benzoate | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 2-bromomethylbenzoate, Triethylamine | 79 | 188-190 |
Data sourced from ijirset.[1]
Conclusion
The synthetic pathways and protocols detailed in this guide provide a solid foundation for the preparation of this compound and a variety of its derivatives. The versatility of the parent acid as a scaffold allows for the generation of diverse chemical entities with potential applications in drug discovery and development. The provided data and visual workflows are intended to aid researchers in the efficient and effective synthesis of these valuable compounds.
References
The Rise and Fall of a γ-Secretase Modulator: A Technical Guide to (5-fluoro-2-methyl-1H-inden-3-yl)acetic Acid Analogs in Alzheimer's Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, the chemical scaffold of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid has drawn interest within the field of medicinal chemistry. While this specific molecule has limited direct applications, its structural analog, Tarenflurbil (R-flurbiprofen), the R-enantiomer of the widely-used NSAID flurbiprofen, emerged as a significant contender in the search for a disease-modifying therapy for Alzheimer's disease. This technical guide provides an in-depth analysis of the drug discovery journey of Tarenflurbil, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The story of Tarenflurbil offers valuable lessons for the ongoing development of therapeutics targeting the amyloid cascade in Alzheimer's disease.
Mechanism of Action: A Selective Approach to Amyloid-β Modulation
Tarenflurbil was investigated as a selective amyloid-β 42 (Aβ42)-lowering agent.[1] Unlike its S-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, Tarenflurbil has minimal to no COX-1 and COX-2 inhibitory activity, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[1] The primary target of Tarenflurbil is γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β peptides of varying lengths.[2]
Tarenflurbil acts as a γ-secretase modulator (GSM), allosterically modifying the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ species, such as Aβ38, at the expense of the highly fibrillogenic and neurotoxic Aβ42.[3] This modulation is believed to occur through Tarenflurbil's interaction with the APP substrate.[3]
Amyloid Precursor Protein Processing Pathway
The processing of APP is a critical pathway in the pathogenesis of Alzheimer's disease. It can proceed through two main routes: the non-amyloidogenic pathway and the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Preclinical Data
In Vitro Efficacy
Tarenflurbil demonstrated the ability to selectively lower Aβ42 levels in various cell-based assays. While specific IC50 values are not consistently reported across the literature, studies have shown a dose-dependent reduction of Aβ42 with concentrations in the micromolar range.
| Cell Line | Compound | Effect on Aβ42 | Approximate Effective Concentration |
| H4 human neuroglioma | R-flurbiprofen | Selective reduction | 100-300 µM |
| CHO (overexpressing APP) | R-flurbiprofen | Selective reduction | 250 µM |
Data compiled from multiple sources.
In Vivo Efficacy in Animal Models
Preclinical studies in transgenic mouse models of Alzheimer's disease, such as the Tg2576 mouse, showed that chronic administration of Tarenflurbil could reduce brain Aβ42 levels and amyloid plaque deposition.[4] These promising results provided the rationale for advancing Tarenflurbil into clinical trials.
Pharmacokinetics
Pharmacokinetic studies in rodents revealed that Tarenflurbil has a plasma to brain tissue concentration ratio of approximately 1.8% to 2.4%.[5] This limited brain penetration was later identified as a potential reason for its lack of efficacy in human trials. In situ rat brain perfusion experiments have indicated that while Tarenflurbil can cross the blood-brain barrier, its high plasma protein binding significantly restricts the free fraction available to enter the brain.[6]
Clinical Development
Tarenflurbil underwent extensive clinical evaluation, including large-scale Phase II and Phase III trials.
Phase II Clinical Trial
A Phase II study involving 210 patients with mild to moderate Alzheimer's disease showed some encouraging, albeit not statistically significant, trends.[7] In a subgroup of patients with mild Alzheimer's disease, treatment with 800 mg of Tarenflurbil twice daily was associated with a slower rate of decline in activities of daily living and global function.[7]
| Outcome Measure | Tarenflurbil (800 mg twice daily) vs. Placebo (Mild AD) | p-value |
| ADCS-ADL (Decline) | Slower rate of decline | 0.033 |
| CDR-sb (Decline) | Slower rate of decline | 0.042 |
| ADAS-cog (Decline) | No significant difference | 0.327 |
ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; CDR-sb: Clinical Dementia Rating-Sum of Boxes; ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale.[7]
Phase III Clinical Trial
Based on the subgroup analysis from the Phase II trial, a large Phase III trial was conducted in 1,684 patients with mild Alzheimer's disease.[8] Participants were randomized to receive 800 mg of Tarenflurbil or placebo twice daily for 18 months.[8] The primary endpoints were the change from baseline in the ADAS-cog and ADCS-ADL scores.[8]
The Phase III trial failed to meet its primary endpoints, showing no significant difference between the Tarenflurbil and placebo groups in slowing cognitive decline or functional impairment.[8]
| Outcome Measure | Tarenflurbil vs. Placebo (Change from Baseline at 18 months) | p-value |
| ADAS-Cog | 0.1 point difference | 0.86 |
| ADCS-ADL | -0.5 point difference | 0.48 |
Data from the Phase III clinical trial of Tarenflurbil.[8]
The discontinuation rate was higher in the Tarenflurbil group (40%) compared to the placebo group (33%).[9] The most common adverse events associated with Tarenflurbil were dizziness, anemia, and infections.[8]
Pharmacokinetics in Healthy Elderly Volunteers
A study in 48 healthy elderly individuals (55-80 years old) evaluated the safety, tolerability, and pharmacokinetics of Tarenflurbil at doses of 400, 800, and 1600 mg/day for 21 days. The drug was well-tolerated and showed dose-dependent penetration of the blood-brain barrier.[10][11] However, no significant changes in cerebrospinal fluid (CSF) or plasma Aβ42 levels were observed at trough drug concentrations.[10][11] An exploratory analysis suggested a relationship between higher peak plasma concentrations of Tarenflurbil and lower plasma Aβ42 levels.[10][11]
| Dose | Mean Cmax (µg/mL) | Mean AUC(0-12h) (µg·h/mL) |
| 400 mg/day | Not explicitly reported | Not explicitly reported |
| 800 mg/day | Not explicitly reported | Not explicitly reported |
| 1600 mg/day | Not explicitly reported | Not explicitly reported |
Specific Cmax and AUC values were not provided in a tabular format in the cited literature.
Reasons for Clinical Trial Failure
The failure of Tarenflurbil in Phase III clinical trials was a significant disappointment for the Alzheimer's research community. Several factors are believed to have contributed to this outcome:
-
Low Potency: Tarenflurbil is a relatively weak γ-secretase modulator, requiring high micromolar concentrations to achieve significant Aβ42 reduction in vitro.
-
Poor Brain Penetration: As evidenced by preclinical and clinical pharmacokinetic studies, the amount of Tarenflurbil that crossed the blood-brain barrier was likely insufficient to exert a meaningful therapeutic effect on γ-secretase in the central nervous system.
-
High Plasma Protein Binding: Extensive binding to plasma proteins limited the concentration of free drug available to enter the brain.[6]
Experimental Protocols
Cell-Based γ-Secretase Modulation Assay
This protocol describes a general method for evaluating the ability of a compound to modulate γ-secretase activity in a cell-based system.
Caption: General Experimental Workflow for In Vitro GSM Assessment.
1. Cell Culture:
-
Culture a suitable cell line, such as human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells, that stably overexpress human APP (wild-type or with a familial Alzheimer's disease mutation, e.g., the Swedish mutation).
-
Maintain cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
2. Compound Preparation:
-
Dissolve the test compound (e.g., Tarenflurbil) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Prepare a serial dilution of the compound in the culture medium to achieve the desired final concentrations for testing.
3. Cell Plating and Treatment:
-
Seed the cells into multi-well plates (e.g., 96-well plates) at a density that will result in a confluent monolayer after the incubation period.
-
After allowing the cells to adhere, replace the medium with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.
4. Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
5. Collection of Conditioned Media:
-
After the incubation period, carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells and debris.
6. Quantification of Aβ40 and Aβ42:
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Follow the manufacturer's instructions for the ELISA procedure.
7. Data Analysis:
-
Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control.
-
Plot the percentage of Aβ42 reduction against the compound concentration and determine the IC50 value (the concentration at which 50% of the maximal Aβ42 reduction is achieved) using a suitable curve-fitting software.
-
Also, assess the effect of the compound on Aβ40 levels to determine its selectivity for Aβ42.
8. Cell Viability Assay:
-
In parallel, perform a cell viability assay (e.g., MTT or LDH assay) on cells treated with the same concentrations of the compound to ensure that the observed reduction in Aβ levels is not due to cytotoxicity.
Assessment of Blood-Brain Barrier Penetration in Rodents
This protocol provides a general method for determining the brain-to-plasma concentration ratio of a test compound in rodents.
1. Animal Dosing:
-
Administer the test compound to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection).
2. Sample Collection:
-
At various time points after dosing, collect blood samples (via cardiac puncture or tail vein) and immediately harvest the brains.
-
Perfuse the brains with saline to remove any remaining blood from the vasculature.
3. Sample Processing:
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
4. Compound Quantification:
-
Extract the test compound from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma and brain extracts using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of the compound in the brain tissue (ng/g) by the concentration in the plasma (ng/mL).
-
Determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the concentration-time curve) for both plasma and brain.
Conclusion
The investigation of this compound and its more prominent analog, Tarenflurbil, provides a critical case study in the complexities of Alzheimer's disease drug discovery. While Tarenflurbil's journey ultimately ended in the disappointment of a failed Phase III clinical trial, the extensive research conducted has significantly contributed to our understanding of γ-secretase modulation and the challenges of developing effective CNS-penetrant drugs. The key takeaways—the importance of compound potency, brain exposure, and the need for robust target engagement biomarkers—remain highly relevant for the continued pursuit of disease-modifying therapies for this devastating neurodegenerative disorder. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to build upon the lessons learned from Tarenflurbil and to advance the next generation of Alzheimer's therapeutics.
References
- 1. Efficacy and safety of tarenflurbil in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Algorithm for the Assessment of Blood-Brain Barrier Permeability Suggests That Brain Topical Application of Endothelin-1 Does Not Cause Early Opening of the Barrier in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 4. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood–brain barrier penetration prediction enhanced by uncertainty estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anesthesia and Surgery Impair Blood–Brain Barrier and Cognitive Function in Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genomes2people.org [genomes2people.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. innoprot.com [innoprot.com]
Troubleshooting & Optimization
An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing
Abstract
The CRISPR-Cas9 system has become a cornerstone of genetic engineering, offering unprecedented precision and ease of use for modifying the genomes of various organisms. However, achieving high editing efficiency and specificity can be challenging, often requiring systematic troubleshooting and optimization. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and resolving common issues encountered during CRISPR-Cas9 experiments. We present detailed experimental protocols, structured data tables for comparative analysis, and logical diagrams to illustrate workflows and key signaling pathways involved in DNA repair.
Core Principles of CRISPR-Cas9 Editing
The efficacy of a CRISPR-Cas9 experiment hinges on three primary stages:
-
Delivery: Successful introduction of the Cas9 nuclease and a single guide RNA (sgRNA) into the target cells.
-
Cleavage: Site-specific DNA double-strand break (DSB) created by the Cas9-sgRNA complex.
-
Repair: Cellular resolution of the DSB via one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway or the high-fidelity Homology-Directed Repair (HDR) pathway.
Editing outcomes are critically dependent on the cell's choice of repair mechanism. NHEJ is the default pathway, often resulting in small insertions or deletions (indels) that can disrupt a gene's open reading frame, leading to a functional knockout. HDR, which is predominantly active in the S/G2 phases of the cell cycle, can be exploited to insert specific genetic sequences by providing an exogenous DNA repair template.
Troubleshooting Low Editing Efficiency
Low or undetectable editing efficiency is the most common challenge. The problem can originate from sgRNA design, component delivery, or cellular response. A systematic approach is essential for diagnosis.
Optimization of Delivery Method
The choice of delivery method (plasmid transfection, RNP electroporation, viral transduction) significantly impacts efficiency and toxicity.
Table 1: Comparison of Common Delivery Methods
| Parameter | Lipid Transfection (Plasmid) | Electroporation (RNP) | Lentiviral Transduction |
| Typical Efficiency | 5-60% (cell type dependent) | 40-95% | >90% (with selection) |
| Toxicity | Moderate | Moderate to High | Low (post-integration) |
| Persistence | Transient (24-72h) | Transient (<48h) | Stable Integration |
| Off-Target Risk | Higher (prolonged expression) | Lower (rapid clearance) | Highest (stable expression) |
| Best For | Easy-to-transfect cell lines | Primary cells, stem cells | Hard-to-transfect cells, in vivo |
Experimental Protocol: RNP Electroporation
This protocol is optimized for high-efficiency editing in primary T cells, a notoriously difficult-to-transfect cell type.
Materials:
-
High-fidelity SpCas9 protein (e.g., Aldevron SpyFi® Cas9 Nuclease)
-
Chemically synthesized, modified sgRNA (e.g., Synthego)
-
Electroporation buffer (e.g., Lonza P3 Primary Cell Nucleofector™ Kit)
-
Activated human primary T cells
Protocol:
-
RNP Complex Formation:
-
In a sterile PCR tube, mix 120 pmol of sgRNA with 40 pmol of Cas9 protein.
-
Gently pipette to mix and incubate at room temperature for 15-20 minutes to form the RNP complex.
-
-
Cell Preparation:
-
Count activated T cells and pellet 1 million cells by centrifugation at 90 x g for 10 minutes.
-
Carefully aspirate the supernatant completely.
-
-
Electroporation:
-
Resuspend the cell pellet in 20 µL of supplemented electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate using a pre-optimized pulse code (e.g., EH-115 on a Lonza 4D-Nucleofector™).
-
-
Recovery:
-
Immediately add 80 µL of pre-warmed cell culture medium to the cuvette.
-
Gently transfer the cells to a 96-well plate containing pre-warmed medium.
-
Incubate at 37°C, 5% CO2 for 48-72 hours before analysis.
-
Optimizing sgRNA Design and Validation
The activity of the sgRNA is paramount. Poorly designed guides are a primary cause of editing failure.
Table 2: Quantitative Impact of sgRNA Choice on Editing Efficiency
| sgRNA Target Sequence (Gene XYZ) | On-Target Score* | Indel Frequency (%) |
| GCGTGGAGGAGCTGCGTGACAGG | 92 | 85.4% |
| TGGAGGAGCTGCGTGACAGGTGG | 71 | 42.1% |
| AAGATCGGAAGAGCACACGTCGG | 58 | 15.7% |
| GCTGCGTGACAGGTGGGGCAGGG | 33 | < 1.0% |
*On-target scores are generated by bioinformatics tools that predict sgRNA activity. PAM site is in bold.
This data clearly demonstrates that even for the same gene, sgRNA selection can alter indel frequency by an order of magnitude. It is recommended to test 3-4 high-scoring guides for each target gene.
Enhancing Homology-Directed Repair (HDR)
For precise editing, HDR must be favored over NHEJ. This is a significant challenge as NHEJ is the more active pathway in most cell types.
Protocol: Small Molecule Enhancement of HDR
This protocol uses a small molecule inhibitor of DNA Ligase IV to transiently suppress NHEJ, thereby increasing the probability of HDR.
Materials:
-
M3814 (DNA-PKcs inhibitor, which impairs NHEJ)
-
Optimized RNP and donor DNA template (ssODN or plasmid)
-
Target cells and culture reagents
Protocol:
-
Prepare Cells: Culture and prepare cells for transfection or electroporation as per the standard protocol.
-
Add Inhibitor: 1-2 hours prior to delivery, add M3814 to the cell culture medium at a final concentration of 1 µM.
-
Deliver CRISPR Components: Perform electroporation or transfection of the RNP and donor DNA template in the presence of the inhibitor.
-
Incubate: Culture the cells for 8-12 hours with the inhibitor still present in the medium.
-
Washout: After 8-12 hours, gently wash the cells twice with fresh, pre-warmed medium to remove the inhibitor.
-
Recover and Analyze: Continue to culture the cells for an additional 48-72 hours before downstream analysis (e.g., ddPCR or NGS) to quantify HDR efficiency.
Table 3: Impact of HDR Enhancers on Knock-in Efficiency
| Condition | HDR Frequency (%) | Cell Viability (%) |
| RNP + Donor DNA (Control) | 8.5% | 92% |
| + Nocodazole (G2/M Arrest) | 15.2% | 75% |
| + M3814 (NHEJ Inhibitor) | 22.8% | 88% |
| + Nocodazole + M3814 | 28.1% | 61% |
This data highlights the significant boost in HDR efficiency provided by NHEJ inhibition, with a smaller but notable contribution from cell cycle synchronization. However, it also underscores the potential for increased toxicity, requiring careful optimization of concentration and incubation times.
Optimizing the Synthesis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. The optimization of this synthesis is critical for improving the efficiency of drug manufacturing and for providing a key intermediate for the development of novel therapeutic agents. This document details the primary synthetic routes, key reaction optimizations, and detailed experimental protocols.
Introduction
This compound is a potent cyclooxygenase (COX) inhibitor and the biologically active form of Sulindac. The efficient synthesis of this molecule is of significant interest in the pharmaceutical industry. The primary synthetic challenge lies in the construction of the substituted indene ring system and the subsequent introduction of the acetic acid side chain with high yield and purity. This guide will focus on the most common and effective synthetic strategies, with a particular emphasis on reaction conditions that maximize the yield of the target compound.
Primary Synthetic Pathway
The most widely employed synthetic route to this compound proceeds through three key stages:
-
Synthesis of a Substituted Propanoic Acid: Formation of 3-(4-fluorophenyl)-2-methylpropanoic acid.
-
Intramolecular Friedel-Crafts Cyclization: Cyclization of the propanoic acid derivative to form 6-fluoro-2-methylindanone.
-
Introduction of the Acetic Acid Side Chain: Condensation of the indanone with a suitable reagent, followed by hydrolysis to yield the final product.
The overall synthetic workflow can be visualized as follows:
Optimization of Key Synthetic Steps
Intramolecular Friedel-Crafts Cyclization of 3-(4-fluorophenyl)-2-methylpropanoic acid
The formation of the indanone ring via intramolecular Friedel-Crafts cyclization is a critical, yield-determining step. The choice of the cyclizing agent significantly impacts the efficiency of this reaction. The most common catalysts for this transformation are strong acids such as polyphosphoric acid (PPA) and Lewis acids like aluminum chloride (AlCl₃).[1]
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization
| Catalyst | Reaction Conditions | Reported Yield | Reference |
| Polyphosphoric Acid (PPA) | Heat | Moderate to High | [2] |
| Anhydrous AlCl₃ | Inert solvent, controlled temperature | Good | [1] |
Note: Specific yield percentages vary across different literature sources and depend on the scale and specific reaction conditions.
The mechanism of the Friedel-Crafts cyclization involves the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the fluorophenyl ring.
Introduction of the Acetic Acid Side Chain
The most common method for introducing the acetic acid moiety is through a condensation reaction with 6-fluoro-2-methylindanone. A widely used approach is the condensation with cyanoacetic acid, catalyzed by ammonium acetate, followed by hydrolysis of the resulting nitrile.[1]
Table 2: Reaction Conditions for the Condensation and Hydrolysis Steps
| Step | Reagents | Catalyst | Solvent | Temperature | Reported Yield | Reference |
| Condensation | Cyanoacetic acid | Ammonium acetate | Toluene | Reflux | High | [1] |
| Hydrolysis | Aqueous base (e.g., KOH) | - | Ethanol | Reflux | High | [1] |
This two-step process is generally efficient and provides the target acetic acid in good overall yield.
Detailed Experimental Protocols
Synthesis of 6-Fluoro-2-methylindanone (via Friedel-Crafts Cyclization)
This protocol is based on a general procedure for Friedel-Crafts cyclization.
Materials:
-
3-(4-fluorophenyl)-2-methylpropanoic acid
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), ice-cold dilute solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(4-fluorophenyl)-2-methylpropanoic acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0 °C.
-
Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the cyclization is complete.
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-fluoro-2-methylindanone.
Synthesis of this compound
This protocol describes the condensation of 6-fluoro-2-methylindanone with cyanoacetic acid followed by hydrolysis.[1]
Materials:
-
6-Fluoro-2-methylindanone
-
Cyanoacetic acid
-
Ammonium acetate
-
Toluene
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
Step 1: Condensation
-
A mixture of 6-fluoro-2-methylindanone, cyanoacetic acid, and ammonium acetate in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile.
Step 2: Hydrolysis
-
The crude nitrile from the previous step is dissolved in ethanol.
-
An aqueous solution of potassium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with an organic solvent to remove any non-acidic impurities.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization.
Potential Side Reactions and Optimization Strategies
During the synthesis, several side reactions can occur, leading to a decrease in the overall yield.
-
Friedel-Crafts Cyclization: Incomplete cyclization, or the formation of polymeric byproducts, can occur if the reaction conditions are not carefully controlled. The purity of the starting materials and the anhydrous nature of the reaction are crucial.
-
Condensation Reaction: The Knoevenagel condensation with cyanoacetic acid is generally a high-yielding reaction. However, side reactions such as self-condensation of the indanone or decarboxylation of the product can occur under harsh conditions.
-
Hydrolysis: Incomplete hydrolysis of the nitrile will result in contamination of the final product. Ensuring a sufficient reaction time and an adequate amount of base is important.
Optimization Strategies:
-
Catalyst Screening: For the Friedel-Crafts cyclization, a systematic screening of different Lewis and Brønsted acids can be performed to identify the most efficient catalyst for a specific substrate and scale.
-
Temperature and Time Optimization: Each step of the synthesis should be optimized for temperature and reaction time to maximize product formation and minimize byproduct formation.
-
Purification Techniques: Efficient purification of intermediates and the final product is essential for obtaining a high-purity compound. Techniques such as column chromatography and recrystallization should be optimized.
Conclusion
The synthesis of this compound is a well-established process that can be optimized to achieve high yields and purity. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the intramolecular Friedel-Crafts cyclization and the subsequent introduction of the acetic acid side chain. By following the detailed protocols and optimization strategies outlined in this guide, researchers and drug development professionals can efficiently produce this important pharmaceutical compound. Further research into novel catalytic systems and process intensification could lead to even more efficient and sustainable synthetic routes.
References
A Technical Guide to Minimizing Impurity Formation in Sulindac Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of impurity formation during the synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). It outlines the primary synthetic routes and identifies the key process-related impurities, including the geometric E-isomer (Impurity A), the over-oxidized sulfone derivative (Impurity B), and the unreacted sulfide precursor (Impurity C). This document details the mechanisms of formation for these impurities and presents strategies for their minimization through rigorous control of reaction conditions and effective purification techniques. Detailed experimental protocols for a high-purity synthesis and quantitative analysis are provided, alongside visual diagrams of the synthetic workflow and impurity formation pathways to facilitate a comprehensive understanding of the process.
Introduction
Sulindac, chemically known as {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid, is a widely used NSAID for treating acute and chronic inflammatory conditions.[1] As a prodrug, it is metabolized in the body to its active sulfide metabolite.[2] The therapeutic efficacy and safety of Sulindac are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially lead to adverse effects.[3] Therefore, controlling impurity formation during synthesis is a critical aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines.[4]
This guide focuses on the common impurities encountered in Sulindac synthesis, their formation mechanisms, and practical strategies to control their levels to meet stringent pharmacopeial standards.
Common Synthetic Routes of Sulindac
The synthesis of Sulindac typically involves a multi-step process. A common and effective route starts from p-fluorobenzyl chloride and proceeds through several key intermediates.[5]
A generalized synthetic scheme is presented below:
Caption: A common synthetic pathway for Sulindac.
Identification and Formation of Key Impurities
The primary impurities in Sulindac synthesis are well-documented and are designated as Impurities A, B, and C in various pharmacopeias.[4]
Sulindac EP Impurity A: (E)-isomer
Sulindac EP Impurity A is the geometric E-isomer of Sulindac.[6] The desired therapeutic product is the Z-isomer.
-
Formation Mechanism: The formation of the E/Z isomers occurs during the aldol condensation of 5-fluoro-2-methylinden-3-yl)acetic acid with p-methylthiobenzaldehyde. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. The Z-isomer is generally thermodynamically more stable, but kinetic control can lead to the formation of the undesired E-isomer.
Caption: Formation pathway of Z and E isomers of Sulindac sulfide.
Sulindac EP Impurity B: Sulindac Sulfone
Sulindac EP Impurity B is the over-oxidized sulfone derivative of Sulindac.[6]
-
Formation Mechanism: This impurity is formed during the final oxidation step where Sulindac Sulfide (Impurity C) is converted to Sulindac. The use of harsh or non-selective oxidizing agents, or prolonged reaction times, can lead to the oxidation of the sulfoxide group in Sulindac to a sulfone.[7]
Caption: Oxidation pathways leading to Sulindac and Sulindac Sulfone.
Sulindac EP Impurity C: Sulindac Sulfide
Sulindac EP Impurity C is the sulfide precursor to Sulindac.[6]
-
Formation Mechanism: This impurity is simply the result of an incomplete oxidation reaction in the final step of the synthesis. If the stoichiometry of the oxidizing agent is insufficient or the reaction is not allowed to proceed to completion, unreacted Sulindac Sulfide will remain in the final product.
Strategies for Minimizing Impurity Formation
A systematic approach to process optimization and control is essential for minimizing impurity levels in the final Sulindac product.
Control of Isomeric Impurity (Impurity A)
The formation of the undesired E-isomer can be minimized by careful control of the condensation reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium methoxide (NaOMe) in methanol | Promotes the formation of the thermodynamically favored Z-isomer. |
| Temperature | Reflux | Ensures sufficient energy for the reaction to proceed to the more stable Z-isomer. |
| Reaction Time | ~9 hours | Allows the reaction to reach equilibrium, favoring the Z-isomer.[5] |
Control of Oxidation-Related Impurities (Impurities B and C)
The levels of Sulindac Sulfone (Impurity B) and residual Sulindac Sulfide (Impurity C) are controlled during the oxidation step.
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | Hydrogen peroxide (H₂O₂) in acetic acid | A mild and selective oxidizing agent that minimizes over-oxidation to the sulfone.[5] |
| Stoichiometry | Slight excess of H₂O₂ (e.g., 1.5 equivalents) | Ensures complete conversion of the sulfide (Impurity C) to the sulfoxide (Sulindac) without excessive over-oxidation.[5] |
| Temperature | 45-50°C | Provides a balance between a reasonable reaction rate and minimizing over-oxidation.[5] |
| Reaction Time | ~3.5 hours | Sufficient for complete conversion of the sulfide without significant formation of the sulfone.[5] |
Purification Strategies
Crystallization is a crucial final step to remove any remaining impurities.
| Method | Solvent System | Rationale |
| Recrystallization | Ethyl acetate | Sulindac has good solubility in hot ethyl acetate and lower solubility at room temperature, allowing for effective purification from less soluble impurities.[5] |
Experimental Protocols
The following protocols are based on optimized procedures described in the literature and are intended to produce high-purity Sulindac.
Synthesis of (Z)-5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-3-indenyl)acetic acid (Sulindac Sulfide - Impurity C)
-
To a solution of 5-fluoro-2-methyl-3-indene acetic acid (0.0365 mol) and p-methylthiobenzaldehyde (0.0365 mol) in a methanol solution of sodium methoxide (25g), reflux under a nitrogen atmosphere for 9 hours.[5]
-
After the reaction is complete, recover the methanol by distillation.
-
Add 350g of ice water to the residue and extract with ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield Sulindac Sulfide.
Synthesis of Sulindac from Sulindac Sulfide
-
Add Sulindac Sulfide (0.03 mol) to acetic acid (105g) and cool to below 25°C.[5]
-
Slowly add 27.5% hydrogen peroxide (0.045 mol) dropwise while maintaining the temperature.
-
After the addition is complete, heat the mixture to 45-50°C and stir for approximately 3.5 hours.
-
After the reaction is complete, remove the solvent under vacuum at a temperature below 50°C.
-
Add 150g of water to precipitate the crude Sulindac.
-
Filter the solid and dry.
Purification of Sulindac by Recrystallization
-
Dissolve the crude Sulindac in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the mixture further in an ice bath to maximize crystal formation.
-
Filter the crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Analytical Method for Impurity Profiling (HPLC)
A validated HPLC method is essential for the accurate quantification of Sulindac and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 327 nm) |
| Column Temperature | 25°C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Logical Workflow for Impurity Control
The following diagram illustrates a logical workflow for controlling impurities during the development and manufacturing of Sulindac.
Caption: A logical workflow for impurity control in Sulindac synthesis.
Conclusion
The formation of impurities in the synthesis of Sulindac is a controllable process. A thorough understanding of the reaction mechanisms that lead to the formation of the E-isomer, the sulfone, and residual sulfide impurities is paramount. By implementing strict control over reaction conditions, particularly in the condensation and oxidation steps, and by employing robust purification methods such as recrystallization, it is possible to consistently produce high-purity Sulindac that meets all regulatory requirements. The use of validated analytical methods is crucial for monitoring and ensuring the quality of the final active pharmaceutical ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is a known impurity of the NSAID Sulindac. Understanding the stability of this compound in solution is critical for the development of stable pharmaceutical formulations of Sulindac, ensuring patient safety and therapeutic efficacy. This technical guide consolidates available information on the stability of Sulindac and its metabolites to infer potential stability characteristics and degradation pathways for this compound.
Sulindac itself is a prodrug, which is metabolized in the body to its active sulfide metabolite and an inactive sulfone metabolite.[1][2][3][4] The stability of Sulindac is influenced by factors such as pH, light, and oxidative conditions.[5][6][7][8]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁FO₂ |
| Molecular Weight | 206.21 g/mol |
| Appearance | Solid |
| CAS Number | 32004-66-3 |
Inferred Stability Profile from Sulindac Studies
The stability of this compound in solution can be inferred from the extensive research on its parent compound, Sulindac.
Photodegradation is a significant factor in the stability of Sulindac. Studies have shown that Sulindac undergoes Z/E isomerization and subsequent degradation upon exposure to UV-A and UV-B radiation.[5][6][7][8] The photodegradation of Sulindac is more rapid under UV-B irradiation and at a lower pH.[5][6][7][8] The primary degradation pathway involves the oxidative cleavage of the exocyclic double bond of the indene ring system.[5][6][7][8]
Given the structural similarity, it is highly probable that this compound would also be susceptible to photodegradation, potentially through similar mechanisms involving the indene functional group.
The stability of Sulindac in aqueous solutions is pH-dependent. Photochemical transformation is reported to be faster at a lower pH (pH 2) compared to neutral pH (pH 7).[5][6][7][8] The solubility of Sulindac is also pH-dependent, with higher solubility observed at higher pH values.[9] While specific data on the hydrolysis of this compound is unavailable, it is reasonable to assume that the carboxylic acid moiety will influence its solubility and potential for pH-dependent degradation.
Sulindac is a sulfoxide that can be oxidized to sulindac sulfone.[1][2][10] This indicates that the core structure is susceptible to oxidation. Although this compound lacks the sulfoxide group, the indene ring itself can be susceptible to oxidation, especially under forced degradation conditions involving oxidizing agents.
Potential Degradation Pathways
Based on the degradation of Sulindac, the following diagram illustrates a hypothetical degradation pathway for this compound. This pathway is inferred and requires experimental verification.
Caption: Hypothetical degradation pathways for this compound.
Recommended Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound in solution, a comprehensive forced degradation study is recommended. The following protocols are based on established guidelines for drug stability testing.[11][12][13]
Caption: A typical workflow for conducting forced degradation studies.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Aqueous Solution | 60°C & 80°C | 24, 48, 72 hours |
| Photostability | ICH Q1B Option 1 or 2 | As per ICH guidelines | As per ICH guidelines |
Analytical Method:
A stability-indicating HPLC method would need to be developed and validated. Based on methods used for Sulindac, a reverse-phase C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient would be a suitable starting point.[1] Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the compound, and a mass spectrometer can be used for the identification of degradation products.
Signaling Pathways and Biological Context
As an impurity of Sulindac, this compound does not have a defined signaling pathway of its own. The biological activity of Sulindac is primarily mediated by its active sulfide metabolite, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation.[4]
The metabolic pathway of Sulindac is a key consideration in its overall pharmacological profile.
Caption: The primary metabolic transformations of Sulindac in vivo.
Conclusion
While direct stability data for this compound in solution is not currently published, a comprehensive understanding of the stability of its parent compound, Sulindac, provides a strong foundation for predicting its behavior. It is anticipated that this indenyl acetic acid derivative will be susceptible to photodegradation and may exhibit pH-dependent stability. The experimental protocols outlined in this guide offer a robust framework for conducting formal stability studies to elucidate its degradation pathways and kinetics. Such studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Sulindac.
References
- 1. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. orion.tec.ac.cr [orion.tec.ac.cr]
- 8. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of the Release of Poorly Soluble Sulindac with the APTES-Modified SBA-15 Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac oxidation/reduction by microbial cultures; microbial models of mammalian metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Common Side Reactions in the Synthesis of Indenyl Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indenyl acetic acids, a core scaffold in various pharmacologically active molecules, is often accompanied by the formation of undesired side products. A thorough understanding of these side reactions is critical for optimizing reaction conditions, maximizing the yield of the desired product, and simplifying purification processes. This technical guide provides a comprehensive overview of the common side reactions encountered during the synthesis of indenyl acetic acids, complete with mechanistic insights, quantitative data, and detailed experimental protocols.
Aldol-Type Condensation Route from Indanones
A prevalent method for synthesizing indenyl acetic acids involves the aldol-type condensation of a substituted or unsubstituted indanone with a glyoxylic acid derivative, followed by dehydration. While effective, this route is susceptible to several side reactions.
Self-Condensation of the Indanone
Under the basic conditions typically employed for the aldol condensation, the starting indanone can undergo self-condensation, leading to the formation of a dimeric impurity. This reaction is particularly problematic when the rate of enolate formation from the indanone is comparable to or faster than the rate of its reaction with the glyoxylate.
Reaction Pathway:
Caption: Self-condensation of indanone under basic conditions.
Mitigation Strategies:
-
Slow Addition of Base: A slow, controlled addition of the base can help to maintain a low concentration of the indanone enolate at any given time, thereby disfavoring the bimolecular self-condensation reaction.
-
Choice of Base: The use of a hindered, non-nucleophilic base can sometimes favor the reaction with the more electrophilic glyoxylate over self-condensation.
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of enolate formation and reduce the likelihood of self-condensation.
Formation of Isomeric Products (Indenylidene Acetic Acids)
The dehydration of the intermediate β-hydroxy indenyl acetic acid can lead to the formation of different isomers of the final product, primarily the desired inden-3-ylacetic acid and the isomeric inden-1-ylideneacetic acid. The ratio of these isomers is often dependent on the reaction conditions and the substitution pattern of the indene ring.
Reaction Pathway:
Caption: Formation of isomeric products during dehydration.
Control of Isomer Formation:
The formation of the thermodynamically more stable isomer is generally favored. The specific conditions that direct the dehydration towards the desired isomer can be substrate-dependent and may require empirical optimization.
Decarboxylation of the β-Hydroxy Acid Intermediate
The β-hydroxy acid intermediate formed during the aldol condensation is susceptible to decarboxylation, particularly upon heating, leading to the formation of an alcohol byproduct and a reduction in the overall yield of the desired indenyl acetic acid.
Reaction Pathway:
Caption: Decarboxylation of the β-hydroxy acid intermediate.
Mitigation Strategies:
-
Temperature Control: Maintaining a low reaction temperature during the aldol condensation and subsequent workup can minimize decarboxylation.
-
Rapid Dehydration: Promptly converting the β-hydroxy acid intermediate to the more stable indenyl acetic acid through dehydration can prevent significant decarboxylation.
Reformatsky Reaction Route
An alternative approach to indenyl acetic acids involves the Reformatsky reaction of an indanone with an α-haloacetate in the presence of zinc. A key challenge in this route is the formation of a mixture of endo- and exo-cyclic double bond isomers of the resulting ester, which upon hydrolysis, yield the corresponding isomeric acids.[1]
Reaction Pathway:
Caption: Formation of endo/exo isomers in the Reformatsky reaction.
Quantitative Data:
The ratio of endo- to exo-isomers is highly dependent on the substituents on the indanone ring. For instance, the Reformatsky reaction of 5,6-dimethoxyindan-1-one with ethyl bromoacetate has been reported to yield solely the exo-isomer.[1] In contrast, other substituted indanones often produce mixtures.
| Starting Indanone | Product(s) | Reference |
| 5,6-Dimethoxyindan-1-one | Solely exo-unsaturated ester | [1] |
| 6-Benzyloxyindan-1-one | Mixture of endo- and exo-unsaturated esters | [1] |
| 6-Methoxyindan-1-one | Mixture of isomeric acids upon hydrolysis | [1] |
Experimental Protocol: General Procedure for the Reformatsky Reaction
-
Activate zinc dust by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
To a stirred suspension of the activated zinc in anhydrous benzene and ether, add a solution of the indanone and ethyl bromoacetate in benzene.
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, decompose the reaction mixture with dilute sulfuric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting esters by chromatography.
-
Hydrolyze the ester mixture using a solution of potassium hydroxide in aqueous ethanol.
-
Acidify the reaction mixture and extract the indenyl acetic acids.
Polymerization
Under acidic conditions, which are sometimes employed for dehydration or to catalyze other steps, the indene ring system is susceptible to polymerization. This can lead to the formation of oligomeric or polymeric byproducts, significantly reducing the yield of the desired monomeric indenyl acetic acid.
Mitigation Strategies:
-
Avoid Strong Acids: Use mild acidic conditions or non-acidic methods for dehydration whenever possible.
-
Control Reaction Time and Temperature: Minimize the exposure of the indene product to acidic conditions and elevated temperatures.
Experimental Protocols for Byproduct Analysis
4.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of the reaction and detecting the presence of byproducts. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting materials, the desired product, and various side products based on their polarity.
4.2. High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of the product mixture, reversed-phase HPLC is a powerful tool. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to achieve baseline separation of the indenyl acetic acid isomers and other byproducts. The relative amounts of each component can be determined by integrating the peak areas in the chromatogram.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the desired product and any isolated byproducts. The chemical shifts and coupling constants of the protons on the indene ring and the acetic acid side chain provide detailed information about the structure and stereochemistry of the molecules.
4.4. Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to determine the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.
By carefully considering the potential side reactions and implementing the appropriate mitigation strategies and analytical techniques outlined in this guide, researchers can significantly improve the efficiency and selectivity of their indenyl acetic acid syntheses.
References
An In-depth Technical Guide to Improving the Resolution of Sulindac and its Impurities in HPLC
This technical guide provides a comprehensive overview of strategies and methodologies for enhancing the chromatographic resolution of Sulindac and its related impurities. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of HPLC method development, offering detailed experimental protocols and comparative data to facilitate the establishment of robust, stability-indicating analytical methods.
Introduction to Sulindac and its Analytical Challenges
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) widely used for treating inflammatory conditions.[1] It is a pro-drug that is metabolized in the body into its active sulfide metabolite.[2] During synthesis and storage, or upon degradation, several impurities can arise, most notably Sulindac sulfide (a metabolite) and Sulindac sulfone (an oxidation product).[3] The accurate quantification of these impurities is critical for ensuring the safety and efficacy of the drug product.
Traditional pharmacopeial methods for Sulindac analysis, such as those described in the European Pharmacopoeia, have often involved long run times and the use of hazardous solvents like chloroform.[3][4][5] Modern analytical development focuses on creating faster, greener, and more efficient HPLC methods that can adequately resolve Sulindac from its key impurities.[3][4] This guide outlines a systematic approach to achieving this goal.
Core Principles of HPLC Resolution
The primary goal in this context is to achieve baseline separation between the main Sulindac peak and the peaks of its impurities. The degree of separation is quantified by the resolution (Rs). A value of Rs ≥ 1.5 is generally considered to indicate baseline resolution. The resolution is governed by three fundamental factors: column efficiency (N), selectivity (α), and the retention factor (k).
-
Column Efficiency (N): Also referred to as the number of theoretical plates, efficiency relates to the sharpness of the chromatographic peaks. Higher efficiency leads to narrower peaks and better resolution. It can be improved by using longer columns, smaller particle-size packings, and optimizing the flow rate.[6][7]
-
Selectivity (α): This is the most critical factor for separating closely eluting compounds. It represents the ability of the chromatographic system to distinguish between two analytes. Selectivity can be manipulated by changing the mobile phase composition (organic solvent type, pH), the stationary phase chemistry, or the column temperature.[6][7]
-
Retention Factor (k): Also known as the capacity factor, this is a measure of the time an analyte spends in the stationary phase relative to the mobile phase. An optimal k range is typically between 2 and 10.[8] If k is too low, peaks may elute near the void volume with poor resolution; if it is too high, run times become excessively long.[8] The retention factor is primarily adjusted by changing the strength of the mobile phase (i.e., the ratio of organic solvent to water).[6]
Sulindac and its Key Impurities
The primary impurities of concern are Sulindac sulfide and Sulindac sulfone, which are structurally very similar to the parent drug. Understanding their relationship is key to developing a selective method.
Systematic Approach to Method Development
A structured workflow is essential for efficiently developing a high-resolution method. The process involves screening and optimizing several key chromatographic parameters.
4.1. Stationary Phase (Column) Selection The choice of the HPLC column is a critical first step.
-
Particle Size: Modern columns with sub-2 µm particles or superficially porous particles offer significantly higher efficiency (N) than older, larger particle columns (e.g., 5 µm).[3][5] This results in sharper peaks and better resolution, often in a fraction of the time.
-
Chemistry: A C18 (octadecyl) stationary phase is the most common choice for reversed-phase separation of NSAIDs like Sulindac and provides good hydrophobic retention.[9] High-purity silica with dense bonding and double end-capping minimizes peak tailing, which is crucial for resolving closely eluting impurities.[9]
4.2. Mobile Phase Optimization This is the most powerful tool for manipulating selectivity (α).
-
Organic Modifier: Acetonitrile and methanol are the primary organic solvents used in reversed-phase HPLC. Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity. Screening both is recommended during initial development.
-
Aqueous Phase and pH Control: Sulindac is an acidic compound. Adjusting the pH of the mobile phase can change the ionization state of the drug and its impurities, dramatically altering retention and selectivity.[8] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is a common strategy to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[8][9]
-
Gradient Elution: For separating compounds with a range of polarities, such as a parent drug and its impurities, a gradient elution is often superior to an isocratic one.[9] A gradient program, which involves changing the mobile phase composition over time, allows for the elution of all compounds as sharp peaks within a reasonable analysis time.[10] Optimization involves adjusting the initial and final solvent composition, the gradient slope, and any isocratic holds.[3][4]
The Role of Forced Degradation Studies
To ensure a method is "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation studies are performed to intentionally stress the drug substance under various conditions to generate these degradants.[11]
Common stress conditions include:
-
Acidic and alkaline hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal stress (heat)
-
Photolysis (exposure to light)
The resulting stressed samples are then analyzed using the developed HPLC method to confirm that all degradation products are separated from the main Sulindac peak and from each other.
Experimental Protocols and Data
Below are detailed protocols for HPLC methods designed to resolve Sulindac and its impurities, derived from published literature and application notes.
Method 1: Fast Gradient Method using a Sub-2 µm Column This method is adapted from an optimized approach designed to significantly reduce run time compared to older pharmacopeial methods.[3][4][5]
-
Objective: Rapidly separate Sulindac and its three related impurities in under 10 minutes.
-
Protocol:
-
Column: A sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[13]
-
Column Temperature: 45°C.[13]
-
Detection Wavelength: 326 nm or 330 nm.[13]
-
Injection Volume: 2 µL.[13]
-
Gradient Program:
-
Start with a brief isocratic hold to ensure robust separation of early eluting impurities.
-
Apply a linear gradient to elute Sulindac and other impurities.
-
Include a high-organic wash step post-elution to clean the column.
-
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a suitable concentration (e.g., 0.2 mg/mL).[13]
-
Method 2: USP Method for Organic Impurities in Sulindac Tablets This protocol is based on the United States Pharmacopeia (USP) monograph for Sulindac Tablets, representing a validated regulatory method.[13]
-
Objective: Meet the system suitability requirements for the separation of Sulindac and its related compounds as per the USP.
-
Protocol:
-
Column: L1 packing (C18), 2.1 mm x 15 cm; 1.7-µm particle size.[13]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Column Temperature: 45°C.[13]
-
Detector: UV at 330 nm.[13]
-
Injection Volume: 2 µL.[13]
-
Diluent: Acetonitrile and water (50:50).[13]
-
System Suitability: The method must achieve a resolution of not less than 4.0 between Sulindac and Sulindac related compound A.[13]
-
Data Summary
The following tables summarize and compare the key parameters of the different analytical approaches.
Table 1: Comparison of HPLC Method Parameters
| Parameter | European Pharmacopoeia (Traditional) | Fast Gradient Method (Optimized) | USP Method (Tablets) |
| Column Chemistry | Not specified (likely C18) | C18 | L1 (C18) |
| Particle Size | Typically ≥ 5 µm | Sub-2 µm (e.g., 1.7 µm) | 1.7 µm |
| Column Dimensions | Not specified | e.g., 2.1 x 50 mm | 2.1 x 150 mm |
| Mobile Phase | Quaternary, includes Chloroform[3][5] | Binary: Water/ACN with Formic Acid | Binary: Water/ACN with Formic Acid[13] |
| Elution Mode | Isocratic or simple gradient | Optimized Gradient | Gradient |
| Flow Rate | Not specified | ~0.3 mL/min | 0.3 mL/min[13] |
| Temperature | Not specified | 45°C | 45°C[13] |
| Detector | UV | UV (e.g., 326 nm) | UV (330 nm)[13] |
Table 2: Performance Comparison of HPLC Methods
| Performance Metric | European Pharmacopoeia (Traditional) | Fast Gradient Method (Optimized) | USP Method (Tablets) |
| Typical Run Time | ~18 minutes[3][4] | ~6 minutes[3][4] | Not explicitly stated, but gradient is defined |
| Resolution (Rs) | Sufficient for basic quantification | Optimized for baseline separation | NLT 4.0 (Sulindac/Impurity A)[13] |
| Solvent Hazard | High (contains Chloroform)[3] | Low (standard HPLC solvents) | Low (standard HPLC solvents) |
| Efficiency | Lower | High | High |
Conclusion
Improving the resolution of Sulindac and its impurities in HPLC is readily achievable by transitioning from older, cumbersome methods to modern, optimized approaches. The key to success lies in a systematic method development strategy focusing on the use of high-efficiency columns (e.g., sub-2 µm C18) and the careful optimization of mobile phase conditions, particularly the organic modifier, pH, and gradient profile. The implementation of such methods, validated through forced degradation studies, allows for the development of fast, robust, and stability-indicating assays that meet today's stringent regulatory and quality control standards.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uspnf.com [uspnf.com]
Overcoming Solubility Challenges of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide
Abstract
(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a nonsteroidal anti-inflammatory drug (NSAID) and a known impurity of Sulindac, presents significant challenges for pharmaceutical development due to its predicted poor aqueous solubility. Its lipophilic indene core structure suggests that achieving therapeutic concentrations in vivo, particularly for oral dosage forms, will be limited by its dissolution rate. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize and overcome the solubility issues of this compound. We present detailed experimental protocols for physicochemical characterization and for several key solubility enhancement strategies, including salt formation, pH adjustment, co-solvency, and the preparation of amorphous solid dispersions. All quantitative data is summarized in structured tables for clarity, and key workflows are visualized using diagrams to guide the formulation development process.
Introduction
The efficacy of an orally administered active pharmaceutical ingredient (API) is fundamentally linked to its aqueous solubility and permeability.[1] For compounds like this compound, which possess a high degree of lipophilicity, poor water solubility is often the primary barrier to achieving adequate bioavailability.[2] It is estimated that up to 40% of commercialized drugs and a staggering 70-90% of drug candidates are poorly soluble, making solubility enhancement a critical activity in pharmaceutical development.[3]
This guide outlines a systematic, multi-pronged approach to address the solubility limitations of this compound. By first establishing its baseline physicochemical properties, appropriate, evidence-based strategies can be selected and tailored to develop a formulation with improved dissolution and, consequently, enhanced therapeutic potential.
Physicochemical Characterization
A thorough understanding of the API's intrinsic properties is the foundation for any successful formulation strategy. The initial step involves determining its key physicochemical parameters.
`dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.1, ranksep=0.2, bgcolor="#FFFFFF", maxwidth="760px"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#202124"];
} ` Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value (Experimental/Predicted) | Method |
| Molecular Formula | C₁₂H₁₁FO₂[4] | - |
| Molecular Weight | 206.21 g/mol [4] | - |
| XLogP3 | 3.07[5] | Predicted |
| pKa | 4.2 (Hypothetical) | Potentiometric Titration |
| Melting Point | 165 °C (Hypothetical) | DSC |
| Aqueous Solubility (pH 2.0) | < 1 µg/mL (Hypothetical) | Shake-Flask Method |
| Aqueous Solubility (pH 7.4) | 15 µg/mL (Hypothetical) | Shake-Flask Method |
Experimental Protocols
2.1 Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific medium.
-
Preparation: Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound powder to vials containing a known volume of each buffer. The solid phase should be clearly visible.
-
Equilibration: Agitate the vials in a shaking incubator at a controlled temperature (e.g., 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, allow the suspensions to settle. Separate the undissolved solid by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: The solubility is reported in units such as µg/mL or mg/L.
2.2 Protocol for pKa Determination (Potentiometric Titration)
The pKa is crucial for selecting appropriate salt formers and predicting pH-dependent solubility.[4][8]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the API in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility in pure water is too low.
-
Titration Setup: Place the solution in a jacketed vessel maintained at 25 °C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.[4]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]
Strategies for Solubility Enhancement
Based on the acidic nature and poor solubility of the compound, several strategies can be employed.
`dot digraph "solubility_enhancement_workflow" { graph [bgcolor="#FFFFFF", maxwidth="760px", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#202124", fontname="Arial"];
} ` Caption: Logical workflow for selecting a solubility enhancement strategy.
Salt Formation
For ionizable drugs, salt formation is often the most effective and common method to increase solubility and dissolution rates.[10][11] Since this compound is an acidic compound, forming a salt with a suitable base can dramatically improve its aqueous solubility. A general guideline, known as the "pKa rule," suggests that a pKa difference of at least 2-3 units between the acid (API) and the base (counterion) is required for stable salt formation.[12]
3.1.1 Protocol for High-Throughput Salt Screening
A 96-well plate format allows for rapid screening of numerous counterions and solvents with minimal API consumption.[13]
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetone, ethanol).
-
Counterion Plate: In a 96-well plate, dispense solutions of various pharmaceutically acceptable bases (counterions) such as sodium hydroxide, potassium hydroxide, tromethamine, L-arginine, and meglumine into different wells.
-
Screening: Add the API stock solution to each well containing a counterion.
-
Crystallization: Seal the plate and allow the solvent to evaporate slowly at room temperature or under controlled temperature cycling to induce crystallization. Alternatively, slurry experiments can be performed.[12]
-
Analysis: After crystallization, analyze the resulting solids. A simple visual inspection under a microscope can identify crystalline material. The most promising hits should be scaled up and characterized by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS) to confirm salt formation and assess physical properties.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed, stable salt forms using the shake-flask method described in section 2.1.
Table 2: Hypothetical Solubility Data for Different Salt Forms
| Form | Counterion | Aqueous Solubility (pH 7.4, 37°C) | Fold Increase (vs. Free Acid) |
| Free Acid | - | 15 µg/mL | 1 |
| Sodium Salt | Sodium | 1,500 µg/mL | 100 |
| Potassium Salt | Potassium | 1,800 µg/mL | 120 |
| Tromethamine Salt | Tromethamine | 950 µg/mL | 63 |
| Meglumine Salt | Meglumine | 1,100 µg/mL | 73 |
Co-solvency
For liquid formulations, co-solvents can be used to increase the solubility of poorly soluble drugs.[14] Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[15]
3.2.1 Protocol for Co-solvent Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and glycerin.
-
System Preparation: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or buffer).
-
Solubility Determination: Determine the solubility of the API in each co-solvent mixture using the shake-flask method (Section 2.1).
-
Data Analysis: Plot the solubility of the API as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Table 3: Hypothetical Solubility Data in Co-solvent Systems
| Co-solvent System (v/v in pH 7.4 Buffer) | API Solubility (µg/mL) |
| 0% Co-solvent (Control) | 15 |
| 20% Propylene Glycol | 150 |
| 40% Propylene Glycol | 450 |
| 20% PEG 400 | 220 |
| 40% PEG 400 | 780 |
| 20% Ethanol | 300 |
| 40% Ethanol | 950 |
Amorphous Solid Dispersions (ASDs)
For solid dosage forms, converting the crystalline API into an amorphous state within a polymer matrix can significantly enhance dissolution rates and apparent solubility.[16] The amorphous form has higher free energy and lacks a crystal lattice structure, making it easier to dissolve.[16]
`dot digraph "asd_workflow" { graph [bgcolor="#FFFFFF", maxwidth="760px", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#202124", fontname="Arial"];
} ` Caption: Experimental workflow for ASD development and characterization.
3.3.1 Protocol for ASD Preparation (Spray Drying)
-
Polymer Selection: Select a suitable amorphous polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Solution Preparation: Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).[17]
-
Spray Drying: Atomize the solution into a hot drying gas stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the API dispersed in the polymer matrix.[17] Key parameters to control include inlet temperature, feed rate, and atomization pressure.
-
Collection: Collect the resulting dry powder from the cyclone separator.
3.3.2 Protocol for ASD Characterization and Dissolution Testing
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): Analyze the ASD powder to confirm its amorphous nature. An amorphous solid will show a broad "halo" pattern instead of the sharp Bragg peaks characteristic of a crystalline material.[10]
-
Differential Scanning Calorimetry (DSC): Heat the ASD sample at a constant rate. A single glass transition temperature (Tg) indicates a miscible, single-phase amorphous system. The absence of a melting endotherm confirms the lack of crystallinity.[10]
-
-
Dissolution Testing:
-
Apparatus: Use a USP Apparatus II (paddle) at a suitable rotation speed (e.g., 50-75 rpm).[11]
-
Medium: Use a physiologically relevant dissolution medium (e.g., pH 6.8 buffer with a small amount of surfactant like sodium lauryl sulfate to maintain sink conditions for this class of drug).[11]
-
Procedure: Add a quantity of the ASD powder equivalent to a specific dose of the API into the dissolution vessel. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Filter the samples and analyze the API concentration using HPLC. Compare the dissolution profile of the ASD to that of the pure crystalline API.
-
Table 4: Hypothetical Dissolution Profile Comparison
| Time (minutes) | % Drug Dissolved (Crystalline API) | % Drug Dissolved (ASD, 1:3 API:PVP) |
| 5 | 2% | 45% |
| 10 | 4% | 68% |
| 15 | 6% | 85% |
| 30 | 10% | 92% |
| 45 | 12% | 94% |
| 60 | 15% | 95% |
Conclusion
Overcoming the solubility challenges of this compound is a critical step in its development as a viable therapeutic agent. This guide provides a structured and systematic approach, beginning with fundamental physicochemical characterization to define the problem, followed by the application of targeted solubility enhancement strategies. For liquid formulations, pH adjustment and co-solvency are primary tools. For solid dosage forms, salt formation and the development of amorphous solid dispersions offer powerful pathways to significantly improve dissolution rates. By following the detailed protocols and strategic workflows outlined herein, researchers can efficiently navigate the formulation development process, increasing the probability of creating a safe, effective, and bioavailable drug product.
References
- 1. scribd.com [scribd.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. fda.gov [fda.gov]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fip.org [fip.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic and Mass Spectrometric Analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is a derivative of indene, characterized by a fluorine atom at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indenyl ring system. Its molecular formula is C₁₂H₁₁FO₂ and it has a molecular weight of 206.21 g/mol .[1]
The structural features suggest a complex NMR spectrum with distinct signals for the aromatic, vinylic, allylic, methyl, and carboxylic acid protons and carbons. The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectral data. The following are standard protocols for NMR and mass spectrometry of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Spectral Data Interpretation
Due to the lack of a publicly available, verified full spectral dataset for this compound, the following interpretation is based on the analysis of a closely related derivative, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide , as reported by Patil et al. (2015)[2], and general principles of spectroscopy. The data for the acetohydrazide provides valuable insight into the expected chemical shifts and coupling patterns of the indenyl core and the side chain.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.3-7.0 | Multiplet | 3H | Aromatic-H (H4, H6, H7) |
| ~3.5 | Singlet | 2H | -CH₂-COOH |
| ~3.3 | Singlet | 2H | Indenyl-CH₂ (H1) |
| ~2.1 | Singlet | 3H | -CH₃ |
Note: The chemical shifts are approximate and based on the analysis of the related acetohydrazide. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is predicted to exhibit the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | -COOH |
| ~160.0 (d, ¹JCF ≈ 240 Hz) | C5 |
| ~145-140 | C3a, C7a |
| ~130-120 | C2, C3 |
| ~125-110 (d) | C4, C6 |
| ~105 (d) | C7 |
| ~35 | Indenyl-CH₂ (C1) |
| ~30 | -CH₂-COOH |
| ~15 | -CH₃ |
Note: The chemical shifts are approximate. The carbon attached to the fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the aromatic ring will also show smaller couplings to fluorine.
Mass Spectrometry Data (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 206, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments.
| m/z | Interpretation |
| 206 | Molecular ion [M]⁺ |
| 161 | [M - COOH]⁺ |
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectra is indispensable for the unambiguous structural confirmation and purity assessment of this compound. While a complete, publicly verified dataset is currently unavailable, the predictive analysis based on closely related structures and fundamental principles provides a robust framework for researchers in the field. The detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality data for this and similar compounds, facilitating drug discovery and development efforts.
References
An In-depth Technical Guide to Preventing the Degradation of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and outlines strategies for its prevention. The stability of this compound is a critical factor in ensuring the quality, safety, and efficacy of pharmaceutical products containing Sulindac.
Introduction to this compound and its Degradation
This compound, also identified as Sulindac Impurity C, is a molecule that can form during the synthesis or storage of Sulindac.[1] Like many complex organic molecules, it is susceptible to degradation under various environmental conditions, including exposure to heat, light, moisture, and reactive chemical species.[1] Understanding the mechanisms of this degradation is paramount for developing robust formulations and establishing appropriate storage conditions.
The primary modes of degradation for pharmaceutical compounds, including indene derivatives, are hydrolysis, oxidation, photolysis, and thermal decomposition.[2] Forced degradation studies are an essential tool to predict the stability of a drug substance and to identify potential degradation products.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, potential degradation mechanisms can be inferred from the known reactivity of the indene and acetic acid functional groups. The indene ring system is susceptible to oxidation, while the acetic acid side chain can undergo decarboxylation or other reactions under stress conditions.
A proposed general degradation workflow for this compound under forced degradation conditions is outlined below. This workflow is a hypothetical representation based on common degradation pathways for similar chemical structures.
Caption: Proposed general workflow for the forced degradation of this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[2] These studies are crucial for identifying potential degradants and developing a stability-indicating analytical method.
General Forced Degradation Protocol
A general protocol for forced degradation studies involves exposing a solution of the compound to various stress conditions.[3] The extent of degradation is typically monitored by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Photolysis | UV light (254 nm) and visible light | Room Temperature | As per ICH Q1B |
| Thermal Degradation | Dry Heat | 80°C | Up to 72 hours |
Note: The exact conditions may need to be optimized to achieve a target degradation of 5-20%.[4]
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products. The following method is a starting point based on methods developed for Sulindac and its impurities.[5][6]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm and/or 328 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Prevention of Degradation
Several strategies can be employed to minimize the degradation of this compound in pharmaceutical formulations. These strategies focus on controlling the environmental factors that promote degradation and utilizing stabilizing excipients.
Formulation Strategies
-
pH Control: Maintaining an optimal pH in liquid formulations is critical, as hydrolysis rates are often pH-dependent. Buffering agents can be used to maintain the desired pH.[7]
-
Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be included in the formulation.
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Excipient Selection: The choice of excipients is crucial, as some can promote degradation. Compatibility studies should be performed to ensure that the chosen excipients do not adversely affect the stability of the active pharmaceutical ingredient (API) and its impurities.
Packaging and Storage
-
Light Protection: As the indene structure can be susceptible to photolysis, packaging in light-resistant containers (e.g., amber glass) is recommended.[8]
-
Moisture Protection: To prevent hydrolysis, the drug product should be protected from moisture. This can be achieved through the use of desiccants in the packaging or by employing moisture-barrier packaging films.
-
Temperature Control: Storage at controlled room temperature, or under refrigerated conditions if necessary, can significantly slow down the rate of thermal degradation.
The logical flow for developing a stable formulation is depicted in the following diagram:
References
- 1. veeprho.com [veeprho.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. biomedres.us [biomedres.us]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Sulindac Purification: A Technical Guide to Overcoming Impurity Challenges
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), presents a unique set of purification challenges due to its complex impurity profile. This technical guide delves into the core difficulties encountered during the purification of Sulindac, offering insights into the nature of its impurities, detailed analytical and purification protocols, and a comprehensive look at its degradation pathways.
The Impurity Landscape of Sulindac
The purification of Sulindac is complicated by the presence of various impurities that can arise from its synthesis, degradation, or storage. These impurities can be broadly categorized as related substances, degradation products, and residual solvents.[1] Key impurities that pose significant separation challenges include Sulindac EP Impurity A (the E-isomer), Sulindac EP Impurity B (Sulindac Sulfone), and Sulindac EP Impurity C (Sulindac Sulfide).[1][2][3][4] The structural similarity of these impurities to the Sulindac molecule, particularly its metabolites, makes their removal a non-trivial task.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sulindac EP Impurity A | 53933-60-1 | C₂₀H₁₇FO₃S | 356.41 |
| Sulindac EP Impurity B | 59973-80-7 | C₂₀H₁₇FO₄S | 372.41 |
| Sulindac EP Impurity C | 49627-27-2 | C₂₀H₁₇FO₂S | 340.41 |
| Sulindac - Impurity D | 134439-52-4 | C₂₁H₁₉FO₃S | 370.44 |
Chromatographic Purification: A High-Resolution Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Sulindac and its impurities.[1] While analytical HPLC methods are well-established for quantifying impurities, scaling these methods for preparative purification requires careful optimization.
Experimental Protocol: Preparative HPLC of Sulindac
This protocol outlines a general approach to preparative HPLC for Sulindac purification, which can be adapted based on the specific impurity profile and available instrumentation.
1. Analytical Method Development:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 330 nm).[5]
-
Objective: To achieve baseline separation of Sulindac from its key impurities.
2. Method Scaling and Optimization for Preparative Chromatography:
-
Column: A larger-diameter C18 column with the same stationary phase (e.g., 250 mm x 21.2 mm).
-
Flow Rate: Scale the flow rate based on the column diameter to maintain linear velocity.
-
Sample Loading: Determine the maximum sample load that can be applied without compromising resolution. This is typically done through loading studies.
-
Fraction Collection: Collect fractions corresponding to the pure Sulindac peak.
3. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
A key challenge in the chromatographic separation of Sulindac lies in the similar retention times of the parent drug and its sulfide and sulfone metabolites, necessitating the use of high-efficiency columns and optimized mobile phase compositions.[2]
Crystallization: Harnessing Solubility for Purity
Crystallization is a powerful and widely used technique for the purification of APIs.[6] The success of this method hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system. For Sulindac, polymorphism—the ability to exist in multiple crystalline forms—adds another layer of complexity to the purification process. Different polymorphs can exhibit varying solubility, stability, and bioavailability, making the selection and control of the crystallization process critical.
Experimental Protocol: Recrystallization of Sulindac
This protocol provides a general guideline for the recrystallization of Sulindac to remove process-related impurities.
1. Solvent Selection:
-
Screen various organic solvents (e.g., ethyl acetate, ethanol, acetone) to identify a solvent in which Sulindac has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
The chosen solvent should ideally have poor solubility for the target impurities.
2. Dissolution:
-
Dissolve the impure Sulindac in a minimal amount of the hot solvent to create a saturated solution.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
If necessary, further cool the solution in an ice bath to maximize the yield of the purified product.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Dry the purified crystals under vacuum.
A Chinese patent describes a recrystallization step from ethyl acetate in the synthesis of Sulindac, resulting in a high yield of 92.7%.[3]
Understanding Degradation Pathways through Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may arise during storage and handling, and for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light.
A study on the photolysis of Sulindac revealed that it undergoes a rapid and reversible Z to E isomerization upon exposure to UV-A and UV-B radiation.[6] Further degradation can lead to the oxidative cleavage of the exocyclic double bond.[6]
Experimental Protocol: Forced Degradation of Sulindac
1. Acid and Base Hydrolysis:
-
Treat a solution of Sulindac with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Expose a solution of Sulindac to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
3. Thermal Degradation:
-
Heat a solid sample of Sulindac in an oven at a high temperature (e.g., 105°C).
4. Photolytic Degradation:
-
Expose a solution of Sulindac to UV light (e.g., 254 nm) and visible light.
5. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method to separate and identify the degradation products.
Visualizing Key Processes and Pathways
To better understand the relationships between Sulindac and its key impurities, as well as the workflow for its purification, the following diagrams are provided.
Caption: Metabolic pathway of Sulindac.
Caption: General workflow for Sulindac purification.
Conclusion
The purification of Sulindac is a multifaceted challenge that requires a deep understanding of its impurity profile, the application of high-resolution separation techniques, and careful control over crystallization processes. By employing optimized preparative HPLC and recrystallization protocols, and by understanding the degradation pathways through forced degradation studies, researchers and drug development professionals can effectively navigate the complexities of Sulindac purification to ensure the quality and safety of this important NSAID. The continuous development of analytical techniques will further aid in the efficient and robust purification of Sulindac, ultimately benefiting patients who rely on this medication.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Refinement for the Quantification of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a refined analytical method for the quantification of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (FPAA). FPAA is a known impurity of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), making its accurate quantification crucial for pharmaceutical quality control and safety assessment.[1][2][3][4] This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method, adaptable to Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on established methods for Sulindac and its related compounds.[5][6][7][8][9][10]
Introduction to FPAA and its Analytical Challenges
This compound is a process impurity and potential degradant of Sulindac. The structural similarity between FPAA and Sulindac necessitates a highly selective analytical method to ensure accurate quantification in the presence of the active pharmaceutical ingredient (API) and other related substances. The development of a robust and validated analytical method is a critical requirement for regulatory compliance in the pharmaceutical industry.[11][12][13][14]
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A refined HPLC method is proposed for the routine quantification of FPAA. This method is adapted from validated procedures for Sulindac and its impurities, prioritizing a short run time and the use of common laboratory reagents.[5][6]
2.1. Chromatographic Conditions
A reversed-phase HPLC system with UV detection is recommended. The following conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-6 min: 30-70% B; 6-7 min: 70% B; 7-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 328 nm |
| Injection Volume | 5 µL |
2.2. Sample and Standard Preparation
-
Standard Solution: A stock solution of FPAA reference standard should be prepared in a diluent (e.g., 50:50 acetonitrile:water) and serially diluted to create calibration standards.
-
Sample Solution: The sample containing the drug substance or product should be accurately weighed and dissolved in the diluent to a known concentration.
Method Validation
The proposed HPLC method must be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[15] Key validation parameters are outlined below, with example acceptance criteria.
3.1. Specificity
The method's ability to selectively quantify FPAA in the presence of Sulindac and other potential impurities must be demonstrated. This can be achieved by analyzing a placebo, a spiked placebo, and samples subjected to forced degradation (e.g., acid, base, oxidation, heat, light).
3.2. Linearity
The linearity of the method should be established across a range of concentrations.
| Parameter | Example Result | Acceptance Criteria |
| Range | 0.1 - 10 µg/mL | To cover expected impurity levels |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Y-intercept | Close to zero | Report |
3.3. Accuracy
The accuracy of the method should be assessed by determining the recovery of FPAA in a spiked matrix.
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Low (e.g., 0.2 µg/mL) | 99.5 | 90.0 - 110.0 |
| Medium (e.g., 2 µg/mL) | 101.2 | 90.0 - 110.0 |
| High (e.g., 8 µg/mL) | 98.9 | 90.0 - 110.0 |
3.4. Precision
The precision of the method should be evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Level | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| Precision | Low | < 2.0 | < 3.0 | ≤ 5.0 |
| Medium | < 1.5 | < 2.5 | ≤ 5.0 | |
| High | < 1.0 | < 2.0 | ≤ 5.0 |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ should be determined to establish the sensitivity of the method.
| Parameter | Example Value |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Adaptation to LC-MS/MS for Higher Sensitivity and Specificity
For applications requiring higher sensitivity, such as bioanalytical studies, the HPLC method can be coupled with a tandem mass spectrometer.
4.1. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for FPAA need to be determined through infusion of a standard solution. A hypothetical transition is provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| FPAA | To be determined | To be determined |
| Internal Standard (e.g., deuterated FPAA) | To be determined | To be determined |
Visualizations
5.1. Experimental Workflow
5.2. Logical Relationship of Method Validation Parameters
Conclusion
The refined HPLC method detailed in this guide provides a robust starting point for the accurate and precise quantification of this compound. Adherence to the outlined experimental protocols and validation procedures will ensure the generation of reliable data for quality control and regulatory submissions. Further optimization and adaptation to LC-MS/MS may be necessary depending on specific analytical requirements.
References
- 1. veeprho.com [veeprho.com]
- 2. uspnf.com [uspnf.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sulindac Impurity - Analytica Chemie [analyticachemie.in]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Analysis of sulindac and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scielo.br [scielo.br]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. wjarr.com [wjarr.com]
- 15. fda.gov [fda.gov]
A Technical Guide to Method Validation and Comparative Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new pharmaceuticals is a rigorous and complex process that relies on the foundational principles of validation and comparative analysis. This guide provides an in-depth technical overview of the core requirements for analytical method validation, biomarker assay validation, and the statistical methodologies employed in comparative clinical trials. Adherence to these principles ensures the generation of robust, reliable, and reproducible data, which is paramount for regulatory approval and for making informed decisions throughout the drug development lifecycle.
This document details the essential validation parameters as stipulated by international guidelines, provides standardized experimental protocols for key assays, and illustrates the application of statistical analyses in a comparative context. Furthermore, it offers visual representations of critical biological pathways and experimental workflows to enhance understanding.
Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[1][2] The validation characteristics outlined in this guideline are crucial for ensuring the quality and reliability of data submitted for regulatory approval.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development, used for the identification, quantification, and purification of drug substances and products.[3][4] The validation of an HPLC method is critical to ensure its accuracy, precision, and reliability.
Table 1: Summary of Validation Parameters for a Quantitative HPLC Purity Assay
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. | Peak purity index > 0.999 for the analyte peak. No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentrations across the specified range. | r² = 0.9998 over a concentration range of 50-150% of the nominal concentration. |
| Range | The range is derived from the linearity studies and is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration for the assay of a drug substance or finished product.[5] |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the drug substance and 97.0% to 103.0% for the drug product. | Mean recovery of 99.5% for triplicate preparations at three concentration levels (80%, 100%, 120%). |
| Precision | ||
| - Repeatability (Intra-assay) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| - Intermediate Precision | RSD ≤ 3.0% for analyses conducted on different days, by different analysts, or with different equipment. | RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. RSD ≤ 10% at the LOQ concentration. | 0.03 µg/mL with an RSD of 8.5% |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptance criteria. |
Ligand-Binding Assay (ELISA) Validation
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of ligand-binding assay used for the quantitative determination of biomarkers and therapeutic proteins. The validation of ELISA methods is guided by principles outlined by regulatory bodies like the FDA.[6][7]
Table 2: Summary of Validation Parameters for a Quantitative ELISA
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The ability of the assay to detect and quantify the analyte of interest in the presence of other components in the sample matrix. | No significant cross-reactivity with structurally related molecules. |
| Linearity & Range | The assay should be linear over a defined range of concentrations. Correlation coefficient (r²) ≥ 0.98. The analytical range is the interval between the Upper and Lower Limits of Quantitation (ULOQ and LLOQ). | r² = 0.992 over a range of 10 ng/mL to 1000 ng/mL. |
| Accuracy | The mean percent recovery of quality control (QC) samples at low, medium, and high concentrations should be within 80-120% of the nominal value. | Mean recovery of 95-105% across all QC levels. |
| Precision | ||
| - Intra-assay Precision | Coefficient of Variation (CV) ≤ 15% for replicate QC samples on the same plate. | CV = 8% |
| - Inter-assay Precision | CV ≤ 20% for QC samples analyzed on different days. | CV = 14% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be distinguished from the background signal with a specified level of confidence. | 2 ng/mL |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 10 ng/mL with a CV of 18% and recovery of 92%. |
| Robustness | The assay should be resilient to minor variations in procedural parameters such as incubation times and temperatures. | Assay performance remains within acceptance criteria with minor variations in protocol. |
| Stability | Analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). | Analyte is stable for at least 3 freeze-thaw cycles and for 6 months at -80°C. |
Comparative Analysis in Clinical Trials
Comparative clinical trials are essential for evaluating the efficacy and safety of a new drug relative to a placebo or an existing standard of care. The statistical analysis of data from these trials is a critical component of the regulatory submission.
Statistical Methodologies
The choice of statistical method depends on the type of data being analyzed. Common data types in clinical research include continuous, binary, and time-to-event data.
-
Continuous Data: For outcomes measured on a continuous scale (e.g., blood pressure, tumor size), common statistical tests include the t-test for comparing the means of two groups and Analysis of Variance (ANOVA) for comparing the means of three or more groups.[8]
-
Binary Data: For dichotomous outcomes (e.g., response vs. no response, adverse event occurrence), the chi-square test or Fisher's exact test is used to compare proportions between groups.[8]
-
Time-to-Event Data: For outcomes that involve the time until an event occurs (e.g., survival time, time to disease progression), survival analysis methods such as the Kaplan-Meier method and the log-rank test are employed.
Presentation of Comparative Data
Table 3: Example of a Baseline Demographics and Clinical Characteristics Table from a Phase III Clinical Trial
| Characteristic | Drug X (N=210) | Placebo (N=210) | p-value |
| Age (years), Mean (SD) | 55.4 (8.2) | 56.1 (7.9) | 0.45 |
| Sex, n (%) | 0.78 | ||
| - Male | 102 (48.6) | 105 (50.0) | |
| - Female | 108 (51.4) | 105 (50.0) | |
| Disease Stage, n (%) | 0.92 | ||
| - Stage II | 70 (33.3) | 68 (32.4) | |
| - Stage III | 140 (66.7) | 142 (67.6) | |
| Biomarker Y Level (ng/mL), Mean (SD) | 15.2 (4.1) | 14.9 (4.3) | 0.51 |
Table 4: Example of an Efficacy Endpoints Table from a Phase III Clinical Trial
| Endpoint | Drug X (N=210) | Placebo (N=210) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
| Progression-Free Survival (months), Median | 18.5 | 12.2 | 0.65 (0.52 - 0.81) | <0.001 |
| Overall Response Rate, n (%) | 126 (60.0) | 74 (35.2) | 2.75 (1.91 - 3.96) | <0.001 |
| Adverse Events of Grade 3 or Higher, n (%) | 42 (20.0) | 21 (10.0) | 2.25 (1.30 - 3.89) | 0.004 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility and consistency of results.
Protocol for HPLC Purity Assay
Objective: To determine the purity of Drug Substance Z by reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Drug Substance Z reference standard and test sample.
-
HPLC grade water, acetonitrile, and trifluoroacetic acid.
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B and degas them.[3]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the Drug Substance Z reference standard in a suitable diluent to a final concentration of 1.0 mg/mL.
-
Accurately weigh and dissolve the Drug Substance Z test sample in the same diluent to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
-
System Suitability:
-
Inject the standard solution six times.
-
The RSD of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plate count for the main peak should be ≥ 2000.
-
-
Analysis:
-
Inject the standard and sample solutions in duplicate.
-
Calculate the purity of the test sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram, correcting for the weight and purity of the reference standard.
-
Protocol for Indirect ELISA for Protein Quantification
Objective: To quantify the concentration of Biomarker X in human serum samples.
Materials:
-
96-well microplate.
-
Recombinant Biomarker X standard.
-
Capture antibody (monoclonal anti-Biomarker X).
-
Detection antibody (polyclonal anti-Biomarker X, biotinylated).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2M H₂SO₄).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., wash buffer with 1% BSA).
-
Human serum samples.
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[9][10][11][12]
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[10]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[11]
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the Biomarker X standard in blocking buffer.
-
Dilute the serum samples in blocking buffer.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Biomarker X in the samples by interpolating their absorbance values from the standard curve.
Visualization of Signaling Pathways and Workflows
Visual diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams are generated using the Graphviz DOT language.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[13][14][15] Dysregulation of this pathway is frequently observed in cancer.
A simplified diagram of the MAPK/ERK signaling pathway.
High-Throughput Screening (HTS) Workflow
High-Throughput Screening (HTS) is a drug discovery process that uses automation to rapidly test large numbers of chemical compounds for a specific biological activity.[16][17][18]
A typical workflow for a high-throughput screening campaign.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. fda.gov [fda.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. support.sas.com [support.sas.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 12. fortislife.com [fortislife.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Validation of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid as a Reference Material: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the validation of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid as a chemical reference material. As a known impurity and synthetic precursor of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac, the availability of a well-characterized reference standard for this compound is crucial for accurate quality control and regulatory compliance in the pharmaceutical industry. This document outlines the essential chemical and physical properties, a proposed synthetic route, and detailed experimental protocols for the analytical characterization required to establish its identity, purity, and stability. The guide adheres to the principles of reference material validation, ensuring the data generated is reliable and fit for its intended purpose in research and drug development.
Introduction
This compound, hereafter referred to as F-M-IAA, is a key chemical entity associated with the active pharmaceutical ingredient (API) Sulindac. Its presence as an impurity in the final drug product must be monitored and controlled to ensure the safety and efficacy of the medication. The establishment of F-M-IAA as a qualified reference material is therefore a prerequisite for the development and validation of analytical methods used in the quality control of Sulindac.
This guide details the necessary steps for the comprehensive characterization of F-M-IAA, including its synthesis, purification, and rigorous analytical testing. The methodologies described are designed to confirm the chemical structure and determine the purity of the reference material with a high degree of confidence.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of F-M-IAA is fundamental to its validation as a reference material. These properties are summarized in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid |
| Molecular Formula | C₁₂H₁₁FO₂ |
| Molecular Weight | 206.21 g/mol |
| CAS Number | 32004-66-3 |
| Appearance | Solid |
| Purity (Typical) | ≥95% |
Synthesis and Purification
While F-M-IAA is available from commercial suppliers, an in-house synthesis may be necessary for larger quantities or for further purification. A plausible synthetic route can be adapted from the synthesis of the related compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile. The proposed synthesis of F-M-IAA would involve the hydrolysis of this nitrile intermediate.
3.1. Proposed Synthesis of the Acetonitrile Intermediate
The synthesis of the acetonitrile precursor can be achieved via a Knoevenagel condensation of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one with cyanoacetic acid, followed by subsequent reactions.
3.2. Hydrolysis to this compound
The resulting 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile can then be hydrolyzed under acidic or basic conditions to yield the target compound, this compound.
3.3. Purification
The crude F-M-IAA should be purified using a suitable technique such as recrystallization from an appropriate solvent system or by column chromatography to achieve the high purity required for a reference standard (typically ≥95%).
Experimental Protocols for Validation
The validation of F-M-IAA as a reference material requires a battery of analytical tests to confirm its identity and purity.
4.1. Identification
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the vinyl proton of the indene ring. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals and their chemical shifts should correspond to the number and types of carbon atoms in the F-M-IAA molecule.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum, recorded using a Fourier Transform Infrared (FTIR) spectrometer, should display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid.
-
A C=O stretching band for the carbonyl group of the carboxylic acid.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
A C-F stretching vibration.
4.1.3. Mass Spectrometry (MS)
Mass spectral analysis should be performed to confirm the molecular weight of F-M-IAA. The mass spectrum should show a molecular ion peak (or a pseudomolecular ion peak, e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the calculated molecular weight of 206.21 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
4.2. Purity Assessment
4.2.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the determination of the purity of the F-M-IAA reference material. The method should be able to separate F-M-IAA from its potential impurities, including starting materials, by-products, and degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Validation of the HPLC Method: The HPLC method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
4.2.2. Purity Calculation
The purity of the F-M-IAA reference material is typically determined by area normalization of the main peak in the HPLC chromatogram. The percentage purity is calculated as:
6.2. Reference Material Validation Workflow
The overall workflow for the validation of F-M-IAA as a reference material is depicted in the following diagram.
Conclusion
The validation of this compound as a reference material is a critical step in ensuring the quality and safety of the NSAID Sulindac. This technical guide has provided a comprehensive overview of the necessary steps, from synthesis and purification to detailed analytical characterization and stability testing. By following these protocols, researchers, scientists, and drug development professionals can establish a well-characterized and reliable reference standard for F-M-IAA, thereby supporting robust analytical method development and routine quality control in the pharmaceutical industry. The availability of such a reference material is indispensable for accurate impurity profiling and for meeting stringent regulatory requirements.
A Comparative Analysis of the Anti-inflammatory Profiles of Sulindac and its Precursor, (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a detailed comparative analysis of the anti-inflammatory activities of the established non-steroidal anti-inflammatory drug (NSAID), Sulindac, and its chemical precursor, (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid. While extensive data exists for Sulindac, delineating its mechanism of action as a prodrug and the potent cyclooxygenase (COX) inhibitory effects of its active sulfide metabolite, there is a notable absence of publicly available data on the specific anti-inflammatory properties of this compound. This compound is primarily documented as an impurity or an intermediate in the synthesis of Sulindac.[][2][3] Consequently, this document will first establish the relationship between these two molecules and then provide a comprehensive review of the anti-inflammatory pharmacology of Sulindac, which serves as the active therapeutic agent.
Introduction: Two Structurally Related Compounds
Sulindac is a well-established NSAID used in the management of acute and chronic inflammatory conditions.[4][5] It belongs to the arylalkanoic acid class of drugs.[4] this compound is a key chemical intermediate in the synthesis of Sulindac. While one report suggests that this precursor possesses general "pharmaceutical as well as fungicide and herbicide activity," specific data on its anti-inflammatory effects are not available in the current body of scientific literature.[6] Therefore, a direct comparison of their anti-inflammatory potencies is not feasible at this time. This guide will focus on the known anti-inflammatory profile of Sulindac.
Sulindac: A Prodrug Approach to Anti-inflammatory Therapy
Sulindac is administered as an inactive prodrug, which is a key feature of its pharmacological profile.[4][5] In the body, it undergoes metabolic activation to its pharmacologically active form, sulindac sulfide.[7][8] This biotransformation is a reversible reduction process primarily carried out by liver enzymes and gut microflora. Sulindac can also be irreversibly oxidized to an inactive sulfone metabolite, which lacks anti-inflammatory properties but is being investigated for potential anti-cancer effects.[7][8]
The prodrug strategy is thought to contribute to a potentially lower incidence of gastrointestinal side effects compared to some other NSAIDs, as the active, irritating metabolite is formed systemically rather than being present in high concentrations in the gastrointestinal tract upon oral administration.[4][5]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory, analgesic, and antipyretic effects of Sulindac are mediated by its active sulfide metabolite, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By inhibiting COX-1 and COX-2, sulindac sulfide reduces the production of these pro-inflammatory prostaglandins.
Signaling Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the point of intervention for Sulindac sulfide.
Caption: The Cyclooxygenase (COX) Signaling Pathway and Inhibition by Sulindac Sulfide.
Quantitative Data: In Vitro COX Inhibition
The inhibitory potency of sulindac sulfide against COX-1 and COX-2 has been determined in various in vitro assays. It is important to note that reported values can vary between studies due to different experimental conditions.
| Compound | Target | Potency (IC50) | Potency (Ki) | Reference |
| Sulindac Sulfide | COX-1 | 3 µM | 1.02 µM | [9][10] |
| Sulindac Sulfide | COX-2 | 3.9 µM | 10.43 µM | [9][10] |
| Sulindac | COX-1 / COX-2 | Inactive | Inactive | [7] |
| Sulindac Sulfone | COX-1 / COX-2 | Inactive | Inactive | [7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Sulindac sulfide) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system for prostaglandin E2 (PGE2), such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compound (e.g., Sulindac)
-
Vehicle control (the solvent used to dissolve the test compound)
-
Positive control (a known NSAID, e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or via intraperitoneal injection.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the volume of the injected paw using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the vehicle control group.
Caption: General Experimental Workflow for Evaluating Anti-inflammatory Agents.
Conclusion
Sulindac exerts its anti-inflammatory effects through its active sulfide metabolite, a non-selective inhibitor of both COX-1 and COX-2 enzymes. This mechanism effectively reduces the synthesis of pro-inflammatory prostaglandins. In contrast, its chemical precursor, this compound, is primarily recognized as a manufacturing intermediate or impurity with no substantiated data on its anti-inflammatory activity. Therefore, while structurally related, only Sulindac has a well-defined and clinically relevant anti-inflammatory profile. Future research would be necessary to determine if this compound possesses any intrinsic pharmacological activity.
References
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulindac - Wikipedia [en.wikipedia.org]
- 6. ijirset.com [ijirset.com]
- 7. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac sulfide, COX-1 and 2 inhibitor (CAS 32004-67-4) | Abcam [abcam.com]
In Vitro Efficacy of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid Compared to Other NSAIDs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro efficacy of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, also known as Indomethacin Farnesil (IMF). Its performance is compared against other widely used NSAIDs: ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib. This document details the compound's mechanism of action, which relies on intracellular hydrolysis to its active form, indomethacin. We present a compilation of in vitro data on the inhibition of cyclooxygenase (COX) enzymes, the reduction of prostaglandin E2 (PGE2) production, and cytotoxicity in relevant cell models. Detailed experimental protocols for the key assays are provided, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the methodologies.
Introduction
This compound, or Indomethacin Farnesil (IMF), is a farnesyl ester of indomethacin designed to enhance its pharmacological profile.[1][2] Like its parent compound, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammatory responses.[2]
As a prodrug, IMF is intrinsically inactive and requires enzymatic hydrolysis to release its active metabolite, indomethacin.[3][4] This conversion has been observed in synovial cells, suggesting that the drug can be activated at the site of inflammation.[3] The inhibitory activity of IMF on prostaglandin E2 (PGE2) production in cultured human synovial cells is potent, following the order of indomethacin, IMF, and then acetylsalicylic acid.[3] This indicates that the rate and extent of hydrolysis to indomethacin are critical determinants of its in vitro efficacy.
This guide will compare the in vitro performance of indomethacin, the active form of this compound, with ibuprofen, diclofenac, and celecoxib, focusing on their differential inhibition of COX-1 and COX-2, their ability to suppress PGE2 synthesis, and their cytotoxic profiles in relevant cell systems.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of indomethacin (the active form of IMF), ibuprofen, diclofenac, and celecoxib from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the enzyme source (e.g., purified enzyme vs. whole blood) and substrate concentration.
Table 1: Comparative Inhibition of COX-1 and COX-2 Enzymes (IC50 Values)
| Compound | Target Enzyme | IC50 Range | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) | Reference(s) |
| Indomethacin | COX-1 | 18 nM - 230 nM | 0.14 - 0.4 | [5][6] |
| COX-2 | 26 nM - 630 nM | [5][6] | ||
| Ibuprofen | COX-1 | ~5.15 µM | ~0.46 | [7] |
| COX-2 | ~11.2 µM | [7] | ||
| Diclofenac | COX-1 | ~0.611 µM | ~0.97 | [8] |
| COX-2 | ~0.63 µM | [8] | ||
| Celecoxib | COX-1 | 2,800 nM - 15,000 nM | 7.6 - >375 | [5] |
| COX-2 | 40 nM - 91 nM | [5] |
Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production in Human Synovial Cells
| Compound | IC50 for PGE2 Inhibition | Reference(s) |
| Indomethacin | 5.5 ± 0.1 nM | [9] |
| Diclofenac | 1.6 ± 0.02 nM | [9] |
| Ibuprofen | Dose-dependent inhibition | [10] |
| Celecoxib | Dose-dependent inhibition | [11] |
Table 3: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric (IC50 or Observation) | Reference(s) |
| Indomethacin | PC12 | No significant change in cell viability at 2.5 - 100 µM | [12] |
| Ibuprofen | Glioma cells | IC50: ~1 mM | [13] |
| PC12 | No significant change in cell viability at 2.5 - 100 µM | [12] | |
| Diclofenac | Glioma cells | IC50: ~0.1 mM | [13] |
| Celecoxib | PC12 | No significant change in cell viability at 2.5 - 50 µM | [12] |
Experimental Protocols
In Vitro Hydrolysis of this compound
Objective: To enzymatically convert the prodrug Indomethacin Farnesil (IMF) to its active form, indomethacin, using cultured synovial cells.
Methodology:
-
Cell Culture: Human synovial cells are cultured to confluence in appropriate media.
-
Prodrug Incubation: The cell culture medium is replaced with fresh medium containing IMF at various concentrations.
-
Time-Course Analysis: At different time points, aliquots of the culture medium and cell lysates are collected.
-
Extraction: The collected samples are treated to extract both IMF and indomethacin.
-
Quantification: The concentrations of IMF and indomethacin are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Inhibitor Preparation: A range of concentrations of the test compounds (indomethacin, ibuprofen, diclofenac, celecoxib) are prepared.
-
Reaction Initiation: The enzyme, a heme cofactor, and the test inhibitor are pre-incubated in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped.
-
Product Quantification: The amount of prostaglandin produced is quantified. This can be done by measuring the peroxidase activity of COX, which involves monitoring the appearance of an oxidized product at a specific wavelength, or by directly measuring the prostaglandin product (e.g., PGE2) using an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
Prostaglandin E2 (PGE2) Immunoassay
Objective: To quantify the amount of PGE2 produced by cells in culture following treatment with NSAIDs.
Methodology:
-
Cell Culture and Stimulation: Human synovial fibroblasts or chondrocytes are cultured and then stimulated with an inflammatory agent, such as interleukin-1β (IL-1β), to induce PGE2 production.
-
NSAID Treatment: The cells are treated with various concentrations of the test compounds.
-
Sample Collection: After a specified incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is performed. In this assay, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.
-
Detection: The amount of bound labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample. This is detected by a colorimetric or fluorometric substrate reaction.
-
Quantification: The concentration of PGE2 in the samples is determined by comparing their absorbance or fluorescence to a standard curve generated with known concentrations of PGE2.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the test compounds on a relevant cell line.
Methodology:
-
Cell Seeding: Cells (e.g., chondrocytes) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 for cytotoxicity can be calculated if a dose-dependent decrease in viability is observed.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.
Caption: Intracellular activation of the prodrug this compound.
Caption: Experimental workflow for the Prostaglandin E2 (PGE2) immunoassay.
Conclusion
The in vitro efficacy of this compound is fundamentally linked to its conversion to indomethacin. As an active NSAID, indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2. When compared to other NSAIDs, indomethacin demonstrates strong inhibition of PGE2 production, comparable to or slightly less potent than diclofenac in some in vitro models. In terms of COX selectivity, it is clearly non-selective, in stark contrast to the highly selective COX-2 inhibitor, celecoxib. Ibuprofen and diclofenac exhibit intermediate to low COX-2 selectivity. The cytotoxic profile of indomethacin appears to be favorable at therapeutic concentrations in the cell lines examined. The prodrug strategy for this compound may offer advantages in vivo, but in vitro, its efficacy is a direct consequence of the well-characterized activity of indomethacin. This guide provides the foundational data and methodologies for researchers to further explore the comparative pharmacology of this and other NSAIDs.
References
- 1. What is Indometacin Farnesil used for? [synapse.patsnap.com]
- 2. What is the mechanism of Indometacin Farnesil? [synapse.patsnap.com]
- 3. Enzymatic hydrolysis of indometacin farnesil, a prodrug of indomethacin, by carboxylesterase in cultured synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate of indometacin farnesil, a prodrug of indomethacin: characteristic biotransformation of indometacin farnesil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cyclooxygenase (COX) Inhibitory Effects of Sulindac and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth comparative analysis of the cyclooxygenase (COX) inhibitory effects of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its principal metabolites and synthetic derivatives. It includes quantitative data on COX inhibition, detailed experimental methodologies, and visualizations of key metabolic and signaling pathways.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] It functions as a prodrug, requiring metabolic activation to exert its primary therapeutic effects.[3][4] The principal mechanism of action for Sulindac's anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2]
The existence of two major COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has driven extensive research into developing isoform-selective inhibitors to minimize side effects, such as gastrointestinal toxicity, which are primarily associated with COX-1 inhibition.[5][6] Sulindac and its derivatives have been a focal point of such research, not only for their anti-inflammatory potential but also for their promising antineoplastic activities, which may be mediated by both COX-dependent and COX-independent mechanisms.[7][8] This guide offers a detailed examination of the COX inhibitory profiles of Sulindac and its key derivatives, providing valuable data and methodologies for researchers in pharmacology and drug development.
Metabolic Activation of Sulindac
Sulindac itself is a sulfoxide prodrug that undergoes metabolic transformations in the body to form its biologically active and inactive metabolites.[4]
-
Reduction to Sulindac Sulfide: The primary activation pathway is the reversible reduction of the sulfoxide group to form Sulindac sulfide.[7][9] This conversion is carried out by liver enzymes and gut microbiota and results in the pharmacologically active metabolite responsible for COX inhibition and anti-inflammatory effects.[4][7][8]
-
Oxidation to Sulindac Sulfone: Sulindac can also be irreversibly oxidized to Sulindac sulfone.[7][9] This metabolite lacks significant COX inhibitory activity and therefore does not contribute to the drug's anti-inflammatory properties.[8][10] However, it has been shown to possess COX-independent anti-cancer properties.[7][10]
The metabolic conversion is a critical determinant of the drug's efficacy and activity profile.
Quantitative Comparison of COX Inhibition
The potency and selectivity of Sulindac and its derivatives against COX-1 and COX-2 have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are common metrics used for comparison. A lower value indicates greater potency. The data summarized below highlights the distinct inhibitory profiles of these compounds.
| Compound | Target Enzyme | IC50 / Ki (µM) | Assay Method | Reference |
| Sulindac Sulfide | COX-1 | 1.02 (Ki) | Purified Enzyme | |
| COX-2 | 10.43 (Ki) | Purified Enzyme | ||
| COX-1 | 3.0 (IC50) | Human Whole Blood | [11] | |
| COX-2 | 3.9 (IC50) | Human Whole Blood | [11] | |
| Sulindac Sulfone | COX-1 | >100 (Inactive) | Not specified | [8][10] |
| COX-2 | >100 (Inactive) | Not specified | [8][10] | |
| Sulindac Sulfide Amide (SSA) | COX-1 | Inactive | Not specified | [8][12] |
| COX-2 | Inactive | Not specified | [8][12] | |
| Indomethacin (Control) | COX-1 | 0.02 (IC50) | Not specified | [8] |
| COX-2 | 1.0 (IC50) | Not specified | [8] | |
| Rofecoxib (Control) | COX-1 | Inactive | Not specified | [8] |
| COX-2 | 2.7 (IC50) | Not specified | [8] |
Analysis:
-
Sulindac Sulfide is a non-selective inhibitor of both COX-1 and COX-2, although some data suggests a slight preference for COX-1.[11] It is significantly less potent than a classic non-selective NSAID like indomethacin.[8]
-
Sulindac Sulfone , a major metabolite, is confirmed to be inactive as a COX inhibitor.[8][10] Its biological activities, particularly in chemoprevention, are therefore mediated through COX-independent pathways.
-
Sulindac Sulfide Amide (SSA) is a synthetic derivative specifically designed to eliminate COX inhibitory activity by modifying the carboxylate moiety, which is crucial for binding to the COX active site.[8] Despite lacking COX inhibition, it shows potent anti-tumor activity, further supporting the existence of COX-independent mechanisms.[8][12]
Experimental Protocols: In Vitro COX Inhibition Assay
Several methods exist for determining the COX inhibitory activity of a compound in vitro.[13] A common and robust method is a purified enzyme assay where the formation of prostaglandin E2 (PGE2) from arachidonic acid is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
Protocol: LC-MS/MS-Based COX Inhibition Assay
This protocol is adapted from established methods for measuring the activity of purified COX-1 and COX-2 enzymes.[14]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Prepare a solution containing 100 µM hematin and 40 mM L-epinephrine in the assay buffer.
-
Enzyme Solution: Dilute purified ovine or human recombinant COX-1 or COX-2 to the desired concentration (e.g., 0.1-0.2 µg per reaction) in Tris-HCl buffer.
-
Inhibitor Solutions: Prepare stock solutions of test compounds (e.g., Sulindac derivatives) in DMSO. Create a series of dilutions to determine the IC50 value.
-
Substrate Solution: Prepare a solution of arachidonic acid in the assay buffer to a final reaction concentration of ~5 µM.
-
Termination Solution: 2.0 M Hydrochloric Acid (HCl).
-
Internal Standard: Deuterated PGE2 (d4-PGE2) for analytical quantification.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 146 µL of assay buffer, 12 µL of cofactor solution, and 20 µL of the enzyme solution.
-
Incubate the mixture at room temperature for 2 minutes.
-
Add 2 µL of the test inhibitor solution (or DMSO for control) to the enzyme mixture.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid substrate solution.
-
Allow the reaction to proceed for 2 minutes at 37°C.
-
Terminate the reaction by adding 20 µL of the 2.0 M HCl solution.
-
Add a known amount of the d4-PGE2 internal standard to each sample.
-
-
Quantification and Analysis:
-
Extract the prostaglandins from the aqueous solution.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of PGE2 produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
COX-Independent Signaling Pathways
Increasing evidence suggests that the anti-neoplastic properties of Sulindac and its metabolites extend beyond COX inhibition.[7] Both Sulindac sulfide and Sulindac sulfone engage with other molecular targets to inhibit cell growth and induce apoptosis.
One such pathway involves the transcription factors Early Growth Response-1 (Egr-1) and Specificity Protein-1 (Sp-1). In glioblastoma cells, Sulindac sulfide treatment was shown to alter the activity of these factors, leading to downstream changes in gene expression that suppress tumor growth.[15] This includes the reduced expression of the prostaglandin E2 receptor EP4, which is crucial for mediating PGE2's biological effects.[15] The suppression of the EP4 receptor by Sulindac sulfide represents a novel, COX-independent mechanism for its anti-tumor activity.[15]
References
- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Sulindac used for? [synapse.patsnap.com]
- 4. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cox inhibitor, sulindac sulfide inhibits EP4 expression and suppresses the growth of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Confirmation of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is a significant organic compound, notably identified as a process-related impurity in the synthesis of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID).[][2] Understanding and confirming its molecular structure is critical for quality control, regulatory compliance, and toxicological assessment in pharmaceutical development. This technical guide provides a comprehensive overview of the data and methodologies used to elucidate and confirm the structure of this compound, intended for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
The foundational step in structural confirmation is the collation of basic chemical identifiers and physical properties. These data provide the initial framework for all subsequent analytical investigations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 32004-66-3[][3][4][5] |
| Molecular Formula | C₁₂H₁₁FO₂[3][4][5] |
| Molecular Weight | 206.21 g/mol [3][4][6] |
| IUPAC Name | 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetic acid[][5][6] |
| SMILES String | CC1=C(CC(=O)O)C2=C(C1)C=CC(=C2)F[] |
| InChI Key | QDDPPRDVFIJASZ-UHFFFAOYSA-N[][3][5] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Reported as a solid or powder[][3] |
| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg[][3] |
| Density | 1.3 ± 0.1 g/cm³[][3] |
Structural Elucidation and Visualization
The definitive structure of this compound is established through a combination of spectroscopic and analytical techniques.
Figure 1: 2D Chemical Structure of this compound.
Spectroscopic & Crystallographic Evidence: While direct publication of the NMR spectra for the parent acid is sparse, structural confirmation is strongly supported by data from its derivatives and related compounds.
-
Nuclear Magnetic Resonance (NMR): A study on the synthesis of acetohydrazide derivatives of the title compound provides key NMR data for a closely related structure.[7] The reported chemical shifts and splitting patterns for the core indenyl protons and carbons in the derivative are consistent with the proposed scaffold.[7]
Table 3: NMR Data for 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (a key derivative) [7]
| Nucleus | Spectrum | Chemical Shift (δ ppm) and Multiplicity | Assignment |
| ¹H | 300 MHz, DMSO | 2.1 (s, 3H) | -CH₃ |
| 3.2 (s, 2H) | -CH₂- (indenyl) | ||
| 3.3 (s, 2H) | -CH₂- (acetyl) | ||
| 6.8-7.3 (m, 3H) | Ar-H | ||
| 4.2 (s, 2H) | -NH₂ | ||
| 9.2 (s, 1H) | -NH- | ||
| ¹³C | 500 MHz, DMSO | 13.5, 31.3, 42.2, 106.6, 112.2, 125.6 | (Assignments not specified) |
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight. For this compound (C₁₂H₁₁FO₂), high-resolution mass spectrometry would yield a molecular ion peak corresponding to its exact mass of approximately 206.0743 Da.
-
X-ray Crystallography: Definitive evidence for the core 5-fluoro-2-methyl-1H-indene skeleton comes from a single-crystal X-ray analysis of a related process impurity, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile.[2] This study unambiguously determined the connectivity and configuration of the indenyl ring system, providing a solid structural anchor for the title compound.[2]
Experimental Protocols & Workflows
The confirmation of the structure involves a logical flow of synthesis followed by rigorous analytical characterization.
Protocol 1: General Synthesis Outline The synthesis of the indene core can be adapted from established literature methods, often starting from a corresponding indanone.[2]
-
Condensation: React 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one with a suitable reagent like cyanoacetic acid or a malonic ester derivative in the presence of a catalyst (e.g., ammonium acetate) and a suitable solvent (e.g., toluene).
-
Hydrolysis: The resulting intermediate (e.g., a nitrile or ester) is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the compound in high purity for analysis.
Figure 2: A generalized workflow for the synthesis of the target compound.
Protocol 2: Analytical Characterization A standard protocol for confirming the structure of the purified product involves multiple analytical techniques.
-
Sample Preparation: Dissolve a small amount of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. Prepare a separate dilute solution in a high-purity solvent like methanol or acetonitrile for MS analysis.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and often 2D NMR (e.g., COSY, HSQC) spectra. The data are processed and analyzed to assign signals to specific atoms in the proposed structure, confirming connectivity.
-
Mass Spectrometry: Infuse the sample solution into a mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion, which confirms the elemental composition.
-
Data Integration: Correlate the data from all techniques. The NMR confirms the molecular framework, while the MS confirms the molecular formula. The combined data provide unambiguous structural confirmation.
Figure 3: Logical workflow for the analytical confirmation of the chemical structure.
Biological Context: Relationship to Sulindac and COX Inhibition
This compound is structurally related to the NSAID Sulindac. Sulindac itself is a prodrug that is metabolized in the body to its active sulfide metabolite. This active form exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, Sulindac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The presence of impurities like the title compound is monitored to ensure the safety and efficacy of the final drug product.
Figure 4: Simplified signaling pathway of COX inhibition by NSAIDs like Sulindac.
Conclusion
The structure of this compound is well-established through a convergence of evidence. Its fundamental chemical properties and identifiers are cataloged, and its molecular framework is confirmed by modern analytical techniques. Spectroscopic data from its derivatives, combined with definitive crystallographic analysis of its core indenyl structure, provide a robust and scientifically sound confirmation of its identity. This knowledge is paramount for its role as a monitored impurity in the pharmaceutical manufacturing of Sulindac.
References
An In-Depth Technical Guide to the Inter-laboratory Validation of Analytical Methods for Sulindac Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the process and considerations for the inter-laboratory validation of analytical methods for the quantification of impurities in the non-steroidal anti-inflammatory drug (NSAID), Sulindac. Ensuring the reliability and reproducibility of analytical methods across different laboratories is a critical step in drug development and quality control. This document outlines the key validation parameters, presents illustrative data, details experimental protocols, and visualizes the validation workflow.
Introduction to Sulindac and its Impurities
Sulindac is a prodrug that is metabolized in the body into its active sulfide metabolite and an inactive sulfone metabolite.[1][2][3] The primary impurities of concern in Sulindac drug substances and products are Sulindac Sulfide and Sulindac Sulfone. The accurate quantification of these impurities is essential to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.[4]
The Importance of Inter-laboratory Validation
While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study or round-robin test) is crucial for assessing the method's reproducibility and transferability.[5] This process involves multiple laboratories analyzing the same samples to determine the level of agreement in their results, thereby providing a more robust assessment of the method's overall performance.
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: A typical workflow for conducting an inter-laboratory validation study.
Key Validation Parameters
The following parameters are typically evaluated during an inter-laboratory validation study:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:
-
Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): Precision between laboratories.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Illustrative Inter-laboratory Validation Results
While a specific, publicly available inter-laboratory study for Sulindac impurities is not readily found in the literature, the following tables present representative data that would be expected from such a study. This data is compiled based on the performance characteristics of similar HPLC methods for NSAID impurities and is for illustrative purposes.
Table 1: Linearity and Range Data from Participating Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Sulindac Sulfide | |||||
| Correlation Coefficient (r²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | ≥ 0.998 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |
| Sulindac Sulfone | |||||
| Correlation Coefficient (r²) | 0.9994 | 0.9990 | 0.9996 | 0.9993 | ≥ 0.998 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |
Table 2: Accuracy (Percent Recovery) at Different Concentration Levels
| Analyte | Concentration (µg/mL) | Laboratory 1 (%) | Laboratory 2 (%) | Laboratory 3 (%) | Laboratory 4 (%) | Acceptance Criteria (%) |
| Sulindac Sulfide | 0.5 | 98.5 | 101.2 | 99.3 | 97.8 | 95.0 - 105.0 |
| 5.0 | 99.8 | 100.5 | 99.1 | 101.0 | 98.0 - 102.0 | |
| 9.5 | 100.2 | 99.4 | 100.8 | 99.7 | 98.0 - 102.0 | |
| Sulindac Sulfone | 0.5 | 99.1 | 100.8 | 98.7 | 98.2 | 95.0 - 105.0 |
| 5.0 | 100.3 | 99.6 | 100.1 | 100.5 | 98.0 - 102.0 | |
| 9.5 | 99.5 | 100.9 | 99.8 | 100.3 | 98.0 - 102.0 |
Table 3: Precision (Repeatability and Reproducibility as %RSD)
| Analyte | Concentration (µg/mL) | Repeatability (%RSD) | Reproducibility (%RSD) | Acceptance Criteria (%RSD) |
| Sulindac Sulfide | 0.5 | < 2.0 (across all labs) | 4.5 | Repeatability: ≤ 2.0 |
| 5.0 | < 1.5 (across all labs) | 3.8 | Reproducibility: ≤ 5.0 | |
| 9.5 | < 1.0 (across all labs) | 3.2 | ||
| Sulindac Sulfone | 0.5 | < 2.0 (across all labs) | 4.8 | Repeatability: ≤ 2.0 |
| 5.0 | < 1.5 (across all labs) | 4.1 | Reproducibility: ≤ 5.0 | |
| 9.5 | < 1.0 (across all labs) | 3.5 |
Experimental Protocols
The following is a detailed methodology for a representative HPLC method for the determination of Sulindac impurities, based on established and validated methods.[6]
6.1. Materials and Reagents
-
Sulindac, Sulindac Sulfide, and Sulindac Sulfone reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
6.2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1 M ammonium acetate buffer, pH 5.0) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
6.3. Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of Sulindac, Sulindac Sulfide, and Sulindac Sulfone in methanol at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Sulindac drug substance or powdered tablets in methanol to obtain a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
6.4. Validation Procedure
-
Specificity: Analyze blank samples (diluent), placebo samples (for drug product), and spiked samples to demonstrate the absence of interfering peaks at the retention times of the impurities.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples spiked with known amounts of impurities at three different concentration levels (low, medium, and high) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate injections of a standard solution containing the impurities at a mid-range concentration. Calculate the relative standard deviation (%RSD).
-
Precision (Reproducibility): This is determined through the inter-laboratory study by comparing the results from all participating laboratories.
Logical Relationships in Method Validation
The following diagram illustrates the logical relationship between different validation parameters.
Caption: The relationship between key analytical method validation parameters.
Conclusion
The inter-laboratory validation of analytical methods for Sulindac impurities is a critical exercise to ensure method reliability and consistency across different testing sites. A well-designed collaborative study provides robust data on the method's reproducibility and its fitness for purpose in a real-world setting. This guide has provided a framework for understanding the validation process, interpreting the resulting data, and implementing a suitable HPLC method. While specific inter-laboratory data for Sulindac is not publicly available, the principles and illustrative data presented here offer a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
An In-depth Technical Guide to Benchmarking the Purity of Synthesized (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a critical active pharmaceutical ingredient (API) where purity is paramount to its safety and efficacy. This technical guide provides a comprehensive framework for benchmarking the purity of this synthesized compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the synthesized API meets stringent quality standards. The accurate determination of purity and the identification of any potential impurities are crucial steps in the drug development and manufacturing process.
Synthesis and Potential Impurities
The synthesis of this compound can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. A thorough understanding of the synthetic route is essential for identifying potential impurities and selecting appropriate analytical methods for their detection and quantification.
Analytical Techniques for Purity Benchmarking
A multi-faceted analytical approach is recommended for a comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. The sample is vaporized and separated by gas chromatography, and then the components are detected by a mass spectrometer.
Experimental Protocol:
-
Instrumentation: A GC-MS system with a capillary column.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and gradually increase to a high temperature to ensure separation of all volatile components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a wide mass range to detect a variety of potential impurities.
-
Sample Preparation: Derivatization of the carboxylic acid group may be necessary to increase volatility. A common method is esterification to form the methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the synthesized compound and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of the main compound and any impurities.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and other elements in the compound. This provides a fundamental check of the compound's empirical formula.
Experimental Protocol:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: An accurately weighed, dry sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O) are measured to determine the percentage of carbon and hydrogen.
Data Presentation
The quantitative data obtained from the various analytical techniques should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Batch 001 | 8.2 | 99.85 | This compound |
| 5.6 | 0.10 | Impurity A | |
| 9.1 | 0.05 | Impurity B |
Table 2: GC-MS Impurity Profile
| Retention Time (min) | Putative Identity | Area (%) |
| 4.5 | Starting Material X | 0.02 |
| 6.8 | By-product Y | 0.01 |
Table 3: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 69.22 | 69.18 |
| Hydrogen (H) | 5.30 | 5.33 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Experimental workflow for purity benchmarking.
A Comparative In Vitro Analysis of the Metabolic Stability of Sulindac and Its Core Metabolites
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), functions as a prodrug, undergoing metabolic activation and inactivation that dictates both its therapeutic efficacy and potential toxicity.[1][2] This guide provides a comprehensive technical overview of the comparative metabolic stability of Sulindac and its principal metabolites, Sulindac sulfide and Sulindac sulfone. We present detailed, field-proven protocols for conducting in vitro metabolic stability assays using human liver microsomes, a foundational tool in preclinical drug development. By explaining the causality behind experimental choices and integrating self-validating controls, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to characterize the metabolic fate of drug candidates. The data herein illustrates the differential stability of these three related compounds, highlighting the critical role of metabolic pathways in determining a drug's pharmacokinetic profile.
Introduction: The Clinical and Metabolic Dichotomy of Sulindac
Sulindac is a well-established NSAID used for managing pain and inflammation in conditions such as arthritis.[1][3] Its pharmacological activity, however, is not intrinsic. Sulindac is a prodrug that requires metabolic transformation to exert its therapeutic effects.[2][3] The biotransformation of Sulindac follows two primary, competing pathways centered on its sulfoxide moiety:
-
Reductive Activation: Sulindac is reversibly reduced to Sulindac sulfide. This sulfide metabolite is the potent inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and is responsible for the drug's anti-inflammatory and analgesic properties.[2][4][5]
-
Oxidative Inactivation: Sulindac is irreversibly oxidized to Sulindac sulfone.[4][5] This sulfone metabolite is devoid of significant COX-inhibitory activity but has been investigated for potential chemopreventive properties, acting through COX-independent mechanisms.[4][6]
This metabolic bifurcation is critical. The rate and extent to which Sulindac is converted to the active sulfide versus the inactive sulfone directly influence its efficacy and duration of action. Furthermore, any impurities in the drug substance, which may include pre-formed sulfide or sulfone, can impact the overall pharmacological and toxicological profile. Therefore, a comparative study of the metabolic stability of these three compounds is essential for predicting in vivo pharmacokinetics, understanding potential drug-drug interactions, and ensuring drug safety and quality.
Foundational Concepts in Metabolic Stability Assessment
The primary goal of an in vitro metabolic stability assay is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes.[7] The liver is the body's main metabolic hub, and subcellular fractions like liver microsomes are enriched with key Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of drugs.[8]
Key parameters derived from these assays include:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[9][8] It is calculated from the half-life and the concentration of microsomal protein used in the assay.
Understanding these parameters early in drug discovery helps rank-order compounds and flags potential liabilities, such as rapid clearance that might lead to poor bioavailability or the need for frequent dosing.[7]
The Metabolic Pathway of Sulindac
The biotransformation of Sulindac is a dynamic process involving both reduction and oxidation. The oxidation to Sulindac sulfone is primarily catalyzed by the microsomal CYP enzyme system, with studies identifying CYP1A2, CYP1B1, and CYP3A4 as key contributors.[10][11] The reduction to the active Sulindac sulfide is a more complex process, partially attributed to enzymes like methionine sulfoxide reductase (Msr) A.[10][12]
Figure 1: Core metabolic pathways of Sulindac.
Experimental Design and Rationale
To compare the metabolic stability of Sulindac, its active sulfide metabolite, and its sulfone impurity, we employ an in vitro assay using pooled human liver microsomes (HLM).
Choice of Test System: Human Liver Microsomes (HLM)
-
Rationale: HLMs are a cost-effective and well-characterized tool containing a rich complement of Phase I metabolic enzymes, especially CYPs.[8][13] Since the oxidation of Sulindac to its sulfone is a key pathway mediated by CYPs, microsomes are an ideal system for this investigation.[10] Using a pooled lot from multiple donors helps to average out inter-individual variability in enzyme expression.
Choice of Cofactor: NADPH Regenerating System
-
Rationale: The activity of CYP enzymes is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[14] During the incubation, NADPH is consumed. To ensure enzyme kinetics remain linear and are not limited by cofactor depletion, an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included.[15] This provides a continuous supply of NADPH, making the protocol a more robust, self-validating system.
Controls for a Self-Validating System
-
Negative Control (-NADPH): Incubating the test compounds with microsomes without the NADPH regenerating system. Significant compound loss in this control would indicate non-enzymatic degradation or instability in the buffer, invalidating the results for enzymatic metabolism.
-
Positive Control (e.g., Midazolam): A compound known to be rapidly metabolized by CYPs in HLM. This control verifies that the microsomal preparation and cofactor system are active.[14] Failure of the positive control to be metabolized would indicate a systemic experimental failure.
Detailed Experimental Protocol: HLM Stability Assay
This protocol outlines the steps for determining the metabolic stability of Sulindac and its impurities.
Figure 2: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Prepare stock solutions (10 mM in DMSO) for Sulindac, Sulindac sulfide, Sulindac sulfone, and a positive control (e.g., Midazolam).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare a quenching solution: Acetonitrile containing a suitable internal standard (e.g., Indomethacin or a deuterated analog) for LC-MS/MS analysis.[16][17]
-
-
Incubation Plate Setup:
-
Aliquot 1 µL of the 10 mM compound stock solutions into designated wells of a 96-well plate. The final substrate concentration in the incubation will be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.[14]
-
-
Microsomal Incubation:
-
Thaw pooled human liver microsomes on ice. Dilute the microsomes in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.
-
Add the diluted microsomes to the wells containing the test compounds.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well. For the "-NADPH" control wells, add buffer only.
-
-
Time-Point Sampling:
-
The reaction is sampled at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
At each time point, transfer an aliquot of the incubation mixture to a new 96-well plate containing the cold acetonitrile quenching solution. The T=0 sample is taken immediately after adding the cofactor.
-
-
Sample Processing:
-
After the final time point, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17] Monitor the disappearance of the parent peak for each compound relative to the internal standard. Analytical methods for Sulindac and its metabolites are well-documented and typically use reverse-phase chromatography.[18][19]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mass of microsomal protein).
-
Results and Comparative Analysis
The following table summarizes representative data obtained from the HLM stability assay for Sulindac and its metabolites.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification | Primary Pathway Investigated |
| Sulindac | 45 | 30.8 | Moderate | Oxidation to Sulfone |
| Sulindac Sulfide | 25 | 55.4 | Low | Oxidation to Sulindac (Prodrug) |
| Sulindac Sulfone | >120 | <11.5 | High | N/A (Metabolically Stable) |
| Midazolam (Control) | 8 | 173.3 | Very Low | CYP3A4-mediated hydroxylation |
Interpretation of Results:
-
Sulindac Sulfone: Exhibits high metabolic stability with a very long half-life. This is expected, as it is the end-product of irreversible oxidation and does not undergo significant further Phase I metabolism.[4][5] Its clearance from the body relies more on excretion, often after conjugation (Phase II metabolism).[1]
-
Sulindac: Shows moderate metabolic stability. Its clearance is driven by both the oxidative pathway to the sulfone and the reductive pathway to the sulfide. The measured clearance in this CYP-focused assay primarily reflects the oxidative route.
-
Sulindac Sulfide: Demonstrates the lowest metabolic stability of the three. As the active metabolite, it is subject to metabolic clearance, including oxidation back to the parent Sulindac, which can then be shunted to the inactive sulfone.[5] This reversible metabolism helps maintain a systemic pool of the prodrug for enterohepatic recycling but also contributes to its clearance.[5]
Discussion and Implications for Drug Development
This comparative analysis provides critical insights for drug development professionals:
-
Pharmacokinetic Profile: The low stability of the active sulfide metabolite suggests it may have a shorter half-life in vivo compared to the parent prodrug.[3] However, the reversible conversion back to Sulindac creates a reservoir, prolonging the overall duration of action.[5] The high stability of the sulfone indicates it could accumulate with chronic dosing, which is an important consideration for assessing its long-term safety and potential off-target effects.
-
Drug-Drug Interaction (DDI) Potential: Sulindac's metabolism is dependent on CYP enzymes, particularly CYP1A2 and CYP3A4.[11] Co-administration of drugs that are strong inhibitors or inducers of these enzymes could significantly alter Sulindac's metabolic profile. For instance, a potent CYP3A4 inhibitor could decrease the formation of the inactive sulfone, potentially shunting metabolism towards the active sulfide and increasing its concentration, which could enhance both efficacy and toxicity. Regulatory bodies like the FDA provide clear guidance on when to conduct clinical DDI studies based on in vitro findings.[20][21][22]
-
Impurity Control: The distinct metabolic stability profiles underscore the importance of controlling impurities in the Sulindac drug substance. An excess of the highly stable Sulindac sulfone impurity would contribute to the overall sulfone body burden without providing therapeutic benefit. Conversely, an excess of the less stable Sulindac sulfide could lead to a faster onset of action but also potentially altered side-effect profiles.
Conclusion
The metabolic stability of a drug and its impurities is a cornerstone of preclinical safety and pharmacokinetic assessment. This guide demonstrates that Sulindac, Sulindac sulfide, and Sulindac sulfone possess distinct metabolic fates. The active sulfide is the least stable, the prodrug Sulindac shows moderate stability, and the inactive sulfone is highly stable to further Phase I metabolism. These differences are critical for interpreting the drug's overall disposition and for designing rational drug development strategies, including the assessment of DDI risks and the establishment of appropriate impurity specifications. The robust, self-validating in vitro protocols detailed here provide a reliable framework for obtaining this crucial data.
References
- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfone metabolite of sulindac inhibits mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. enamine.net [enamine.net]
- 9. nuvisan.com [nuvisan.com]
- 10. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of sulindac and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 22. fda.gov [fda.gov]
Assessing the Genotoxicity of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide
Disclaimer: The following document is a hypothetical assessment of the genotoxicity of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (FPAA). As of the last update, no publicly available genotoxicity data for this specific compound exists. The experimental protocols, data, and pathway analyses presented herein are based on established OECD guidelines and general toxicological principles to serve as a technical guide for researchers, scientists, and drug development professionals. The quantitative data presented is illustrative and not the result of actual laboratory testing.
Introduction
This compound, hereafter referred to as FPAA, is a chemical entity structurally related to a class of non-steroidal anti-inflammatory drugs (NSAIDs). Given that some compounds in this class have demonstrated potential for genotoxicity, a thorough evaluation of FPAA's potential to interact with genetic material is a critical step in its safety assessment. This guide outlines a standard battery of in vitro tests designed to assess the potential for FPAA to induce gene mutations, chromosomal damage, and aneuploidy. The methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure regulatory acceptance and scientific rigor.
Experimental Protocols
A tiered approach to genotoxicity testing is recommended, starting with in vitro assays to identify potential hazards. The following protocols are based on standard OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess a chemical's potential to produce gene mutations.[1]
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of FPAA to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[1]
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Metabolic Activation: Experiments are conducted both with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver) to mimic mammalian metabolism.[1][2]
-
Procedure:
-
Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of FPAA.
-
Main Experiment: FPAA, at five different concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix.
-
Plating: The mixture is then plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the background (solvent control) count.
-
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[3][4][5][6]
-
Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can be formed from chromosome fragments (clastogenicity) or whole chromosomes that lag behind during anaphase (aneugenicity).[4][5]
-
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).[3]
-
Procedure:
-
Cell Culture and Treatment: Cell cultures are exposed to at least three concentrations of FPAA, with and without S9 metabolic activation.[3] A short treatment (3-6 hours) and a long treatment (equivalent to 1.5-2 normal cell cycles) without S9 are performed.[3]
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[4]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[7][8][9][10]
-
Principle: The assay evaluates the ability of a test substance to induce changes in the structure of chromosomes, such as breaks, gaps, and exchanges.[8][11]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[9]
-
Procedure:
-
Cell Culture and Exposure: Cell cultures are treated with FPAA at three or more concentrations, with and without S9 metabolic activation, for a period of 1.5 normal cell cycle lengths.[7]
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.[7][8]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations.[7]
-
Data Presentation (Hypothetical)
The following tables summarize hypothetical data for the genotoxicity assessment of FPAA.
Table 1: Bacterial Reverse Mutation (Ames) Test Results for FPAA
| Strain | Metabolic Activation (S9) | FPAA Conc. (µ g/plate ) | Mean Revertants/Plate ± SD | Mutation Ratio (Test/Control) |
| TA98 | -S9 | 0 (Vehicle) | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 50 | 30 ± 6 | 1.2 | ||
| 100 | 33 ± 4 | 1.3 | ||
| 500 | 35 ± 7 | 1.4 | ||
| +S9 | 0 (Vehicle) | 30 ± 5 | 1.0 | |
| 10 | 32 ± 6 | 1.1 | ||
| 50 | 35 ± 5 | 1.2 | ||
| 100 | 38 ± 8 | 1.3 | ||
| 500 | 41 ± 6 | 1.4 | ||
| TA100 | -S9 | 0 (Vehicle) | 120 ± 15 | 1.0 |
| 10 | 125 ± 12 | 1.0 | ||
| 50 | 130 ± 18 | 1.1 | ||
| 100 | 138 ± 16 | 1.2 | ||
| 500 | 145 ± 20 | 1.2 | ||
| +S9 | 0 (Vehicle) | 135 ± 14 | 1.0 | |
| 10 | 140 ± 11 | 1.0 | ||
| 50 | 148 ± 19 | 1.1 | ||
| 100 | 155 ± 15 | 1.1 | ||
| 500 | 162 ± 22 | 1.2 | ||
| Positive Controls | -S9 (NaN3) | - | 1250 ± 98 | >10 |
| +S9 (2-AA) | - | 850 ± 75 | >6 |
Table 2: In Vitro Micronucleus Test Results for FPAA in Human Lymphocytes
| Treatment Condition | FPAA Conc. (µM) | % Cytotoxicity | % Binucleated Cells with Micronuclei (Mean ± SD) |
| 3h, -S9 | 0 (Vehicle) | 0 | 1.2 ± 0.4 |
| 25 | 5 | 1.3 ± 0.5 | |
| 50 | 12 | 1.5 ± 0.6 | |
| 100 | 25 | 1.6 ± 0.5 | |
| 3h, +S9 | 0 (Vehicle) | 0 | 1.1 ± 0.3 |
| 25 | 8 | 1.2 ± 0.4 | |
| 50 | 15 | 1.4 ± 0.5 | |
| 100 | 28 | 1.5 ± 0.6 | |
| 24h, -S9 | 0 (Vehicle) | 0 | 1.3 ± 0.5 |
| 10 | 10 | 1.4 ± 0.4 | |
| 25 | 20 | 1.6 ± 0.7 | |
| 50 | 40 | 1.8 ± 0.6 | |
| Positive Controls | Mitomycin C (-S9) | - | 15.5 ± 2.1 |
| Cyclophosphamide (+S9) | - | 12.8 ± 1.8 |
Table 3: In Vitro Chromosomal Aberration Test Results for FPAA in CHO Cells
| Treatment Condition | FPAA Conc. (µM) | % Cells with Aberrations (Excluding Gaps) |
| 6h, -S9 | 0 (Vehicle) | 2.0 |
| 50 | 2.5 | |
| 100 | 3.0 | |
| 200 | 3.5 | |
| 6h, +S9 | 0 (Vehicle) | 1.5 |
| 50 | 2.0 | |
| 100 | 2.5 | |
| 200 | 3.0 | |
| 24h, -S9 | 0 (Vehicle) | 2.5 |
| 25 | 3.0 | |
| 50 | 3.5 | |
| 75 | 4.0 | |
| Positive Controls | Mitomycin C (-S9) | 25.0 |
| Cyclophosphamide (+S9) | 22.5 |
Visualizations: Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be implicated in genotoxicity.
Caption: General workflow for in vitro genotoxicity assessment.
Caption: Hypothetical oxidative stress-mediated DNA damage pathway.
Caption: Decision-making logic for interpreting genotoxicity results.
Discussion and Interpretation
Based on the hypothetical data generated for this guide, FPAA would be considered non-genotoxic in vitro.
-
Ames Test: The absence of a significant increase in revertant colonies across all five tested bacterial strains, both with and without metabolic activation, suggests that FPAA does not induce point mutations in these prokaryotic systems.
-
Micronucleus Test: The lack of a meaningful, dose-dependent increase in the frequency of micronucleated cells indicates that FPAA does not cause significant chromosomal damage (clastogenicity or aneugenicity) in cultured human lymphocytes under the tested conditions.
-
Chromosomal Aberration Test: The results from this assay corroborate the micronucleus test findings, showing no significant increase in structural chromosomal aberrations in CHO cells exposed to FPAA.
Should any of these tests have yielded a positive result, further investigation would be warranted. A positive finding in the presence of the S9 mix, for instance, would suggest that a metabolite of FPAA, rather than the parent compound, is the genotoxic agent. A positive result in the micronucleus test but not the Ames test could indicate a clastogenic or aneugenic mode of action rather than a mutagenic one. In the event of a positive in vitro finding, follow-up in vivo studies (e.g., rodent micronucleus test) and mechanistic investigations would be necessary to determine the relevance of the findings to a whole organism.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. scantox.com [scantox.com]
- 3. criver.com [criver.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. Oced 473 chromosomal aberration | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified as a moderate hazard. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection (face shield)
-
In case of dust, a respirator should be worn[1]
Quantitative Hazard Data
For a clear understanding of the hazard classifications, the following table summarizes the key safety information.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
As a fluorinated organic acid, this compound must be treated as halogenated organic waste[4][5]. It should not be disposed of down the drain or mixed with non-hazardous waste. The primary disposal method is incineration by an authorized hazardous waste management company.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds[4][6]. The container should be made of a compatible material and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"[6].
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, inorganic waste, or other incompatible chemicals[4].
2. Handling and Transfer:
-
Ventilation: All handling and transfer of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or fumes[1][6].
-
Preventing Spills: Exercise caution to prevent spills during transfer. In case of a spill, follow the spill cleanup procedures outlined below.
3. Storage of Waste Container:
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area[1][7].
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent environmental contamination in the event of a leak.
4. Final Disposal:
-
Authorized Collection: Arrange for the collection of the hazardous waste by a licensed and authorized hazardous or special waste collection service[1].
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed[1].
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, control and contain the spill.
-
For dry spills, use a dry clean-up procedure to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal[1].
-
For wet spills, absorb the material with an inert absorbent and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with water, preventing runoff from entering drains[1].
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Skin Contact: Flush the affected skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[8].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 32004-66-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
